molecular formula C12H27N3 B1273169 1-(2-Diisopropylaminoethyl)piperazine CAS No. 59955-93-0

1-(2-Diisopropylaminoethyl)piperazine

Katalognummer: B1273169
CAS-Nummer: 59955-93-0
Molekulargewicht: 213.36 g/mol
InChI-Schlüssel: IDWCYRNCJHGJAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Diisopropylaminoethyl)piperazine is a useful research compound. Its molecular formula is C12H27N3 and its molecular weight is 213.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCYRNCJHGJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN1CCNCC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371181
Record name N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59955-93-0
Record name N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59955-93-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Diisopropylaminoethyl)piperazine, a substituted piperazine derivative with potential applications in medicinal chemistry, carbon capture, and antimicrobial materials. This document collates available data on its chemical properties, synthesis, and biological activities, presenting it in a structured format for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, also known by its IUPAC name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine, is a tertiary amine containing a piperazine ring.[1][2] The presence of both the piperazine moiety and the diisopropylaminoethyl group confers specific physicochemical properties that are relevant to its various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 59955-93-0[1][3][4][5]
Molecular Formula C₁₂H₂₇N₃[1][3][4][5][6]
Molecular Weight 213.36 g/mol [1][3][5][6]
IUPAC Name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1][6]
Physical Form Solid[3][5]
Boiling Point 64-66 °C at 0.1 mmHg[4]

Synthesis and Purification

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-alkylated piperazines and should be optimized for specific laboratory conditions.

Reaction Scheme:

Synthesis of this compound piperazine Piperazine reaction + piperazine->reaction alkyl_halide 2-Chloro-N,N-diisopropylethanamine alkyl_halide->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product This compound reaction->product Heat

Figure 1: General synthetic scheme for this compound.

Materials:

  • Piperazine

  • 2-Chloro-N,N-diisopropylethanamine (or corresponding bromo- or tosyl- derivative)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

  • Reaction Setup: To a solution of piperazine (1 equivalent) in anhydrous acetonitrile or DMF, add a base such as anhydrous potassium carbonate or triethylamine (2-3 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N,N-diisopropylethanamine (1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by column chromatography on silica gel.[11]

Procedure:

  • Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Applications and Experimental Data

This compound and related piperazine derivatives have been investigated for several applications, primarily in carbon capture and as antimicrobial agents. The basic nitrogen atoms in the piperazine ring are key to these functionalities.

Carbon Dioxide Capture

Aqueous solutions of piperazine and its derivatives are effective solvents for capturing carbon dioxide (CO₂) from industrial flue gases.[1][12][13][14][15][16][17][18][19] The amine groups react with CO₂ in a reversible manner, allowing for its capture at lower temperatures and release at higher temperatures.

Table 2: Comparative CO₂ Absorption Data for Aqueous Piperazine Solutions

Amine SolutionCO₂ Loading (mol CO₂/mol amine)Temperature (°C)Heat of Absorption (kJ/mol CO₂)Reference(s)
8 m Piperazine~0.75 (at 5 kPa CO₂)40~70[16]
7 m Monoethanolamine (MEA)~0.45 (at 5 kPa CO₂)40-[16]
5 m Piperazine / 2.3 m AMP---[13]
2 m Piperazine / 3 m HMPD40% greater capacity than 5 m PZ--[13]

Note: Data for this compound is not available. This table provides context from related piperazine-based solvents.

Experimental Protocol: CO₂ Absorption Rate Measurement using a Wetted Wall Column

A wetted wall column is a standard apparatus for accurately measuring the rate of gas absorption into a liquid film under well-defined hydrodynamic conditions.[12][16]

Wetted_Wall_Column_Workflow prep Prepare aqueous amine solution of known concentration setup Set up wetted wall column with controlled temperature and gas flow prep->setup run Introduce amine solution and CO₂/N₂ gas mixture into the column setup->run measure Measure inlet and outlet gas concentrations and liquid flow rate run->measure calculate Calculate CO₂ flux and liquid-film mass transfer coefficient measure->calculate analyze Analyze data to determine absorption kinetics calculate->analyze

Figure 2: Workflow for CO₂ absorption rate measurement.

Procedure:

  • Solution Preparation: Prepare an aqueous solution of the piperazine derivative at the desired concentration.

  • Apparatus Setup: The wetted wall column consists of a vertical tube where a thin film of the amine solution flows down the inner wall, while a CO₂-containing gas stream flows concurrently or counter-currently. The temperature of the column and the gas and liquid flow rates are precisely controlled.

  • Experiment: The amine solution is introduced at the top of the column, forming a stable film. The gas mixture (e.g., CO₂ in N₂) is introduced into the column.

  • Data Collection: The CO₂ concentration in the gas stream at the inlet and outlet of the column is measured using a gas analyzer. The liquid flow rate is also measured.

  • Calculation: The rate of CO₂ absorption (flux) is calculated from the change in gas phase concentration and the gas flow rate. The liquid-film mass transfer coefficient (k'g) can then be determined.

Antimicrobial Activity

Piperazine derivatives have been widely explored for their antimicrobial properties against various bacterial and fungal strains.[2][5][20][21][22][23][24] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives

CompoundOrganismMIC (µg/mL)Reference(s)
Piperazine Derivative (unspecified)Staphylococcus aureus1-5[20]
Piperazine Derivative (unspecified)Enterococcus faecalis1-5[20]
RL-308 (a novel piperazine derivative)Shigella flexneri2[22]
RL-308 (a novel piperazine derivative)Staphylococcus aureus4[22]
RL-308 (a novel piperazine derivative)MRSA16[22]
Chlorinated Dimethyl-1,4-benzoquinone with PiperazineStaphylococcus epidermidis4.88[24]
Chlorinated Dimethyl-1,4-benzoquinone with PiperazineEnterococcus faecalis78.12[24]

Note: Data for this compound is not available. This table presents data for other piperazine derivatives to illustrate the potential antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound against a panel of microorganisms.[25]

MIC_Assay_Workflow prep_compound Prepare stock solution of the test compound in DMSO serial_dilute Perform serial two-fold dilutions of the compound in a 96-well plate with Mueller-Hinton Broth prep_compound->serial_dilute prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate each well with the bacterial suspension prep_bacteria->inoculate serial_dilute->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) incubate->read_results

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Bacterial Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Neurological Activity and Signaling Pathways

The piperazine scaffold is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter receptors.[26] Derivatives of piperazine have been shown to interact with various receptors, including serotonin (5-HT) and dopamine (D) receptors.[4][6][26][27][28][29][30][31]

Table 4: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

CompoundD₂ ReceptorD₃ Receptor5-HT₁A Receptor5-HT₂A ReceptorReference(s)
Compound 12b400.3High Affinity-[6]
Compound 12c530.9High Affinity-[6]
Compound 6a>400-fold selective for D₃1.4199-[4]
SLV313High AffinityHigh AffinityHigh AffinityWeak Affinity[26]
Compound 9b--23.939.4[31]

Note: Data for this compound is not available. This table provides binding affinities for other piperazine derivatives to indicate potential targets.

Potential Signaling Pathways

Given the structural similarities to known psychoactive compounds, this compound may interact with dopaminergic and serotonergic signaling pathways. These pathways are crucial for regulating mood, cognition, and motor control.

Neurotransmitter_Signaling_Pathway Ligand Piperazine Derivative (e.g., this compound) D2R Dopamine D₂ Receptor Ligand->D2R Antagonist? HT1AR Serotonin 5-HT₁A Receptor Ligand->HT1AR Agonist? Gi Gᵢ Protein D2R->Gi HT1AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream

Figure 4: Potential interaction with Gᵢ-coupled neurotransmitter receptors.

The diagram above illustrates a simplified, hypothetical signaling pathway. Many piperazine derivatives act as antagonists at the dopamine D₂ receptor and as agonists at the serotonin 5-HT₁A receptor.[26] Both of these receptors are typically coupled to the inhibitory G-protein (Gᵢ), which, when activated, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other cellular processes. The precise nature of the interaction of this compound with these receptors would require specific experimental validation.

Experimental Protocol: Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[4][6][29][32]

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from cell lines or brain tissue).

  • Assay Setup: In a multi-well plate, incubate the membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. The concentration that displaces 50% of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) can be calculated.

Safety and Handling

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a piperazine derivative with a range of potential applications stemming from the reactivity of its amine functional groups. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, purification, and evaluation in the contexts of carbon capture, antimicrobial activity, and neurological receptor interaction, based on established methodologies for similar compounds. Further research is warranted to fully characterize its properties and potential for practical applications.

References

An In-depth Technical Guide to 1-(2-Diisopropylaminoethyl)piperazine: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Diisopropylaminoethyl)piperazine is a tertiary amine and a derivative of piperazine, a heterocyclic compound with a six-membered ring containing two nitrogen atoms at opposite positions. This guide provides a comprehensive overview of its chemical and physical properties, structural information, and potential applications based on available scientific literature. The document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₇N₃PubChem[1]
Molecular Weight 213.36 g/mol PubChem[1]
CAS Number 59955-93-0Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Boiling Point 64-66 °C at 0.1 mmHgOakwood Chemical[3]
Melting Point Data not available
Density Data not available
Solubility Data not available (Piperazine, the parent compound, is highly soluble in water and soluble in ethanol and methanol)Wikipedia[4], Solubility of Things[5]
Computed XLogP3 1.2PubChem[1]

Chemical Structure

The structure of this compound is characterized by a piperazine ring N-substituted with a 2-diisopropylaminoethyl group.

IdentifierRepresentationSource
IUPAC Name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-aminePubChem[1]
SMILES CC(C)N(CCN1CCNCC1)C(C)CSigma-Aldrich[2]
InChI InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3PubChem[1]

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the analysis of related piperazine derivatives, the following spectral characteristics can be anticipated.[2][6][7]

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the isopropyl methyl protons (as a doublet), the isopropyl methine proton (as a septet), and multiple signals for the methylene protons of the ethyl and piperazine groups.

  • ¹³C NMR: The spectrum would display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as for the various methylene carbons of the piperazine and ethyl moieties.

  • IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching and bending vibrations of the alkyl groups, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and fragmentation patterns characteristic of piperazine derivatives, often involving cleavage of the piperazine ring and the side chain.[7]

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

Piperazine + 1-(2-Chloroethyl)diisopropylamine → this compound

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of excess piperazine in a suitable solvent (e.g., acetonitrile or ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-chloroethyl)diisopropylamine dropwise at room temperature. The use of excess piperazine helps to minimize the formation of the disubstituted product.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Purification: The aqueous layer, containing the desired product and excess piperazine, can be made basic and then extracted with an organic solvent. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

G cluster_synthesis Proposed Synthesis Workflow start Start: Piperazine and 1-(2-Chloroethyl)diisopropylamine reaction N-Alkylation Reaction (Reflux in Acetonitrile) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product Final Product: This compound purification->product

Proposed Synthesis Workflow Diagram

Potential Applications and Biological Activity

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has highlighted the potential of piperazine derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.[8] Studies have shown that certain piperazine-based compounds can target both amyloid-beta (Aβ) plaques and tau neurofibrillary tangles, which are the primary pathological hallmarks of Alzheimer's.[8] While the specific mechanism of this compound has not been elucidated, the general approach for related compounds involves the inhibition of Aβ aggregation and the reduction of tau hyperphosphorylation.[9][10]

G cluster_neuroprotection Conceptual Neuroprotective Mechanism compound Piperazine Derivative abeta Amyloid-Beta (Aβ) Aggregation compound->abeta Inhibits tau Tau Hyperphosphorylation compound->tau Reduces plaques Aβ Plaques abeta->plaques tangles Neurofibrillary Tangles tau->tangles neurotoxicity Neurotoxicity and Neuronal Death plaques->neurotoxicity tangles->neurotoxicity

Conceptual Neuroprotective Pathway
Carbon Dioxide (CO₂) Capture

Aqueous solutions of amines are widely studied for their potential in post-combustion CO₂ capture. Piperazine and its derivatives are of particular interest due to their high reactivity and thermal stability. This compound has been identified as a potential candidate for CO₂ capture solvents. The experimental setup for evaluating the efficacy of such amines typically involves a gas absorption column where a CO₂-containing gas stream is brought into contact with the amine solution.

An experimental workflow for assessing CO₂ capture performance would generally involve the following steps:

  • Gas Mixture Preparation: A gas stream with a known concentration of CO₂ (often mixed with an inert gas like N₂) is prepared and its flow rate is controlled.

  • Amine Solution Preparation: An aqueous solution of this compound at a specific concentration is prepared.

  • Absorption: The gas mixture is bubbled through the amine solution in a temperature-controlled absorption column.

  • Analysis: The CO₂ concentration in the outlet gas is continuously monitored to determine the absorption efficiency. The CO₂ loading capacity of the amine solution is also determined.

  • Regeneration: The CO₂-rich amine solution can be heated to release the captured CO₂, allowing for the regeneration and reuse of the amine solvent.

G cluster_co2_capture CO₂ Capture Experimental Workflow gas_in CO₂/N₂ Gas Inlet absorber Absorption Column (Gas-Liquid Contact) gas_in->absorber amine_in Amine Solution Inlet amine_in->absorber gas_out Treated Gas Outlet (CO₂ Measurement) absorber->gas_out rich_amine CO₂-Rich Amine absorber->rich_amine stripper Stripping Column (Heating) rich_amine->stripper lean_amine Regenerated (Lean) Amine stripper->lean_amine co2_out Pure CO₂ Outlet stripper->co2_out lean_amine->amine_in Recycle

References

In-Depth Technical Guide: Physicochemical Properties of N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine (CAS 59955-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with the CAS number 59955-93-0. This compound is identified by the IUPAC name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine and is also commonly known as 1-(2-Diisopropylaminoethyl)piperazine.[1] It belongs to the piperazine class of organic compounds, which are of significant interest in medicinal chemistry due to their versatile structure that allows for the development of new bioactive molecules for a wide range of diseases.[2] Piperazine derivatives are noted for their potential to improve properties such as water solubility and oral bioavailability in drug candidates.[2]

This document summarizes key physicochemical data, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and compound identification relationships to support research and development activities.

Physicochemical Properties

The physicochemical properties of N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₇N₃PubChem[1]
Molecular Weight 213.36 g/mol PubChem[1]
Monoisotopic Mass 213.2205 DaPubChemLite[3]
Physical Form SolidSigma-Aldrich
Boiling Point 64-66 °C at 0.1 mmHgOakwood Chemical[4]
Predicted XlogP 1.2PubChem[1]
Predicted pKa 10.65 ± 0.28Chemicalize
SMILES CC(C)N(CCN1CCNCC1)C(C)CPubChem[1]
InChI InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3PubChem[1]
InChIKey IDWCYRNCJHGJAL-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard protocols for key parameters.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common laboratory method for determining the boiling point of a small quantity of an organic compound is the capillary method using a Thiele tube or an aluminum block.[3][5]

Apparatus:

  • Thiele tube or aluminum heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

  • A small amount of the liquid organic compound is placed into the fusion tube.[3]

  • A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[3]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is then placed in a Thiele tube filled with a high-boiling point liquid like paraffin oil or inserted into an aluminum block.[5]

  • The apparatus is heated slowly and uniformly.[3]

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point of the liquid.[3]

  • To confirm, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded.

Determination of the Partition Coefficient (LogP) by Shake Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this value, LogP, is a key indicator of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its determination.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.

  • A known amount of the compound is dissolved in either water or n-octanol.

  • A measured volume of this solution is added to a separatory funnel containing a known volume of the other solvent.

  • The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[6]

  • The LogP is then calculated as the base-10 logarithm of P.[6]

Determination of pKa by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For a basic compound like N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[7]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirring plate and stir bar

  • Beaker

Procedure:

  • A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution of the basic compound from a burette.

  • The pH of the solution is monitored continuously using a pH meter as the titrant is added.

  • The pH is recorded after each addition of the titrant.

  • The data of pH versus the volume of titrant added is plotted to generate a titration curve.

  • The pKa is determined from the shape of the titration curve. For a monoprotic base, the pKa is the pH at which half of the base has been neutralized.[7]

Visualizations

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the various identifiers for the compound with CAS number 59955-93-0.

CAS: 59955-93-0 CAS: 59955-93-0 IUPAC Name IUPAC Name CAS: 59955-93-0->IUPAC Name is Common Name Common Name CAS: 59955-93-0->Common Name is also known as SMILES SMILES CAS: 59955-93-0->SMILES represented by InChI InChI CAS: 59955-93-0->InChI represented by N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine IUPAC Name->N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine This compound This compound Common Name->this compound CC(C)N(CCN1CCNCC1)C(C)C CC(C)N(CCN1CCNCC1)C(C)C SMILES->CC(C)N(CCN1CCNCC1)C(C)C InChIKey InChIKey InChI->InChIKey generates InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 InChI->InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 IDWCYRNCJHGJAL-UHFFFAOYSA-N IDWCYRNCJHGJAL-UHFFFAOYSA-N InChIKey->IDWCYRNCJHGJAL-UHFFFAOYSA-N

Caption: Relationship of identifiers for CAS 59955-93-0.

Experimental Workflow for LogP Determination

The diagram below outlines the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare pre-saturated n-octanol and water Prepare pre-saturated n-octanol and water Dissolve compound in one phase Dissolve compound in one phase Prepare pre-saturated n-octanol and water->Dissolve compound in one phase Mix phases in separatory funnel Mix phases in separatory funnel Dissolve compound in one phase->Mix phases in separatory funnel Shake to reach equilibrium Shake to reach equilibrium Mix phases in separatory funnel->Shake to reach equilibrium Separate phases by centrifugation Separate phases by centrifugation Shake to reach equilibrium->Separate phases by centrifugation Measure concentration in each phase (e.g., HPLC) Measure concentration in each phase (e.g., HPLC) Separate phases by centrifugation->Measure concentration in each phase (e.g., HPLC) Calculate P = [organic]/[aqueous] Calculate P = [organic]/[aqueous] Measure concentration in each phase (e.g., HPLC)->Calculate P = [organic]/[aqueous] Calculate LogP = log10(P) Calculate LogP = log10(P) Calculate P = [organic]/[aqueous]->Calculate LogP = log10(P)

References

Unraveling the Enigmatic Mechanism of 1-(2-Diisopropylaminoethyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Diisopropylaminoethyl)piperazine is a piperazine derivative with potential applications in various scientific fields. However, a comprehensive understanding of its specific mechanism of action at the molecular and cellular level remains largely uncharted in publicly available scientific literature. This technical guide synthesizes the current, limited knowledge regarding this compound and extrapolates potential biological activities based on the well-established pharmacology of the broader piperazine class of molecules. Due to the scarcity of specific data, this document will focus on the general properties of piperazine derivatives and highlight the urgent need for further research to elucidate the precise pharmacological profile of this compound.

Introduction

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
IUPAC Name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[4]
Molecular Formula C12H27N3[4]
Molecular Weight 213.36 g/mol [4]
CAS Number 59955-93-0[4]
XLogP3 1.2[4]

Table 1: Physicochemical Properties of this compound.

Potential (but Unconfirmed) Mechanisms of Action

While no specific mechanism of action has been experimentally determined for this compound, the pharmacology of the piperazine scaffold provides a basis for hypothetical mechanisms.

Neuromodulatory Activity

Many piperazine derivatives exhibit activity in the central nervous system. This is often attributed to their ability to interact with various neurotransmitter receptors. Based on the general structure, this compound could potentially interact with:

  • Dopamine Receptors: The piperazine moiety is a common feature in many dopamine receptor antagonists used as antipsychotics.

  • Serotonin Receptors: Various piperazine-containing compounds are known to modulate serotonergic systems, acting as agonists or antagonists at different 5-HT receptor subtypes.

Other Potential Biological Activities

Beyond the CNS, piperazine derivatives have been investigated for a multitude of therapeutic applications:

  • Antimicrobial and Antifungal Activity: The piperazine nucleus is a key pharmacophore in several antimicrobial and antifungal agents.[5]

  • Anticancer Properties: Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

It is critical to reiterate that these are hypothetical mechanisms based on the broader class of piperazine compounds. Without specific experimental data for this compound, these possibilities remain speculative.

Synthesis

The synthesis of this compound can be conceptualized through standard organic chemistry reactions. A plausible synthetic route is outlined below.

Synthesis_of_this compound Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Chloroethyldiisopropylamine 2-Chloro-N,N-diisopropylethanamine Chloroethyldiisopropylamine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

A potential synthetic workflow for this compound.

Experimental Protocols: A Call for Research

A significant gap in the scientific literature is the absence of detailed experimental protocols to characterize the biological activity of this compound. To address this, future research should prioritize the following assays:

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of the compound for a panel of CNS receptors (dopamine, serotonin, adrenergic, etc.). This would involve radioligand binding assays using cell membranes expressing the target receptors.

  • Enzyme Inhibition Assays: To screen for inhibitory activity against relevant enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • Cell Viability Assays: To assess the cytotoxic or cytostatic effects on various cell lines (e.g., cancer cell lines, neuronal cell lines) using assays like MTT or CellTiter-Glo.

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

In_Vitro_Assay_Workflow cluster_screening Primary Screening cluster_functional Functional & Toxicity Assays Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, etc.) Cell_Viability Cell Viability Assays (MTT, etc.) Receptor_Binding->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays (MAO, AChE, etc.) Enzyme_Inhibition->Cell_Viability Antimicrobial Antimicrobial Susceptibility (MIC determination) Compound This compound Compound->Receptor_Binding Compound->Enzyme_Inhibition Compound->Antimicrobial

A proposed workflow for in vitro characterization.

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is severely limited by the lack of specific experimental data. While its chemical structure suggests potential interactions with various biological targets, particularly within the central nervous system, these hypotheses require rigorous experimental validation. This technical guide serves as a call to the scientific community to undertake the necessary research to elucidate the pharmacological profile of this compound. Such studies are essential to unlock its potential therapeutic applications and to contribute to the broader understanding of the structure-activity relationships of piperazine derivatives.

References

In-depth Technical Guide on the Biological Activity of N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the publicly available data on the biological activity, mechanism of action, and experimental protocols related to N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine.

Executive Summary

This technical guide provides a summary of the available information for the chemical compound N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine. An extensive search of scientific literature, patent databases, and chemical repositories was conducted to gather data on its biological activity. The investigation revealed a significant lack of detailed, publicly available research on the pharmacological properties of this specific molecule. While the compound is commercially available and listed in several chemical databases, peer-reviewed studies detailing its mechanism of action, quantitative biological data, or specific experimental protocols are not readily accessible. This document outlines the known chemical information and highlights the current gap in the scientific literature regarding its biological function.

Compound Identification

The compound is a piperazine derivative with the following identifiers:

IdentifierValue
IUPAC Name N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine
CAS Number 59955-93-0[1]
Molecular Formula C₁₂H₂₇N₃
Molecular Weight 213.36 g/mol
Synonyms 1-(2-Diisopropylaminoethyl)piperazine, diisopropyl-(2-piperazin-1-yl-ethyl)-amine, N,N-Bis(prop-2-yl)-2-(piperazin-1-yl)ethylamine

Review of Available Data on Biological Activity

Despite a thorough search for pharmacological data, there is a notable absence of published studies detailing the specific biological activity of N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine. Commercial suppliers list the compound, with some indicating its use in research, but do not provide specific data or references to primary literature. For instance, some vendors state that "Research indicates that this compound..." but do not elaborate further or provide citations to support this claim[2].

The PubChem database entry for this compound (CID 2736173) aggregates its chemical properties and provides links to patents that mention it, but does not contain any curated biological activity data[1]. The compound is also listed in the portfolio of some biotechnology companies, but without any associated research or application notes[3].

While the specific biological activity of this compound is not documented, the broader class of piperazine-containing molecules has been investigated for various therapeutic applications. For example, other piperazine derivatives have been explored for their potential cytotoxic and anti-cancer properties. However, it is crucial to note that these findings are not directly applicable to N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine without specific experimental validation.

Quantitative Data and Experimental Protocols

A primary objective of this guide was to summarize quantitative biological data and provide detailed experimental protocols. Regrettably, due to the lack of published research, there is no quantitative data such as IC₅₀, EC₅₀, Kᵢ, or binding affinities to report for N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine. Consequently, there are no established experimental protocols for assays specifically designed to measure the biological activity of this compound.

Signaling Pathways and Mechanistic Insights

As no specific biological targets or activities have been identified for N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine in the public domain, it is not possible to create diagrams of any associated signaling pathways or experimental workflows.

Logical Workflow for Future Research

Given the current lack of information, a logical workflow for characterizing the biological activity of this compound would involve a series of screening and mechanistic studies.

G cluster_0 Phase 1: Initial Screening A Compound Acquisition (CAS: 59955-93-0) B High-Throughput Screening (e.g., Receptor, Enzyme Panels) A->B C Phenotypic Screening (e.g., Cell Viability, Cytotoxicity) A->C D Hit Identification B->D C->D E Dose-Response Studies D->E F Target Deconvolution E->F G Binding Assays (e.g., SPR, ITC) F->G H Signaling Pathway Analysis G->H I In Vitro & In Vivo Model Testing H->I

Caption: Proposed workflow for the biological characterization of N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine.

Conclusion

References

Uncharted Territory: The Therapeutic Potential of 1-(2-Diisopropylaminoethyl)piperazine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific therapeutic targets of 1-(2-Diisopropylaminoethyl)piperazine and its derivatives remains elusive. This in-depth technical overview concludes that, at present, there is no publicly available data to definitively identify and characterize the pharmacological activity of this compound.

Our investigation, aimed at providing researchers, scientists, and drug development professionals with a thorough guide, involved a multi-step search strategy. Initial inquiries into the biological activity of this compound itself did not yield any specific therapeutic targets. The available information primarily focuses on its synthesis and chemical properties, identifying it as a chemical intermediate or a building block for more complex molecules.

Subsequent, more targeted searches for derivatives and analogs of this compound in medicinal chemistry literature and patent filings also failed to uncover specific compounds with characterized biological activities and defined therapeutic targets. While the piperazine moiety is a well-known and privileged scaffold in drug discovery, appearing in a vast array of approved drugs with diverse therapeutic applications, this specific derivative appears to be in a nascent stage of exploration, with its biological potential yet to be publicly documented.

The core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—could not be fulfilled due to the absence of foundational research on the compound's mechanism of action and biological effects.

It is conceivable that research into the therapeutic applications of this compound and its derivatives is being conducted within private pharmaceutical or academic settings without public disclosure. However, based on the currently accessible information, any discussion of its potential therapeutic targets would be purely speculative.

For scientists and drug development professionals interested in this particular chemical entity, the lack of existing data presents both a challenge and an opportunity. The field is essentially a blank slate, offering a chance for novel discovery. Future research efforts would need to begin with foundational studies, including:

  • High-throughput screening: To identify potential biological targets.

  • In vitro and in vivo pharmacological profiling: To characterize its biological effects.

  • Structure-activity relationship (SAR) studies: To design and synthesize derivatives with improved potency and selectivity.

Until such studies are conducted and their results are published, the therapeutic potential of this compound will remain an open question. Researchers are encouraged to approach this compound as a novel scaffold with the potential for development in various therapeutic areas, contingent on initial screening and characterization.

An In-depth Technical Guide on the Predicted Pharmacology and Toxicology Profile of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 1-(2-Diisopropylaminoethyl)piperazine is not a widely studied substance, and extensive public data on its pharmacological and toxicological properties is unavailable. Therefore, this document presents a predictive profile based on the well-characterized properties of its core chemical scaffolds: the piperazine ring and the N-alkylaminoethyl side chain. The quantitative data provided in the tables are exemplary and intended to illustrate a representative profile for a compound of this class. All information herein should be confirmed by experimental data.

Introduction

This compound is a synthetic organic molecule featuring a piperazine heterocycle substituted with a diisopropylaminoethyl group. The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, particularly those targeting the central nervous system (CNS).[1][2] Many piperazine derivatives modulate neurotransmitter pathways, such as those involving dopamine, serotonin, and adrenaline.[3][4][5] The specific N-alkylation with a bulky diisopropylaminoethyl side chain is expected to significantly influence the compound's receptor binding affinity, selectivity, and pharmacokinetic properties. This guide provides a predictive overview of its likely pharmacological and toxicological characteristics to support research and development activities.

Chemical Structure and Properties
  • IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[6]

  • Molecular Formula: C₁₂H₂₇N₃[6]

  • Molecular Weight: 213.36 g/mol [6]

  • Predicted LogP (XLogP3): 1.2[6][7]

Predicted Pharmacology

The pharmacological activity of piperazine derivatives is largely dictated by the substituents on the nitrogen atoms.[5][8] Based on its structure, this compound is predicted to be a modulator of G-protein coupled receptors (GPCRs), a common target for this class of compounds.[9][10]

Predicted Mechanism of Action

The compound is likely to exhibit affinity for monoamine neurotransmitter receptors. Piperazine derivatives frequently interact with dopaminergic, serotoninergic, and adrenergic receptors.[3][4] The primary mechanism is expected to be competitive antagonism or partial agonism at these sites, leading to modulation of downstream signaling pathways. For instance, interaction with dopamine D₂ receptors could influence dopaminergic neurotransmission, while effects at serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) could modulate mood and cognition.[7]

Predicted Pharmacodynamics

The bulky diisopropyl groups on the ethylamine side chain may confer selectivity for specific receptor subtypes and are likely to influence the potency of the compound. A hypothetical receptor binding profile is presented below.

Table 1: Predicted In Vitro Receptor Binding Affinity Profile (Exemplary Data)

Receptor Target Predicted Affinity (Ki, nM) Predicted Functional Activity
Dopamine D₂ 15 Antagonist
Serotonin 5-HT₂A 35 Antagonist
Serotonin 5-HT₁A 80 Partial Agonist
Adrenergic α₁ 120 Antagonist
Adrenergic α₂ 250 Weak Antagonist
Histamine H₁ 95 Antagonist

| Muscarinic M₁ | > 1000 | Low Affinity |

Predicted Pharmacokinetics (ADME)
  • Absorption: The compound is expected to be well-absorbed orally, a common characteristic of small molecule piperazine drugs.[11]

  • Distribution: With a LogP of 1.2, the molecule has moderate lipophilicity, suggesting it is likely to cross the blood-brain barrier and distribute into the CNS.

  • Metabolism: Metabolism is predicted to occur primarily in the liver via cytochrome P450 (CYP) enzymes.[3] Common metabolic pathways for piperazine derivatives include N-dealkylation of the diisopropylaminoethyl group and oxidation of the piperazine ring. The bulky isopropyl groups may sterically hinder metabolism, potentially leading to a longer half-life compared to less substituted analogs.[9]

  • Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted primarily through the urine.[11]

Predicted Toxicology Profile

The toxicological profile is predicted based on known effects of piperazine derivatives and general principles of safety pharmacology.[3][12]

Acute Toxicity

The compound is classified with a GHS warning for being harmful if swallowed, in contact with skin, or inhaled.[6] It is also expected to cause skin and eye irritation.[6] Piperazine itself has a low acute toxicity, but derivatives can have varied profiles.[12]

Table 2: Predicted Acute Toxicity Values (Exemplary Data)

Test Species Route Predicted Value GHS Category
LD₅₀ Rat Oral 300 - 2000 mg/kg Harmful if swallowed (Cat. 4)[6]
LD₅₀ Rabbit Dermal 1000 - 2000 mg/kg Harmful in contact with skin (Cat. 4)[6]

| LC₅₀ | Rat | Inhalation | 1 - 5 mg/L (4h) | Harmful if inhaled (Cat. 4)[6] |

Safety Pharmacology

Potential adverse effects are related to the predicted receptor binding profile:

  • Cardiovascular: Antagonism at adrenergic α₁ receptors may lead to orthostatic hypotension. Inhibition of the hERG potassium channel, a common off-target effect for piperazine-containing compounds, should be evaluated to assess the risk of QT prolongation.

  • Central Nervous System: Antagonism at histamine H₁ receptors may cause sedation. Dopamine D₂ receptor blockade could lead to extrapyramidal symptoms at higher doses. Reported toxic effects for some piperazine derivatives include agitation, anxiety, and seizures.[3]

  • Gastrointestinal: General GI upset may occur.[11]

Repeat-Dose and Chronic Toxicity

Chronic exposure to piperazine compounds can pose risks. Piperazine has been associated with neurotoxicity and mild hepatotoxicity in animal studies.[12] Repeat-dose toxicity studies would be necessary to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Carcinogenicity

Piperazine itself is not considered genotoxic.[12] However, its nitrosation products can be mutagenic in vivo.[12] Standard genotoxicity assays (Ames test, in vitro micronucleus, etc.) are required. Long-term carcinogenicity studies would be necessary if the intended therapeutic use is chronic.

Visualizations: Pathways and Workflows

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Compound This compound (Antagonist) Compound->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Leads to

Caption: Predicted antagonist action at a Gi-coupled D2 receptor.

Preclinical_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis primary_binding Primary Receptor Binding Assays (Dopamine, Serotonin etc.) synthesis->primary_binding Characterize functional_assays Functional Assays (cAMP, Ca2+ Flux) primary_binding->functional_assays Confirm Activity adme_screen In Vitro ADME (Microsomal Stability, Permeability) functional_assays->adme_screen Assess Druglikeness safety_screen In Vitro Safety (hERG, Cytotoxicity) adme_screen->safety_screen Assess Early Safety pk_study Pharmacokinetic (PK) Studies in Rodents safety_screen->pk_study Select for In Vivo efficacy_model Efficacy Studies in Animal Models pk_study->efficacy_model Establish Exposure tox_study Acute Toxicology (Dose Range Finding) pk_study->tox_study candidate Preclinical Candidate efficacy_model->candidate tox_study->candidate

References

Spectroscopic and Analytical Profile of 1-(2-Diisopropylaminoethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound 1-(2-Diisopropylaminoethyl)piperazine. Given the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside standardized experimental protocols for its analysis. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1] CAS Number: 59955-93-0[2] Molecular Formula: C₁₂H₂₇N₃[1][2] Molecular Weight: 213.36 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and are intended to guide the analysis of this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.05septet2HCH(CH₃)₂
~ 2.65t2HN-CH₂-CH₂-N
~ 2.50t4HPiperazine CH₂
~ 2.40t2HN-CH₂-CH₂-N
~ 2.35t4HPiperazine CH₂
~ 1.00d12HCH(CH₃)₂
~ 1.70 (broad s)1HNH
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 55.0N-CH₂-CH₂-N
~ 54.5Piperazine CH₂
~ 53.0CH(CH₃)₂
~ 46.0Piperazine CH₂
~ 45.0N-CH₂-CH₂-N
~ 20.5CH(CH₃)₂
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (piperazine)
2950 - 2800StrongC-H stretch (aliphatic)
1470 - 1440MediumC-H bend (CH₂, CH₃)
1380 - 1360MediumC-H bend (isopropyl gem-dimethyl)
1180 - 1020StrongC-N stretch
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
213Low[M]⁺ (Molecular Ion)
198Medium[M - CH₃]⁺
170High[M - C₃H₇]⁺ (loss of isopropyl group)
113High[M - N(iPr)₂]⁺
99Very High[Piperazine-CH₂-CH₂]⁺
86Medium[Piperazine-CH₂]⁺
70Medium[C₄H₈N]⁺
56Medium[C₃H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI):

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass-to-charge (m/z) range of approximately 40-500 amu.

  • Data Acquisition (ESI):

    • Optimize the spray voltage, capillary temperature, and gas flows for the specific instrument.

    • Acquire data in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Preparation ir IR Spectroscopy purification->ir Sample Preparation ms Mass Spectrometry purification->ms Sample Preparation interpretation Combined Data Analysis nmr->interpretation Data Acquisition & Processing ir->interpretation Data Acquisition & Processing ms->interpretation Data Acquisition & Processing structure Structure Confirmation interpretation->structure

Workflow for Spectroscopic Characterization

References

A Technical Guide to Determining the Solubility of 1-(2-Diisopropylaminoethyl)piperazine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, owing to their versatile chemical properties and biological activities.[1] The solubility of these compounds is a fundamental characteristic that dictates their behavior in biological systems and influences critical aspects of the drug development process, from initial screening to formulation. 1-(2-Diisopropylaminoethyl)piperazine, a tertiary amine and a substituted piperazine, presents a unique solubility profile that is essential to characterize for its potential therapeutic applications.

This guide serves as a practical resource for researchers by providing detailed methodologies to determine the aqueous and organic solubility of this compound.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties can offer initial insights into its potential solubility behavior. For instance, the calculated LogP value suggests a degree of lipophilicity.

PropertyValueSource
Molecular Formula C12H27N3PubChem[2]
Molecular Weight 213.36 g/mol PubChem[2]
XLogP3 1.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 6PubChem[2]
Form SolidSigma-Aldrich

General Solubility Considerations for Piperazine Derivatives

The solubility of piperazine-containing compounds can be influenced by several factors:

  • pH: As bases, the solubility of piperazine derivatives is often pH-dependent. In acidic conditions, the nitrogen atoms can become protonated, forming more soluble salts.

  • Salt Form: The salt form of a compound can significantly impact its solubility.

  • Crystal Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

  • Temperature: Solubility is generally temperature-dependent.

Experimental Protocols for Solubility Determination

Due to the absence of specific published solubility data for this compound, the following sections provide detailed, generalized protocols for determining its kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves and precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4]

Objective: To rapidly assess the apparent solubility and precipitation behavior of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low, typically below 1%, to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[4]

  • Precipitation Detection: Determine the concentration at which precipitation occurs using one of the following methods:

    • Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer.[4]

    • Turbidimetry: Measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 620 nm) to detect turbidity.

    • Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS.[5]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS at various pH values, ethanol, methanol, etc.).

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[6]

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

A robust and validated HPLC method is crucial for the accurate quantification of this compound in the solubility assays. Since piperazine itself lacks a strong chromophore, derivatization or the use of a universal detector may be necessary.[7]

Example HPLC Method Development Considerations:

  • Column: A C18 or C8 reversed-phase column is a common starting point.[8][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to optimize peak shape and retention.

  • Detection:

    • UV Detection: If the compound has sufficient UV absorbance, a standard UV detector can be used. For compounds lacking a chromophore, pre-column derivatization with a UV-active agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[7][9]

    • Mass Spectrometry (MS) Detection: LC-MS offers high sensitivity and selectivity and does not require a chromophore.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that can be used for non-volatile compounds without a chromophore.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow Solubility Determination Workflow for this compound cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start Obtain Solid Compound stock_prep Prepare High-Concentration DMSO Stock Solution start->stock_prep thermo_assay Perform Shake-Flask Assay in Various Solvents start->thermo_assay Gold Standard Method kinetic_assay Perform Kinetic Assay (e.g., Nephelometry, Turbidimetry) stock_prep->kinetic_assay High-Throughput Screening kinetic_result Apparent Solubility kinetic_assay->kinetic_result quantification Quantify Concentration (e.g., HPLC) thermo_assay->quantification thermo_result Equilibrium Solubility quantification->thermo_result

Caption: Workflow for determining the kinetic and thermodynamic solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently found in the public domain, this technical guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocols for kinetic and thermodynamic solubility assays and employing a validated analytical method for quantification, a comprehensive solubility profile of this compound can be established. This information is invaluable for advancing the research and development of this compound for its potential pharmaceutical applications.

References

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, its conformational flexibility, and its capacity to engage in various non-covalent interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of piperazine derivatives in medicinal chemistry, with a focus on their applications as anticancer, antiviral, and antipsychotic agents. It includes a detailed overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.

Anticancer Activity of Piperazine Derivatives

The piperazine moiety is a recurring structural motif in a multitude of anticancer agents, including several FDA-approved drugs.[1][2] Its presence often enhances the pharmacokinetic properties of the parent molecule and provides a versatile linker to incorporate various pharmacophoric groups, enabling interaction with a wide range of biological targets.

Quantitative Data on Anticancer Piperazine Derivatives

The in vitro cytotoxic activity of various piperazine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key metrics for quantifying their potency. A selection of these findings is summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Vindoline-Piperazine Conjugates [3]

CompoundCancer Cell LineCancer TypeGI50 (µM)
23 MDA-MB-468Breast Cancer1.00
25 HOP-92Non-small Cell Lung Cancer1.35
Dimer (4) SiHaCervical Cancer2.85
Derivative 3 HeLaCervical Cancer9.36

Table 2: In Vitro Anticancer Activity of Alepterolic Acid-Piperazine Derivatives [4]

CompoundCancer Cell LineCancer TypeIC50 (µM)
3n MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56

Table 3: In Vitro Anticancer Activity of Piperazine-Linked Bergenin Hybrids [5]

CompoundCancer Cell LineCancer TypeIC50 (µM)
5a CAL-27Tongue Cancer15.41
5c CAL-27Tongue Cancer18.23
10f SCC09Oral Cancer17.41
13o SCC09Oral Cancer19.52
Experimental Protocols for Anticancer Activity Evaluation

The assessment of the anticancer potential of piperazine derivatives involves a series of standardized in vitro assays to determine their effects on cell viability, proliferation, and apoptosis.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative for a specified period (e.g., 48-72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

2. Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, or programmed cell death, induced by the test compound.[1][9][10][11]

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent tag (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells, as it can only enter cells with compromised membranes.[1]

  • Procedure:

    • Cell Treatment: Treat cells with the piperazine derivative at a concentration around its IC50 value for a specified time.

    • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[1]

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer piperazine derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Incubation (24-72 hours) cell_seeding->treatment mtt_assay 5. Viability Assay (e.g., MTT) apoptosis_assay 6. Apoptosis Assay (e.g., Annexin V) ic50_calc 7. IC50/GI50 Calculation mtt_assay->ic50_calc apoptosis_quant 8. Quantification of Apoptosis apoptosis_assay->apoptosis_quant

Experimental workflow for in vitro anticancer drug screening.

Antiviral Activity of Piperazine Derivatives

Piperazine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including Flaviviruses like Zika (ZIKV) and Dengue (DENV).

Quantitative Data on Antiviral Piperazine Derivatives

The antiviral efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays.

Table 4: In Vitro Antiviral Activity of Piperazine Derivatives against Zika and Dengue Viruses [10]

CompoundVirusIC50 (µM)
42 ZIKV6.6
42 DENV6.7
44 ZIKV1.9
44 DENV1.4
8 DENV10.7
14 DENV26.0
25 ZIKV3.9
24 ZIKV8.2
Experimental Protocols for Antiviral Activity Evaluation

Live Virus Phenotypic Assay

This assay is used to determine the concentration of a compound required to inhibit viral replication by 50% in a cell culture system.[10]

  • Procedure:

    • Cell Seeding: Seed susceptible host cells in a multi-well plate.

    • Compound and Virus Addition: Add serial dilutions of the piperazine derivative to the cells, followed by infection with the virus at a known multiplicity of infection (MOI).

    • Incubation: Incubate the plates for a period sufficient for viral replication to occur.

    • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as quantifying viral RNA by RT-qPCR, measuring viral protein expression by ELISA or immunofluorescence, or assessing virus-induced cytopathic effect (CPE).

    • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Antipsychotic Activity of Piperazine Derivatives

A significant number of antipsychotic drugs incorporate the piperazine scaffold, which often plays a crucial role in their interaction with dopamine and serotonin receptors. These receptors are key targets in the treatment of psychosis.[12]

Quantitative Data on Antipsychotic Piperazine Derivatives

The affinity of antipsychotic piperazine derivatives for their target receptors is typically measured as the inhibitory constant (Ki). Lower Ki values indicate higher binding affinity.

Table 5: Receptor Binding Affinities (Ki, nM) of Piperazine-Containing Antipsychotic Drugs [13][14][15]

CompoundDopamine D2 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A Receptor
Aripiprazole0.341.73.4
Olanzapine1.1-4
Risperidone3.134.10.16
Ziprasidone4.83.40.4
Clozapine1261905.4
Signaling Pathways of Dopamine and Serotonin Receptors

Atypical antipsychotics often exhibit a complex pharmacology, acting as antagonists or partial agonists at both dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o protein.[16]

D2_signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response phosphorylates targets

Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that couples to the Gαq/11 protein.[17][18][19][20]

HT2A_signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gαq/11 HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC PKC DAG->PKC activates Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) Ca2->Response modulates PKC->Response phosphorylates targets

Serotonin 5-HT2A Receptor Signaling Pathway.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction and functionalization of the piperazine ring.

General Synthetic Protocols

1. N-Alkylation and N-Arylation

A common approach to synthesize substituted piperazines involves the direct N-alkylation or N-arylation of piperazine or a monosubstituted piperazine.[21]

  • N-Alkylation: This is typically achieved by reacting piperazine with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.

  • N-Arylation: The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-arylpiperazines from aryl halides or triflates.

2. Reductive Amination

Reductive amination is another versatile method for preparing N-substituted piperazines. This reaction involves the condensation of a ketone or aldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[22]

3. Synthesis of Monosubstituted Piperazines

A simplified one-pot, one-step procedure for the preparation of monosubstituted piperazines has been developed, which avoids the need for protecting groups. This method utilizes a protonated piperazine and heterogeneous catalysis by metal ions supported on polymeric resins.[21]

  • General Procedure:

    • Dissolve piperazine in a suitable solvent (e.g., methanol or acetic acid) to form the mono-protonated salt.

    • Add the electrophilic reagent (e.g., alkyl halide, epoxide) and the supported metal catalyst.

    • Stir the reaction mixture at room temperature or under reflux until the reaction is complete.

    • Filter off the catalyst and isolate the product after workup and purification.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a wide range of drugs targeting diverse diseases. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, facilitating the rational design and discovery of the next generation of piperazine-based therapeutics.

References

Uncharted Territory: The Neuroprotective Potential of Diisopropylaminoethyl Piperazine Compounds Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite a broad interest in piperazine-containing molecules for neurodegenerative diseases, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating the neuroprotective potential of diisopropylaminoethyl piperazine compounds. While the foundational piperazine scaffold is a common feature in many centrally acting agents, the specific diisopropylaminoethyl substitution has not been a focus of published neuroprotective studies.

This lack of specific data prevents the construction of a detailed technical guide as requested. Key components such as quantitative efficacy data, established experimental protocols for this particular compound class, and elucidated signaling pathways are not available in the current body of scientific literature.

Our extensive search for scholarly articles, patents, and clinical trial data yielded limited and indirect information. Commercial listings of 1-(2-Diisopropylaminoethyl)piperazine mention its relevance to neurodegenerative disease research, but lack citations to primary research demonstrating its efficacy or mechanism of action. Similarly, patent literature describes the use of diisopropylaminoethyl piperazine as a synthetic intermediate in the creation of more complex molecules, without providing biological data on the neuroprotective properties of the core compound itself.

While the broader family of piperazine derivatives has shown promise in various models of neurodegeneration, it is not scientifically sound to extrapolate those findings to the specific diisopropylaminoethyl-substituted class. The nature and arrangement of substituent groups on a core scaffold play a critical role in determining a compound's biological activity, including its absorption, distribution, metabolism, excretion, toxicity, and, most importantly, its interaction with biological targets.

A Pivot to a Data-Rich Alternative: The Neuroprotective Potential of Arylpiperazine Derivatives

Given the absence of specific data on diisopropylaminoethyl piperazine compounds, we propose a pivot to a closely related and extensively researched area: the neuroprotective potential of arylpiperazine derivatives. This class of compounds has been the subject of numerous studies, providing a wealth of quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

An in-depth technical guide on arylpiperazine derivatives could provide valuable information for researchers, scientists, and drug development professionals, covering topics such as:

  • Diverse Mechanisms of Action: Arylpiperazines have been shown to interact with a variety of targets relevant to neurodegeneration, including but not limited to:

    • Serotonin and dopamine receptors

    • Acetylcholinesterase

    • Amyloid-beta and tau aggregation pathways

    • Oxidative stress and neuroinflammation pathways

  • Quantitative Data from Preclinical Models: A guide could summarize the efficacy of various arylpiperazine derivatives in cellular and animal models of Alzheimer's disease, Parkinson's disease, and stroke. This would include data on neuronal viability, reduction of pathological markers, and improvement in behavioral outcomes.

  • Detailed Experimental Protocols: Methodologies for key assays used to evaluate arylpiperazines, such as in vitro neuroprotection assays, enzyme inhibition kinetics, and in vivo behavioral tests, can be thoroughly described.

  • Signaling Pathway Diagrams: The complex signaling cascades modulated by arylpiperazines can be visualized to provide a clear understanding of their molecular mechanisms.

We believe that a technical guide focused on the well-documented neuroprotective potential of arylpiperazine derivatives would be a valuable and data-rich resource for the intended audience. We await your feedback on this proposed alternative.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Diisopropylaminoethyl)piperazine, a tertiary amine of interest in pharmaceutical research and development. The described method is based on the N-alkylation of piperazine with a suitable haloalkane, a common and effective strategy for the preparation of N-substituted piperazines.[1][2] This protocol emphasizes the control of reaction conditions to favor the desired mono-alkylation product. Included are a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and clarity for researchers in the field of medicinal chemistry and organic synthesis.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[3] The presence of the piperazine ring can significantly influence the physicochemical and pharmacokinetic properties of a molecule, often enhancing its aqueous solubility and bioavailability. This compound is a specific derivative that incorporates a diisopropylaminoethyl side chain, a feature that can modulate receptor binding and other biological activities. The synthesis of such N-alkylated piperazines is a fundamental transformation in medicinal chemistry. Common synthetic routes include reductive amination and N-alkylation with alkyl halides.[1] This application note focuses on the N-alkylation approach due to its straightforward execution and the commercial availability of the required starting materials. A key challenge in the N-alkylation of piperazine is the potential for di-alkylation, which can be mitigated by using a large excess of piperazine or by employing a protecting group strategy.[4]

Synthesis Protocol

The recommended synthetic route for this compound is the N-alkylation of piperazine with 2-chloro-N,N-diisopropylethanamine. To favor the formation of the mono-alkylated product, a significant excess of piperazine is utilized.

Reaction Scheme

Figure 1. Synthetic scheme for the N-alkylation of piperazine.

Materials and Reagents
  • Piperazine

  • 2-chloro-N,N-diisopropylethanamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant excess of piperazine (e.g., 5-10 equivalents) in acetonitrile.

  • Addition of Base: To the stirred solution, add potassium carbonate (2-3 equivalents relative to the alkylating agent).

  • Addition of Alkylating Agent: Slowly add 2-chloro-N,N-diisopropylethanamine hydrochloride (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol and data from similar N-alkylation reactions of piperazine.

ParameterValueReference
Reactant Ratios
Piperazine5-10 eq[4]
2-chloro-N,N-diisopropylethanamine HCl1 eq
Potassium Carbonate2-3 eq[2]
Reaction Conditions
SolventAcetonitrile[2]
TemperatureReflux (~82°C)[2]
Reaction Time12-24 hours[2]
Product Characterization
Molecular FormulaC₁₂H₂₇N₃[5]
Molecular Weight213.37 g/mol [5][6]
Boiling Point64-66°C at 0.1 mmHg[6]
Expected Yield60-80%
Purity (by GC-MS or NMR)>98%[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Dissolve Piperazine and K₂CO₃ in Acetonitrile add_alkyl_halide 2. Add 2-chloro-N,N- diisopropylethanamine HCl reactants->add_alkyl_halide reflux 3. Reflux for 12-24h add_alkyl_halide->reflux cool_filter 4. Cool and Filter reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate extract 6. Partition between Water and Ethyl Acetate concentrate->extract wash_dry 7. Wash and Dry Organic Layer extract->wash_dry purify 8. Purify by Vacuum Distillation or Chromatography wash_dry->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

  • Piperazine and its derivatives can be corrosive and irritants. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.

  • 2-chloro-N,N-diisopropylethanamine hydrochloride is a suspected irritant. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: A Robust HPLC-MS Method for the Quantification of 1-(2-Diisopropylaminoethyl)piperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1-(2-Diisopropylaminoethyl)piperazine in biological matrices such as plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The protocol described herein is suitable for pharmacokinetic and toxicokinetic studies in drug development and research environments.

Introduction

This compound is a chemical intermediate and a structural motif that can be found in various compounds of pharmaceutical interest. Accurate quantification of this and related compounds in biological fluids is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The method presented provides a reliable and high-throughput approach for the determination of this compound concentrations, leveraging the specificity and sensitivity of tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.

workflow sample Plasma Sample is Add Internal Standard sample->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for the quantification of this compound.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma, K2EDTA)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu Nexera X2 or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 5500 or equivalent)

  • Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Sample Preparation Protocol:

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

HPLC-MS/MS Method

The chromatographic and mass spectrometric conditions are summarized in the tables below.

HPLC Conditions
ParameterValue
Column Reversed-phase C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 5500 V
Source Temperature 550 °C
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions

The molecular weight of this compound is 213.36 g/mol .[1][2] The precursor ion ([M+H]⁺) is therefore m/z 214.3. Based on common fragmentation patterns of N-alkylated piperazines, the following product ions are proposed for quantification and qualification.[3][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 214.3114.225150
This compound (Qualifier) 214.386.130150
Internal Standard ---150

Note: The internal standard's MRM transition should be optimized based on the specific compound used.

Results and Discussion

Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability. The following table presents typical acceptance criteria and representative data from similar assays for piperazine derivatives.

ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.998
Calibration Range e.g., 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL

Conclusion

The HPLC-MS method described provides a robust and reliable tool for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The use of tandem mass spectrometry ensures high selectivity and sensitivity, meeting the requirements for pharmacokinetic and other research applications.

References

Application Notes and Protocols for 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 1-(2-Diisopropylaminoethyl)piperazine. The information is intended to guide laboratory personnel in minimizing risks and employing this chemical reagent effectively in research and development settings.

Chemical and Physical Properties

This compound is a substituted piperazine derivative. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1]
Synonyms 1-(2-Diisopropylamino-ethyl)-piperazine, diisopropyl-(2-piperazin-1-yl-ethyl)-amine[1]
CAS Number 59955-93-0[1]
Molecular Formula C₁₂H₂₇N₃[1]
Molecular Weight 213.36 g/mol [1]
Physical Form Solid
XLogP3 1.2[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential hazards and adhere to strict safety protocols.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem CID 2736173.[1]

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Safe Handling and Storage
  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors. All handling should be performed in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Application Notes

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to improve the pharmacokinetic properties of drug candidates.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Piperazine derivatives have been investigated for their potential as antipsychotics, antidepressants, and neuroprotective agents.

  • Organic Synthesis: The secondary amine in the piperazine ring can be functionalized through reactions such as N-alkylation and N-acylation, allowing for the introduction of diverse substituents to create libraries of compounds for drug discovery and other applications.

  • Carbon Capture: Aqueous solutions of piperazine derivatives, including this compound, have been explored for their potential in carbon capture technologies due to their ability to absorb CO₂.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and always perform a thorough risk assessment before starting any new procedure.

Representative Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction using TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start reagents Combine Reactants: - this compound - Alkyl Halide - K2CO3 - Acetonitrile start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Filter - Concentrate - Extract with CH2Cl2 - Wash (NaHCO3, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways modulated by this compound is limited, many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The following diagram illustrates a generalized GPCR signaling cascade that could be a potential area of investigation for this compound.

GPCR_Signaling_Pathway ligand Piperazine Derivative (e.g., this compound) receptor GPCR (e.g., Dopamine or Serotonin Receptor) ligand->receptor Binds to g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascades (e.g., PKA, MAPK) second_messenger->downstream Activates response Cellular Response downstream->response Leads to

References

Application Notes and Protocols: 1-(2-Diisopropylaminoethyl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Diisopropylaminoethyl)piperazine is a versatile bifunctional building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperazine ring and a sterically hindered tertiary amine, offers multiple points for chemical modification, making it a valuable scaffold in drug discovery. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on N-alkylation reactions, a common strategy in drug development.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 59955-93-0[2]
Molecular Formula C₁₂H₂₇N₃[3]
Molecular Weight 213.36 g/mol [3]
Appearance Solid[2]
InChI Key IDWCYRNCJHGJAL-UHFFFAOYSA-N[2]
SMILES CC(C)N(CCN1CCNCC1)C(C)C[2]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of a Dopamine D3 Receptor Antagonist Analog

This section details a representative synthetic application of this compound as a building block in the synthesis of a potential dopamine D3 receptor antagonist. The dopamine D3 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse.[4][5] The described protocol is based on established N-alkylation methodologies for piperazine derivatives, similar to those used in the synthesis of approved drugs like Cariprazine.[6][7]

The overall synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction N-Alkylation Reaction cluster_workup Work-up and Purification cluster_product Final Product A This compound C Reaction Mixture (Solvent, Base) A->C B Electrophile (e.g., 2-(4-bromomethylphenyl)acetonitrile) B->C D Aqueous Work-up C->D Reaction Completion E Extraction D->E F Column Chromatography E->F G Dopamine D3 Receptor Antagonist Analog F->G Purified Product

Figure 1: Synthetic workflow for the N-alkylation of this compound.
Experimental Protocol: Synthesis of 2-(4-((4-(2-(diisopropylamino)ethyl)piperazin-1-yl)methyl)phenyl)acetonitrile

This protocol details the N-alkylation of this compound with 2-(4-(bromomethyl)phenyl)acetonitrile.

Materials:

  • This compound

  • 2-(4-(bromomethyl)phenyl)acetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • In a separate flask, dissolve 2-(4-(bromomethyl)phenyl)acetonitrile (1.1 eq) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the solution of the electrophile to the stirred piperazine suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Optimization of Reaction Conditions

The N-alkylation of piperazines can be influenced by several factors. Table 2 summarizes key parameters and their typical ranges for optimizing the synthesis.

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, Et₃NTo neutralize the acid formed during the reaction and facilitate the nucleophilic attack of the piperazine nitrogen.[2]
Solvent Acetonitrile, DMF, THFAprotic polar solvents are generally preferred to dissolve the reactants and facilitate the SN2 reaction.[2]
Temperature Room Temperature to 80 °CHeating is often required to drive the reaction to completion in a reasonable time.[2]
Stoichiometry 1.0 - 1.2 eq of electrophileA slight excess of the electrophile can ensure complete consumption of the starting piperazine.

General Synthetic Strategies Involving Piperazine Derivatives

The N-alkylation described above is a cornerstone of synthetic strategies involving piperazine building blocks. Other common transformations include:

  • Acylation: Reaction of the piperazine nitrogen with acyl chlorides or anhydrides to form amides. This is a key step in the synthesis of many pharmaceuticals.

  • Reductive Amination: Reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.[8]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form arylpiperazines from aryl halides or triflates.[6]

The logical relationship between these key synthetic transformations is illustrated in the following diagram:

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start Piperazine Derivative (e.g., this compound) Alkylation N-Alkylation (with R-X) Start->Alkylation Acylation N-Acylation (with RCOCl) Start->Acylation ReductiveAmination Reductive Amination (with RCHO/R₂CO) Start->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig Amination (with Ar-X) Start->BuchwaldHartwig AlkylPiperazine N-Alkylpiperazine Alkylation->AlkylPiperazine Amide N-Acylpiperazine Acylation->Amide AlkylPiperazine2 N-Alkylpiperazine ReductiveAmination->AlkylPiperazine2 ArylPiperazine N-Arylpiperazine BuchwaldHartwig->ArylPiperazine

Figure 2: Common synthetic transformations of piperazine derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its dual functionality allows for the introduction of the piperazine motif and a sterically hindered tertiary amine, which can be strategically utilized to modulate the physicochemical and pharmacological properties of a lead compound. The provided protocols and application notes serve as a guide for researchers in the effective utilization of this building block in their drug discovery and development programs. The established reactivity of the piperazine core, particularly in N-alkylation reactions, provides a reliable and efficient means to construct complex molecular architectures with therapeutic potential.

References

Application Notes and Protocols for 1-(2-Diisopropylaminoethyl)piperazine in Carbon Capture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Diisopropylaminoethyl)piperazine, a substituted piperazine derivative, has been identified as a potential solvent for carbon dioxide (CO2) capture applications. As part of the broader class of amine-based solvents, its structural features, including the piperazine ring and tertiary amine functionalities, suggest its potential for reversible reactions with CO2. This document provides an overview of its application in carbon capture research, including key performance data and detailed experimental protocols for its evaluation. While research on this specific compound is emerging, the provided information is based on available data and established methodologies for similar amine solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 59955-93-0[1][2][3][4]
Molecular Formula C12H27N3[1][2][3][4]
Molecular Weight 213.36 g/mol [1][2][3]
IUPAC Name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1][3]

Application in Carbon Capture

This compound is being investigated for its potential use in post-combustion carbon capture processes. The presence of multiple nitrogen atoms in its structure allows for the chemical absorption of CO2. The general mechanism for CO2 capture by amine-based solvents involves the formation of carbamates and bicarbonates.

Quantitative Performance Data

The following table summarizes the available quantitative data on the CO2 absorption performance of aqueous solutions of this compound.

ParameterValueExperimental Conditions
Overall Rate Constant (Kov) 2.52987 × 10⁻⁴ mol/m²·s·kPa0.1 wt% aqueous solution at 313 K, initial CO2 partial pressure of 10 kPa

Note: The negative sign for the overall rate constant as presented in the source material is presumed to be a typographical error and has been corrected to a positive value, as rate constants are inherently positive.

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Kinetics using a Stirred Cell Reactor

This protocol outlines the methodology for determining the kinetics of CO2 absorption in an aqueous solution of this compound.

Objective: To measure the overall rate constant (Kov) of CO2 absorption.

Materials:

  • This compound

  • Deionized water

  • Pure CO2 gas

  • Nitrogen (N2) gas

  • Stirred cell reactor with a known interfacial area

  • Temperature-controlled water bath

  • Pressure transducer

  • Gas flow controllers

  • Data acquisition system

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of this compound at the desired weight fractions (e.g., 0.1 wt% to 0.4 wt%) using deionized water.

  • System Setup:

    • Assemble the stirred cell reactor and ensure it is leak-proof.

    • Connect the reactor to the gas inlet lines (CO2 and N2) through mass flow controllers.

    • Connect the pressure transducer to the reactor and the data acquisition system.

    • Place the reactor in the temperature-controlled water bath and allow it to reach the desired experimental temperature (e.g., 303 K to 333 K).

  • Experimental Run:

    • Add a known volume of the prepared this compound solution to the reactor.

    • Purge the reactor with N2 gas to remove any residual air.

    • Start the stirrer at a constant speed to ensure a well-mixed liquid phase and a flat gas-liquid interface.

    • Introduce CO2 into the reactor at a known initial partial pressure (e.g., 10 kPa).

    • Record the change in pressure inside the reactor over time using the pressure transducer and data acquisition system. The rate of pressure drop is proportional to the rate of CO2 absorption.

  • Data Analysis:

    • Calculate the rate of CO2 absorption from the initial slope of the pressure versus time data.

    • Determine the overall rate constant (Kov) using the following equation, which relates the absorption rate to the partial pressure driving force:

      • Rate = Kov * (P_CO2_gas - P_CO2_interface)

      • Assuming the initial CO2 concentration in the liquid is zero, the interfacial partial pressure can be considered negligible, simplifying the calculation.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the CO2 absorption kinetics of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solvent Prepare Aqueous Solvent setup_reactor Setup Stirred Cell Reactor prep_solvent->setup_reactor Transfer to experimental setup add_solvent Add Solvent to Reactor setup_reactor->add_solvent purge_reactor Purge with N2 introduce_co2 Introduce CO2 purge_reactor->introduce_co2 add_solvent->purge_reactor record_data Record Pressure Change introduce_co2->record_data calc_rate Calculate Absorption Rate record_data->calc_rate calc_kov Determine Overall Rate Constant (Kov) calc_rate->calc_kov

Caption: Experimental workflow for CO2 absorption kinetics study.

Logical Relationship in Carbon Capture

The diagram below shows the logical relationship of this compound within the context of amine-based carbon capture technology.

logical_relationship cluster_solvents Amine-Based Solvents cluster_compound Specific Compound cluster_application Application piperazine Piperazine (PZ) substituted_pz Substituted Piperazines piperazine->substituted_pz co2_capture CO2 Capture piperazine->co2_capture target_compound This compound substituted_pz->target_compound other_amines Other Amines (e.g., MEA) other_amines->co2_capture target_compound->co2_capture potential application

Caption: Logical relationship of the target compound in CO2 capture.

Disclaimer: The information provided is based on limited available data. Further research and validation are necessary to fully characterize the performance and viability of this compound for industrial carbon capture applications. The experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

References

Application Notes and Protocols for Creating Antimicrobial Polymers with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are well-established pharmacophores in medicinal chemistry, known for their broad range of biological activities.[1][2][3][4] The incorporation of piperazine moieties into polymer chains has emerged as a promising strategy for developing novel antimicrobial materials.[1][2][3][4] These polymers often exhibit potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[5][6] The primary mechanism of action involves the electrostatic interaction between the cationic polymer and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.[2][4][7] This application note provides detailed protocols for the synthesis, characterization, and antimicrobial evaluation of piperazine-based polymers.

Data Presentation

The antimicrobial efficacy of piperazine-based polymers is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported antimicrobial activities for a representative piperazine-based polymer against common bacterial strains.

Polymer SystemBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Piperazine-co-EDTAD Polymer (PE)Escherichia coli (ATCC 25922)1.17 µmol/mLNot Reported[6]
Piperazine-co-EDTAD Polymer (PE)Staphylococcus aureus (ATCC 6538)1.17 µmol/mLNot Reported[6]
Ciprofloxacin (Control)Escherichia coli (ATCC 25922)1.63 µmol/mLNot Reported[6]
Ciprofloxacin (Control)Staphylococcus aureus (ATCC 6538)3.26 µmol/mLNot Reported[6]

Experimental Protocols

Protocol 1: Synthesis of Piperazine-Based Polyamide via Interfacial Polymerization

This protocol describes a general method for synthesizing a crosslinked polyamide thin film by reacting piperazine with an acyl chloride at the interface of two immiscible liquids.[8][9][10]

Materials:

  • Piperazine (PIP)

  • Trimesoyl chloride (TMC)

  • n-hexane (or other suitable organic solvent)

  • Deionized water

  • Porous support membrane (e.g., polysulfone)

Equipment:

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Pipettes

  • Forceps

  • Oven

Procedure:

  • Prepare Aqueous Amine Solution: Dissolve piperazine in deionized water to a concentration of 1-2% (w/v).[9]

  • Prepare Organic Acyl Chloride Solution: Dissolve trimesoyl chloride in n-hexane to a concentration of 0.1-0.2% (w/v).[9]

  • Support Membrane Saturation: Immerse the porous support membrane in the aqueous piperazine solution for a designated time (e.g., 2 minutes) to ensure complete saturation.

  • Remove Excess Amine Solution: Remove the membrane from the aqueous solution and gently roll it with a rubber roller or blot with filter paper to remove excess droplets from the surface.

  • Interfacial Polymerization: Carefully bring the saturated support membrane into contact with the organic trimesoyl chloride solution for a short reaction time (e.g., 1 minute). The polymerization reaction will occur at the interface.

  • Washing: Remove the resulting polyamide membrane from the organic solution and wash it thoroughly with n-hexane to remove any unreacted TMC.

  • Drying and Curing: Dry the membrane in air and then heat-treat it in an oven at a specific temperature (e.g., 60-80°C) to complete the polymerization and enhance the adhesion of the polyamide layer to the support.[9]

  • Storage: Store the dried antimicrobial polymer membrane in a desiccator until further use.

Protocol 2: Characterization of the Polymer

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to confirm the formation of the polyamide by identifying characteristic functional groups.

Procedure:

  • Obtain a small sample of the synthesized polymer.

  • Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).[11][12]

  • Analyze the spectrum for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹ for the C=O stretch and 3300 cm⁻¹ for the N-H stretch) and the disappearance of the acyl chloride peak (around 1785 cm⁻¹).

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of the polymer.

Procedure:

  • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).[13]

  • Record the ¹H NMR and ¹³C NMR spectra.[13]

  • Analyze the spectra to confirm the presence of repeating units derived from piperazine and the comonomer, and to verify the overall polymer structure.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent against a specific bacterium.[14][15][16]

Materials:

  • Synthesized piperazine polymer

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Spectrophotometer

Equipment:

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Polymer Stock Solution: Dissolve the piperazine polymer in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the polymer stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no polymer), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[1][17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the polymer at which there is no visible growth of the bacteria.[14]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[3][18][19]

Materials:

  • MIC plate from Protocol 3

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Sterile spreaders

Equipment:

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.[1]

  • Plating: Spot-inoculate or spread the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[20]

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the polymer that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[18][19]

Visualizations

Mechanism of Action: Bacterial Cell Wall Disruption

G cluster_polymer Antimicrobial Polymer cluster_bacteria Bacterial Cell Polymer Positively Charged Piperazine Polymer CellWall Negatively Charged Bacterial Cell Wall Polymer->CellWall 1. Electrostatic Attraction CellMembrane Cytoplasmic Membrane CellWall->CellMembrane 2. Insertion and Disruption Cytoplasm Cytoplasmic Contents CellMembrane->Cytoplasm 3. Leakage of Cellular Contents Death Bacterial Cell Death CellMembrane->Death 4. Cell Death

Experimental Workflow: Synthesis and Antimicrobial Testing

G cluster_synthesis Polymer Synthesis cluster_testing Antimicrobial Testing Monomers Piperazine & Comonomer Polymerization Interfacial Polymerization Monomers->Polymerization Purification Washing & Drying Polymerization->Purification Characterization FTIR, NMR Purification->Characterization Inoculum Bacterial Inoculum Preparation Characterization->Inoculum Polymer for Testing MIC MIC Assay (Broth Microdilution) Inoculum->MIC MBC MBC Assay (Plating) MIC->MBC Results Data Analysis MBC->Results

References

Experimental Design for Testing Neuroprotective Effects in Alzheimer's Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing experiments to evaluate the neuroprotective effects of therapeutic candidates in established Alzheimer's disease (AD) models. It includes detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroprotective strategies aim to prevent or slow this neuronal damage.[2] This guide outlines a multi-tiered approach to assess the neuroprotective potential of novel compounds, beginning with cell-based assays and progressing to preclinical animal models.

Selecting the Right Model

The choice of an appropriate experimental model is critical for the successful evaluation of neuroprotective compounds.

In Vitro Models

Cell-based models offer a high-throughput and cost-effective platform for initial screening.[3]

  • Primary Neuronal Cultures: These cultures, typically derived from the cortex or hippocampus of rodent embryos, provide a physiologically relevant system to study Aβ-induced toxicity and neuroprotection.

  • Immortalized Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) can be genetically modified to overexpress AD-related proteins like amyloid precursor protein (APP) or tau, creating a stable and reproducible model of AD pathology.[4]

  • iPSC-Derived Neurons: Induced pluripotent stem cells derived from AD patients can be differentiated into neurons, offering a human-relevant model that recapitulates patient-specific genetic backgrounds.

In Vivo Models

Animal models are essential for evaluating the efficacy of a compound in a complex biological system, allowing for the assessment of cognitive and behavioral outcomes.[3]

  • Transgenic Mouse Models:

    • 5XFAD Mice: These mice express five familial Alzheimer's disease (FAD) mutations in the human APP and PSEN1 genes, leading to an aggressive and early onset of Aβ pathology, gliosis, and neuronal loss.[3][5] They are well-suited for studies requiring a robust and rapid development of amyloid-related deficits.[3]

    • APP/PS1 Mice: This double transgenic model also expresses mutant human APP and PSEN1, resulting in significant Aβ deposition and age-dependent cognitive decline.[6] The pathology in APP/PS1 mice develops more slowly than in 5XFAD mice, making them suitable for longer-term studies.[6]

Experimental Workflow

A logical and phased experimental approach is crucial for efficiently screening and validating neuroprotective candidates.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation iv1 Primary Screening: Cell Viability Assays (MTT) iv2 Mechanism of Action: Apoptosis & Oxidative Stress Assays iv1->iv2 vivo1 Behavioral Analysis: Morris Water Maze, Y-Maze iv2->vivo1 Promising Candidates vivo2 Biochemical & Histological Analysis: ELISA, Immunohistochemistry vivo1->vivo2 end Preclinical Development vivo2->end Lead Compound Identification

A streamlined workflow for neuroprotective drug discovery.

Key Experimental Protocols

In Vitro Assays

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding Aβ oligomers (e.g., Aβ1-42 at 10 µM) to the wells and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Carefully aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Culture and treat neuronal cells in a 96-well plate as described for the MTT assay.

  • After treatment, lyse the cells using a cell lysis buffer provided with a commercial caspase-3 assay kit.

  • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) at 37°C for 1-2 hours.[9]

  • Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 405 nm.[9]

This assay quantifies the levels of intracellular ROS using a fluorescent probe.

Protocol:

  • Culture and treat neuronal cells in a 96-well plate.

  • Load the cells with a ROS-sensitive fluorescent dye, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), for 30-60 minutes at 37°C.[10]

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~535 nm emission for DCF).

In Vivo Assays

Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.[11]

Protocol:

  • Visible Platform Training (Day 1): Allow mice to find a visible platform in a circular pool of water for 60 seconds over 4 trials. This assesses for any visual or motor impairments.[11]

  • Acquisition Phase (Days 2-5): Place the mice in the pool with a hidden submerged platform. Record the latency to find the platform over 4 trials per day from different starting positions.

  • Probe Trial (Day 6): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[12]

Y-Maze Spontaneous Alternation: This test evaluates spatial working memory.[13][[“]]

Protocol:

  • Place a mouse at the end of one arm of a Y-shaped maze and allow it to freely explore all three arms for 8 minutes.[[“]]

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into the three different arms.

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

ELISA for Aβ42 and Phosphorylated Tau: This assay quantifies the levels of key AD biomarkers in brain tissue.

Protocol:

  • Homogenize brain tissue (e.g., cortex or hippocampus) in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Use a commercial sandwich ELISA kit specific for Aβ42 or phosphorylated tau (e.g., pTau181).

  • Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.

  • Measure the absorbance and calculate the concentration of the target protein based on the standard curve.

Immunohistochemistry for Aβ Plaques and Neurofibrillary Tangles: This technique visualizes the pathological hallmarks of AD in brain sections.

Protocol:

  • Perfuse the mice and fix the brains in 4% paraformaldehyde.

  • Cryoprotect the brains in a sucrose solution and section them using a cryostat or vibratome.

  • Incubate the free-floating sections with primary antibodies against Aβ (e.g., 6E10) or hyperphosphorylated tau (e.g., AT8).

  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Visualize the immunoreactivity using a chromogen such as diaminobenzidine (DAB).

  • Mount the sections on slides, dehydrate, and coverslip.

  • Quantify the plaque or tangle load using image analysis software.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Neuroprotection Data

Treatment GroupCell Viability (% of Control)Caspase-3 Activity (Fold Change)ROS Production (Fold Change)
Vehicle Control100 ± 5.21.0 ± 0.11.0 ± 0.2
Aβ1-4245 ± 4.13.5 ± 0.44.2 ± 0.5
Aβ1-42 + Compound X (1 µM)65 ± 3.82.1 ± 0.32.5 ± 0.3
Aβ1-42 + Compound X (10 µM)85 ± 4.51.2 ± 0.21.5 ± 0.2

Table 2: In Vivo Behavioral and Neuropathological Data (5xFAD Mice)

Treatment GroupMorris Water Maze (Time in Target Quadrant, s)Y-Maze (% Alternation)Brain Aβ42 Levels (pg/mg protein)Cortical Plaque Load (%)
Wild-Type25 ± 2.175 ± 3.550 ± 8.20
5xFAD + Vehicle10 ± 1.550 ± 4.2500 ± 45.115 ± 2.3
5xFAD + Compound X20 ± 1.868 ± 3.9250 ± 30.57 ± 1.8

Signaling Pathways in Neuroprotection

Understanding the molecular mechanisms underlying neuroprotection is crucial for drug development. Several signaling pathways are implicated in neuronal survival and are dysregulated in AD.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its activation promotes neuroprotection by inhibiting apoptosis and reducing oxidative stress.[8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits mTOR mTOR Akt->mTOR activates Caspase9 Caspase-9 (Pro-apoptotic) Akt->Caspase9 inhibits CREB CREB Akt->CREB activates Tau Tau GSK3b->Tau phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 promotes Gene Pro-survival Genes CREB->Gene transcription

The PI3K/Akt signaling pathway in neuroprotection.
Neurotrophin Signaling Pathway

Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), promote neuronal survival, differentiation, and synaptic plasticity through the activation of Trk receptors.

Neurotrophin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg Survival Neuronal Survival PI3K_Akt->Survival Differentiation Neuronal Differentiation MAPK_ERK->Differentiation Plasticity Synaptic Plasticity PLCg->Plasticity

Neurotrophin signaling cascade promoting neuronal health.
Crosstalk between PI3K/Akt and Neurotrophin Signaling

There is significant crosstalk between the PI3K/Akt and neurotrophin signaling pathways, creating a robust network for promoting neuronal survival. Activation of Trk receptors by neurotrophins is a major upstream activator of the PI3K/Akt pathway.

Crosstalk_Pathway cluster_upstream Upstream Activation cluster_pathways Signaling Cascades cluster_downstream Downstream Effects Neurotrophin Neurotrophins (e.g., BDNF) Trk Trk Receptors Neurotrophin->Trk PI3K PI3K Trk->PI3K MAPK MAPK/ERK Trk->MAPK Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Plasticity Synaptic Plasticity Akt->Plasticity MAPK->Plasticity Gene Gene Expression MAPK->Gene

Crosstalk between neurotrophin and PI3K/Akt pathways.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives constitute a significant class of heterocyclic compounds with broad therapeutic applications, notably in oncology.[1][2] The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs due to its favorable pharmacokinetic properties.[1] A critical step in the discovery and development of novel piperazine-based drug candidates is the thorough evaluation of their cytotoxic effects.[3] This document provides detailed protocols for a panel of standard in vitro cell-based assays to assess the cytotoxicity of piperazine compounds. These assays are designed to evaluate various indicators of cellular health, including metabolic activity, plasma membrane integrity, and the induction of programmed cell death (apoptosis).

Data Presentation: Quantitative Cytotoxicity of Piperazine Derivatives

The cytotoxic or growth-inhibitory potential of piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower IC50 or GI50 value signifies higher potency.[1] The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Piperazine Derivative PCC [3]

Cell LineCompoundIncubation TimeIC50 (µg/mL)IC50 (µM)
SNU-475 (Human Liver Cancer)PCC24h6.98 ± 0.116.98 ± 0.11
SNU-423 (Human Liver Cancer)PCC24h7.76 ± 0.457.76 ± 0.45
THLE-3 (Normal Human Liver)PCC24h48.63 ± 0.12-
SNU-475 (Human Liver Cancer)5-Fluorouracil (Standard)24h1.14 ± 0.02-

Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives [3]

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d1.230.981.54

Table 3: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [1]

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[3][5]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3][6]

  • Compound Treatment: Prepare serial dilutions of the piperazine compound in culture medium.[3] The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6] Remove the overnight medium and add the compound dilutions to the cells. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.[1][3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10-15 minutes.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Piperazine Compound Dilutions compound_prep->add_compound incubate_cells Incubate (e.g., 24-72h) add_compound->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[3]

Materials:

  • 96-well plate

  • Cell culture and piperazine compounds (as in MTT assay)

  • LDH assay kit (containing reaction mixture, stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3]

  • Incubation: Incubate the plate for the desired exposure time.[3]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically involves mixing a catalyst and a dye solution.[3]

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of stop solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[3]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[3]

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[3]

Materials:

  • 6-well plates

  • Piperazine compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.[3]

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[3] Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cells in 1X binding buffer.[3] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]

Signaling Pathways in Piperazine-Induced Cytotoxicity

Piperazine derivatives can exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.[1] Many derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7]

Some piperazine compounds have been shown to target multiple signaling pathways simultaneously, such as the PI3K/AKT pathway, which is central to cell growth and survival, and the Src family kinases.[1][8] For instance, the piperazine derivative PCC has been shown to induce both intrinsic and extrinsic apoptotic pathways in liver cancer cells.[2] This can involve the release of mitochondrial cytochrome c, which activates caspase-9, and the activation of caspase-8.[2]

Piperazine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway piperazine Piperazine Compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) piperazine->death_receptor Induces mitochondria Mitochondria piperazine->mitochondria Induces Stress caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->mitochondria via Bid cleavage caspase37 Caspase-3/7 Activation caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Piperazine-induced apoptosis signaling.

References

Application Notes and Protocols: Derivatization of 1-(2-Diisopropylaminoethyl)piperazine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of the 1-(2-diisopropylaminoethyl)piperazine scaffold for the exploration of structure-activity relationships (SAR). Due to the specific nature of SAR studies, which are often proprietary or highly specific to a particular biological target, this document presents a generalized workflow and protocols based on well-established principles in medicinal chemistry, using a representative series of N-substituted piperazine derivatives to illustrate the concepts. The methodologies described herein are broadly applicable for the synthesis and evaluation of novel analogs of this compound.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1] Its two nitrogen atoms offer points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which in turn modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Derivatization of a lead compound like this compound is a critical step in lead optimization to enhance potency, selectivity, and metabolic stability, while reducing off-target effects.[2]

Synthetic Strategy for Derivatization

A common and effective method for the derivatization of piperazines is N-alkylation or N-acylation at the secondary amine. For a starting material like this compound, the secondary amine on the piperazine ring is the primary site for derivatization.

General Reaction Scheme: N-Alkylation

A general scheme for the N-alkylation of a piperazine derivative is outlined below. This reaction introduces a variety of substituents (R-groups) onto the piperazine nitrogen, allowing for the systematic exploration of the chemical space around the core scaffold.

G reagents R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) product N-Substituted Derivative reagents->product start This compound start->product N-Alkylation

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: N-Alkylation of a Piperazine Derivative

This protocol describes a general method for the N-alkylation of a piperazine derivative with an alkyl halide.

Materials:

  • This compound (1 equivalent)

  • Alkyl halide (R-X) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Structure-Activity Relationship (SAR) Studies: A Representative Example

The following table presents hypothetical data for a series of N-substituted derivatives of a piperazine scaffold, illustrating how systematic structural modifications can influence biological activity, in this case, affinity for a G-protein coupled receptor (GPCR).

Compound IDR-GroupMolecular Weight ( g/mol )clogPReceptor Affinity (Ki, nM)
1a -H213.371.8520
1b -CH₃227.402.2350
1c -CH₂CH₃241.422.6210
1d -CH₂CH₂CH₃255.453.0150
1e -CH(CH₃)₂255.452.9180
1f -Cyclopropyl253.432.795
1g -Benzyl303.484.145
1h -CH₂-(4-fluorophenyl)321.474.325
1i -CH₂-(4-methoxyphenyl)333.514.038

SAR Discussion:

  • Alkyl Chain Length: Increasing the alkyl chain length from methyl (1b) to propyl (1d) generally leads to an increase in receptor affinity. This suggests a hydrophobic pocket in the receptor binding site that can accommodate these groups.

  • Steric Hindrance: The branched isopropyl group (1e) shows slightly lower affinity than the linear propyl group (1d), indicating that steric bulk may be a limiting factor for optimal binding.

  • Alicyclic Substitution: The cyclopropyl group (1f) demonstrates a significant improvement in affinity, suggesting that the conformational rigidity of the ring is favorable for binding.

  • Aromatic Substitution: The introduction of a benzyl group (1g) results in a substantial increase in affinity, highlighting the importance of a larger hydrophobic and potentially π-stacking interaction.

  • Substituted Phenyl Rings: Substitution on the phenyl ring further modulates affinity. The electron-withdrawing fluorine atom (1h) enhances affinity, possibly through favorable electrostatic interactions, while the electron-donating methoxy group (1i) is also well-tolerated.

Biological Evaluation: Receptor Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for a target GPCR.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Receptor Membranes incubation Incubate at RT membranes->incubation radioligand Radioligand radioligand->incubation compounds Test Compounds compounds->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and the test compound at various concentrations.

  • For non-specific binding determination, a high concentration of a known unlabeled ligand is used in place of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway for a GPCR that is often targeted by piperazine derivatives, such as a dopamine or serotonin receptor coupled to Gαi.

G ligand Ligand (Piperazine Derivative) receptor GPCR (e.g., D2 Receptor) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp atp ATP atp->camp Converts pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

References

Screening Piperazine Derivatives for Radioprotective Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening piperazine derivatives for their potential radioprotective activity. The information compiled from recent scientific literature is intended to guide researchers in identifying and characterizing novel radioprotective agents.

Introduction

Ionizing radiation (IR) exposure, whether from medical therapies, occupational hazards, or unforeseen events, poses a significant threat to human health by inducing cellular damage, primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This can lead to cell death, mutations, and the development of various pathologies. Radioprotective agents are compounds that can mitigate the harmful effects of IR on healthy tissues. Piperazine derivatives have emerged as a promising class of molecules with potential radioprotective properties, attributed to their antioxidant and anti-apoptotic activities. This document outlines the methodologies for screening these compounds and presents key data from relevant studies.

Data Presentation

The following tables summarize quantitative data from various studies on the radioprotective and related activities of piperazine derivatives.

Table 1: In Vitro Radioprotective Efficacy of 1-(2-hydroxyethyl)piperazine Derivatives

CompoundConcentration (µM)Cell LineRadiation Dose (Gy)Cell Viability (% of Irradiated Control)Reference
Compound 4 100MOLT-42143%[1]
200MOLT-42145%[1]
Compound 6 100MOLT-42135%[1]
200MOLT-42137%[1]
Amifostine (WR-2721) 100MOLT-42106%[1]
WR-1065 100MOLT-42No significant effect[1]
200MOLT-42No significant effect[1]
Compound 4 100MOLT-4161%[2]
Compound 6 100MOLT-4169%[2]
Compound 7 100MOLT-4164%[2]
Compound 8 100MOLT-4157%[2]
Compound 10 100MOLT-4151%[2]

Table 2: Radioprotection Factor (RF) of Piperazine Derivatives based on Dicentric Chromosome Assay

CompoundConcentrationRadioprotection Factor (RF)Reference
Compound 3 High4.16[3]
Low2.43[3]
Compound 6 High2.69[3]
Low2.1[3]
WR-1065 High1.96[3]
Low1.59[3]
Amifostine High1.45[3]
Low1.33[3]

Table 3: Antioxidant Activity of Piperazine Derivatives (Free Radical Scavenging)

Derivative ClassCompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Xanthine Derivatives 3c (with hydroxyl group)189.423.45[4]
3a371.9755.87[4]
3f420.5741.04[4]
Standard BHT113.1726.29[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity and Cell Viability Assessment (WST-1 Assay)

This protocol is for assessing the general toxicity of the piperazine derivatives and their ability to protect cells from radiation-induced death.

Materials:

  • Piperazine derivatives

  • Human cell lines (e.g., MOLT-4, peripheral blood mononuclear cells - PBMCs)

  • 96-well microplates

  • Complete cell culture medium

  • WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO2), add various concentrations of the piperazine derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Irradiation: For radioprotection assessment, expose the plates to a specific dose of ionizing radiation (e.g., 2 Gy of gamma radiation) after a pre-incubation period with the compounds (e.g., 1 hour). Include a non-irradiated control and an irradiated control without the compound.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells.

Apoptosis Assessment (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis and necrosis in cells following treatment and/or irradiation.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide - PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

DNA Damage Assessment (Dicentric Chromosome Assay - DCA)

This assay is a sensitive and specific method to quantify radiation-induced DNA damage by scoring dicentric chromosomes.

Materials:

  • Whole blood samples

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA)

  • Colcemid solution

  • Hypotonic KCl solution

  • Fixative (Methanol: Acetic Acid, 3:1)

  • Giemsa stain

  • Microscope

Procedure:

  • Blood Culture: Culture whole blood supplemented with RPMI 1640, FBS, and PHA for 48 hours at 37°C.

  • Metaphase Arrest: Add Colcemid to the cultures to arrest cells in metaphase and incubate for another 2-3 hours.

  • Harvesting and Hypotonic Treatment: Harvest the cells by centrifugation, and treat with pre-warmed hypotonic KCl solution to swell the cells.

  • Fixation: Fix the cells with freshly prepared cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa solution.

  • Scoring: Score the number of dicentric chromosomes in well-spread metaphases under a microscope. A minimum of 50-100 metaphases should be analyzed per sample.

  • Radioprotection Factor (RF) Calculation: The RF is calculated as (DR - Dt) / Dt, where DR is the dose-response in the absence of the compound and Dt is the dose-response in the presence of the compound.

In Vivo Radioprotection Assessment (Mouse Survival Study)

This protocol evaluates the ability of piperazine derivatives to protect mice from lethal doses of total body irradiation (TBI).

Materials:

  • Mice (e.g., C57BL/6)

  • Piperazine derivatives

  • Vehicle control (e.g., saline, DMSO solution)

  • Gamma irradiator

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the piperazine derivative (e.g., via intraperitoneal injection) at a predetermined dose and time point before irradiation. A control group should receive the vehicle.

  • Total Body Irradiation (TBI): Expose the mice to a lethal dose of gamma radiation (e.g., 7-9 Gy).

  • Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the treated and control groups. Calculate the Dose Reduction Factor (DRF) if multiple radiation doses are used.

Signaling Pathways and Mechanisms of Action

The radioprotective effects of piperazine derivatives are believed to be mediated through at least two primary mechanisms: antioxidant activity and modulation of apoptosis.

Antioxidant Mechanism

Ionizing radiation leads to the radiolysis of water molecules, generating highly reactive free radicals such as hydroxyl radicals (•OH). These radicals can damage cellular macromolecules, including DNA, proteins, and lipids. Piperazine derivatives with antioxidant properties can neutralize these free radicals, thereby preventing the initial damage.

G IR Ionizing Radiation H2O H2O IR->H2O Radiolysis ROS Reactive Oxygen Species (ROS) H2O->ROS CellDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellDamage Neutralization Neutralization ROS->Neutralization Piperazine Piperazine Derivative (Antioxidant) Piperazine->Neutralization Neutralization->H2O Harmless Products

Caption: Antioxidant mechanism of piperazine derivatives in radioprotection.

Anti-apoptotic Mechanism

Radiation-induced DNA damage can trigger the intrinsic pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates caspases and executes cell death. Anti-apoptotic proteins like Bcl-2 inhibit this process. Some piperazine derivatives have been shown to interact with Bcl-2 family proteins, potentially by inhibiting the function of pro-apoptotic members or enhancing the function of anti-apoptotic members, thereby preventing radiation-induced apoptosis.[5]

G cluster_0 Radiation Damage & Signaling cluster_1 Mitochondrial Apoptosis Pathway IR Ionizing Radiation DNA_Damage DNA Damage IR->DNA_Damage p53 p53 activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Piperazine Piperazine Derivative Piperazine->Bcl2 modulates (e.g., enhances Bcl-2, decreases Bax/Bcl-2 ratio)

Caption: Modulation of the intrinsic apoptosis pathway by piperazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for screening piperazine derivatives for radioprotective activity.

G start Start: Library of Piperazine Derivatives in_vitro_screening In Vitro Screening start->in_vitro_screening cytotoxicity Cytotoxicity Assay (e.g., WST-1) in_vitro_screening->cytotoxicity radioprotection_assay Radioprotection Assay (Cell Viability) in_vitro_screening->radioprotection_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) radioprotection_assay->apoptosis_assay dna_damage_assay DNA Damage Assay (DCA) apoptosis_assay->dna_damage_assay hit_identification Hit Identification & Lead Optimization dna_damage_assay->hit_identification in_vivo_testing In Vivo Testing (Mouse Survival Studies) hit_identification->in_vivo_testing Promising Candidates end Lead Candidate for Further Development in_vivo_testing->end

Caption: General workflow for screening radioprotective piperazine derivatives.

Conclusion

The screening of piperazine derivatives has identified several promising candidates with significant radioprotective effects in vitro and in some cases, in vivo. The primary mechanisms of action appear to involve antioxidant activity and the modulation of apoptosis through the Bcl-2 family of proteins. The protocols and data presented in this document provide a framework for the systematic evaluation of new piperazine-based compounds as potential radioprotective agents. Further research, including detailed mechanistic studies and in vivo efficacy and safety profiling, is warranted to advance the most promising candidates toward clinical development.

References

Application Notes and Protocols for 1-(2-Diisopropylaminoethyl)piperazine in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vitro evaluation of 1-(2-Diisopropylaminoethyl)piperazine, a novel piperazine derivative with potential applications in pharmacological research, particularly in oncology. Due to the limited specific data on this compound, the following protocols and data are presented as a general framework for initiating in vitro studies, based on the known activities of similar piperazine-containing molecules.

Physicochemical Properties and Formulation

This compound is an organic compound with the molecular formula C12H27N3 and a molecular weight of 213.37 g/mol .[1][2][3][4] Structurally, it is a tertiary amine, which suggests it is likely to be basic.[5][6] For in vitro studies, proper solubilization is critical to ensure accurate and reproducible results.

Table 1: Solubility and Stock Solution Preparation

PropertyRecommended ProcedureNotes
Primary Solvent Dimethyl sulfoxide (DMSO)Piperazine derivatives and other small organic molecules are often soluble in DMSO.[6][7][8][9] Prepare a high-concentration stock solution (e.g., 10-50 mM).
Stock Solution Storage Aliquot and store at -20°C or -80°C.Minimize freeze-thaw cycles to maintain compound stability. Piperazine derivatives can be susceptible to degradation.[10][11][12][13]
Working Solution Dilute the DMSO stock in cell culture medium.The final DMSO concentration in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Aqueous Stability Empirically determine.The stability of piperazine compounds in aqueous solutions can vary.[10][11][12][13] It is advisable to prepare fresh dilutions for each experiment.

Postulated Biological Activity

While specific biological activities for this compound are not yet extensively documented, many piperazine derivatives have demonstrated significant potential as anticancer agents.[14][15][16] These compounds have been shown to induce apoptosis and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[17][18][19][20][21] Therefore, initial in vitro studies with this compound could logically focus on its cytotoxic and apoptotic effects on cancer cell lines.

Experimental Protocols

The following are detailed protocols for foundational in vitro experiments to characterize the biological effects of this compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound.[22][23][24][25]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Table 2: Example Cytotoxicity Data (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa 25.815.28.9
A549 32.120.512.4
MCF-7 18.911.36.7

Note: The data in this table is hypothetical and serves as an example.

Protocol 2: Assessment of Apoptosis by Western Blot

This protocol is for detecting key protein markers of apoptosis to investigate the mechanism of cell death induced by the compound.[26][27][28][29]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Harvest the cells and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis.

Table 3: Example Western Blot Quantification (Fold Change vs. Control)

Protein24 hours48 hours
Cleaved Caspase-3 2.54.1
Cleaved PARP 2.13.8
Bax/Bcl-2 Ratio 1.83.2

Note: The data in this table is hypothetical and serves as an example.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be affected by this compound and a general workflow for its in vitro evaluation.

PI3K_AKT_Pathway Hypothesized PI3K/AKT Signaling Pathway Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Compound 1-(2-Diisopropylaminoethyl) piperazine Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Experimental_Workflow General Experimental Workflow for In Vitro Evaluation A Compound Preparation (Stock Solution in DMSO) C Cytotoxicity Screening (MTT Assay to determine IC50) A->C B Cell Culture (Select appropriate cancer cell lines) B->C D Mechanism of Action Studies C->D Based on IC50 values E Apoptosis Assay (Western Blot for Caspases, PARP) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot for p-AKT, etc.) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: A general workflow for in vitro drug screening.[30][31][32][33][34]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Diisopropylaminoethyl)piperazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used N-alkylation and reductive amination methods.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Reaction: The reaction may not have proceeded to completion.a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] b. Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Many N-alkylation reactions require elevated temperatures to proceed efficiently. c. Check Reagents: Ensure the purity and reactivity of your starting materials and reagents.
2. Poor Reagent Solubility: One or more reactants may not be fully dissolved in the chosen solvent.a. Change Solvent: Switch to a more polar aprotic solvent like DMF (N,N-Dimethylformamide) to improve solubility.
3. Ineffective Base: The base used may not be strong enough to neutralize the acid formed during the reaction or to deprotonate the nucleophile.a. Use a Stronger Base: Employ a strong, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Significant Formation of Di-substituted Byproduct 1. Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent can lead to a second alkylation on the other nitrogen of piperazine.a. Use Excess Piperazine: Employ a significant excess of piperazine (2-4 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[2] b. Use a Protecting Group: The most reliable method is to use mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen, forcing alkylation to occur on the unprotected nitrogen. The Boc group can be removed in a subsequent step.[2][3]
2. Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly creates a high local concentration, increasing the likelihood of di-alkylation.a. Slow, Dropwise Addition: Add the alkylating agent (e.g., 2-chloro-N,N-diisopropylethylamine) slowly and dropwise to the solution of piperazine.
Presence of Unidentified Impurities 1. Side Reactions: The alkylating agent or product may be unstable under the reaction conditions, leading to decomposition.a. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize degradation. b. Monitor Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed to prevent product decomposition.
2. Reaction with Solvent: Some solvents can react with the reagents, especially at elevated temperatures.a. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions.
Difficult Product Isolation/Purification 1. Product is an Oil: The free base of many piperazine derivatives is an oil, which can be difficult to handle and purify.a. Convert to a Salt: Convert the oily free base to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The salt will often precipitate as a solid, which can be isolated by filtration and purified by recrystallization.[1]
2. Product Streaking on Silica Gel Column: The basic nitrogen atoms of the piperazine can interact strongly with the acidic silica gel, leading to poor separation.a. Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the chromatography eluent to improve the peak shape and separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic routes are:

  • Direct N-Alkylation: This involves the reaction of piperazine with an alkylating agent like 2-chloro-N,N-diisopropylethylamine in the presence of a base. This is a straightforward method but can be prone to di-alkylation.

  • Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde (N,N-diisopropylaminoacetaldehyde) to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.[4] This method is often preferred as it can offer better control and avoid the formation of quaternary ammonium salts.

Q2: How can I ensure selective mono-alkylation of piperazine?

A2: Achieving mono-alkylation is a common challenge. The most effective strategies include:

  • Using a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method.[2][3] The protecting group blocks one nitrogen atom, directing the alkylation to the other. The protecting group is then removed in a final step.

  • Controlling Stoichiometry: Using a large excess of piperazine compared to the alkylating agent increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule.[2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.

  • Solvents: Aprotic solvents are commonly used. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are good options, with DMF being particularly useful if reagent solubility is an issue.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction should be monitored to determine when the starting materials have been consumed and to avoid potential product degradation from prolonged reaction times. The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the formation of the desired product and any byproducts, confirming their molecular weights.[1]

Q5: My final product is an oil. How can I purify it effectively?

A5: If your purified free base is an oil, conversion to a hydrochloride salt is a common technique to obtain a solid material that is easier to handle and purify.[1] This is typically done by dissolving the oil in a suitable solvent like diethyl ether or isopropanol and adding a solution of HCl in the same or a compatible solvent. The resulting salt often precipitates and can be collected by filtration and then recrystallized.[1] For column chromatography, using a solvent system like dichloromethane/methanol with a small amount of a basic modifier like triethylamine can improve separation on silica gel.[1]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of N-Boc-Piperazine (and subsequent deprotection)

This protocol utilizes a protecting group strategy to ensure mono-alkylation.

Step 1: N-Alkylation of N-Boc-Piperazine

  • Materials:

    • N-Boc-piperazine (1.0 eq)

    • 2-chloro-N,N-diisopropylethylamine (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or DMF

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile (or DMF) to create a stirrable suspension.

    • Slowly add 2-chloro-N,N-diisopropylethylamine to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-1-(2-Diisopropylaminoethyl)piperazine.

Step 2: Boc Deprotection

  • Materials:

    • N-Boc-1-(2-Diisopropylaminoethyl)piperazine (from Step 1)

    • 4M HCl in 1,4-Dioxane

    • Methanol or Ethyl Acetate

  • Procedure:

    • Dissolve the N-Boc-protected product in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).

    • Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude hydrochloride salt of this compound. This can be further purified by recrystallization.[5]

Protocol 2: Synthesis via Reductive Amination

This one-pot protocol is an alternative that avoids the use of protecting groups.

  • Materials:

    • Piperazine (2.0 eq)

    • N,N-diisopropylaminoacetaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure:

    • To a round-bottom flask, add piperazine and the chosen solvent (DCE or THF).

    • Add N,N-diisopropylaminoacetaldehyde to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of piperazine derivatives, which can be adapted for the synthesis of this compound.

Method Piperazine Derivative Alkylating Agent / Aldehyde Base / Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
N-Alkylation N-Boc-piperazineAlkyl HalideK₂CO₃Acetonitrile60-8012-2470-90
N-Alkylation Piperazine (excess)Alkyl HalideK₂CO₃DMF801250-70
Reductive Amination N-Boc-piperazineAldehydeNaBH(OAc)₃DCERT1280-95
Reductive Amination Piperazine (excess)AldehydeNaBH(OAc)₃THFRT12-2460-80

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction scale.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two primary synthetic routes.

G cluster_0 Protocol 1: N-Alkylation with Protecting Group A1 1. Mix N-Boc-piperazine, K₂CO₃, and Solvent A2 2. Add Alkylating Agent (2-chloro-N,N-diisopropylethylamine) A1->A2 A3 3. Heat and Stir (60-80°C, 12-24h) A2->A3 A4 4. Work-up and Purification (Filtration, Extraction, Chromatography) A3->A4 A5 Intermediate: N-Boc-Protected Product A4->A5 A6 5. Deprotection (4M HCl in Dioxane) A5->A6 A7 6. Isolation and Purification (Evaporation, Recrystallization) A6->A7 A8 Final Product: This compound HCl A7->A8

Caption: Workflow for the N-Alkylation of N-Boc-Piperazine.

G cluster_1 Protocol 2: Reductive Amination B1 1. Mix Piperazine and Aldehyde (N,N-diisopropylaminoacetaldehyde) in Solvent B2 2. Stir to Form Iminium Ion (RT, 1-2h) B1->B2 B3 3. Add Reducing Agent (NaBH(OAc)₃) B2->B3 B4 4. Stir to Completion (RT, 12-24h) B3->B4 B5 5. Quench and Work-up (NaHCO₃, Extraction) B4->B5 B6 6. Purification (Column Chromatography) B5->B6 B7 Final Product: This compound B6->B7

Caption: Workflow for the Reductive Amination Synthesis.

References

Technical Support Center: Purification of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Diisopropylaminoethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound typically involves the N-alkylation of piperazine.[1] Based on this, common impurities include:

  • Unreacted Piperazine: Incomplete reaction can leave residual piperazine.

  • 1,4-bis(2-Diisopropylaminoethyl)piperazine: Over-alkylation can lead to the formation of a disubstituted byproduct.

  • Residual Alkylating Agent: The reagent used to introduce the diisopropylaminoethyl group may remain.

  • Solvent and Reagent Residues: Residual solvents and other reagents from the synthesis and workup.

Q2: My product, this compound, is an oil at room temperature. How can I solidify it for easier handling and purification?

A2: Many free-base amines are oils. A common and effective method to obtain a solid is to convert it to its hydrochloride salt.[2] This is achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride (e.g., HCl in ether). The hydrochloride salt will typically precipitate as a solid, which can then be collected by filtration and purified by recrystallization.[3][4]

Q3: I am having trouble with my column chromatography. The compound is streaking or not moving from the baseline. What can I do?

A3: This is a common issue with basic compounds like piperazine derivatives on standard silica gel, which is acidic. The strong interaction between the basic amine and the acidic silica can lead to poor separation.[2] Here are some solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.[2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated (end-capped) silica gel.[5]

  • Optimize Your Solvent System: For tertiary amines, common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[2] You may need to increase the polarity of your mobile phase to ensure your compound elutes.

Q4: What are some good starting points for developing a TLC method for this compound?

A4: A good starting point for developing a TLC method on silica gel would be a mobile phase of dichloromethane/methanol or hexanes/ethyl acetate.[2] Given the basic nature of the compound, adding a small amount of triethylamine (e.g., 0.5%) to the developing solvent can help to reduce streaking and give a more defined spot. An ideal Rf value for column chromatography is typically in the range of 0.2-0.4.[6]

Q5: Can I purify this compound by distillation?

A5: Yes, vacuum distillation can be a suitable method for purifying liquid amines. However, it is important to be aware that piperazine derivatives can undergo thermal degradation at high temperatures.[7] It is recommended to perform the distillation under a high vacuum to lower the boiling point and minimize the risk of decomposition.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution
Strong Adsorption to Silica Gel As this compound is a basic amine, it can bind strongly to acidic silica gel, leading to product loss on the column.[2] Solution: Add a competing base like triethylamine (0.1-1%) to your mobile phase to reduce this interaction. Alternatively, use a less acidic stationary phase such as alumina or deactivated silica.
Incorrect Mobile Phase Polarity If the mobile phase is not polar enough, your compound may not elute from the column. If it is too polar, it may co-elute with impurities. Solution: Systematically screen different solvent systems and gradients using TLC first to find the optimal polarity for separation.[6]
Product Volatility If the compound is volatile, it may be lost during solvent removal under high vacuum. Solution: Use a rotary evaporator with careful control of temperature and pressure. Consider using a cold trap to recover any volatilized product.
Problem 2: Product is an Oil and Difficult to Handle
Possible Cause Solution
Product is a Free Base Many N-substituted piperazines are oils in their free-base form. Solution: Convert the oily free base to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify by recrystallization.[2][3]
Presence of Impurities Residual solvents or other impurities can prevent crystallization. Solution: Attempt to further purify the oil by column chromatography before attempting salt formation and recrystallization.
Problem 3: Recrystallization Fails or Gives Poor Recovery
Possible Cause Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solution: Screen a variety of solvents and solvent pairs on a small scale. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures like methanol/ether.[2]
Solution is Not Saturated If the solution is not saturated before cooling, crystallization will not occur or will be very inefficient. Solution: After dissolving the compound in the minimum amount of hot solvent, you can either slowly evaporate some of the solvent or add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then reheat to clarify before cooling.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Product is Oiling Out The compound may be separating from the solution as a liquid instead of a solid. Solution: Try using a more polar solvent system, a lower initial temperature for dissolution, or a slower cooling rate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (General Procedure)

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with the addition of 0.5% triethylamine to prevent streaking.[2]

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • The ideal solvent system will give your product an Rf value between 0.2 and 0.4.[6]

  • Column Preparation:

    • Select an appropriately sized column and pack it with silica gel as a slurry in your chosen non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization via Hydrochloride Salt Formation

This protocol describes the conversion of the oily free base to a solid hydrochloride salt, followed by purification via recrystallization.

  • Salt Formation:

    • Dissolve the crude oily this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[2]

    • While stirring, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper).

    • The hydrochloride salt should precipitate. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath.[2]

    • Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) and heat the mixture while stirring until the solid completely dissolves.[2]

    • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

    • Further, cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.

Data Presentation

Table 1: Estimated Purity Levels by Different Methods

Purification MethodTypical Purity AchievedNotes
Column Chromatography >95%Purity is dependent on the resolution from impurities. The addition of a basic modifier is often necessary.
Recrystallization (as HCl salt) >98%Effective for removing impurities with different solubilities. Multiple recrystallizations may be needed.
Vacuum Distillation >97%Effective for removing non-volatile impurities. Care must be taken to avoid thermal degradation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Product col_chrom Column Chromatography start->col_chrom distillation Vacuum Distillation start->distillation recrystallization Recrystallization (as HCl salt) start->recrystallization analysis Purity & Structure (NMR, MS, HPLC) col_chrom->analysis distillation->analysis recrystallization->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_crystallization Recrystallization start Purification Issue streaking Streaking/No Elution start->streaking oiling_out Product Oils Out start->oiling_out add_base Add Triethylamine to Mobile Phase streaking->add_base Solution change_stationary Use Alumina or Deactivated Silica streaking->change_stationary Alternative change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Solution slow_cooling Slower Cooling oiling_out->slow_cooling Also Try

Caption: Troubleshooting logic for common purification issues.

References

Stability testing of 1-(2-Diisopropylaminoethyl)piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for conducting stability testing on 1-(2-Diisopropylaminoethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound?

A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies help to identify potential degradation products, establish degradation pathways, and determine recommended storage conditions and re-test periods or shelf life.[3] The data is essential for regulatory submissions and ensuring the safety and efficacy of the molecule in its intended application.[2]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific data for this compound is not extensively published, degradation pathways can be inferred from studies on related piperazine compounds.[4][5][6] Potential degradation pathways include:

  • Oxidation: The tertiary amine groups and the piperazine ring are susceptible to oxidation, potentially leading to N-oxide formation.

  • Hydrolysis: While generally stable to hydrolysis, forced conditions (strong acid/base) could potentially lead to cleavage of the ethyl bridge, though this is less common.

  • Thermal Degradation: High temperatures can cause ring opening or side-chain cleavage.[5] For piperazine, thermal degradation can lead to products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[6]

  • Photodegradation: Exposure to UV light may induce degradation, particularly in solution.

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: A stability-indicating analytical method is required, which can separate the intact molecule from its degradation products. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for quantifying the parent compound and its impurities.[7][8] A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially after derivatization, to separate and identify volatile impurities or degradation products.[9]

Q4: What is a "forced degradation" or "stress testing" study?

A4: Forced degradation studies involve intentionally exposing the compound to harsh conditions—more severe than accelerated stability conditions—to rapidly induce degradation.[1][2] The goal is to identify potential degradation products and validate that the analytical method can effectively detect them.[2] Typical conditions include exposure to strong acids, bases, oxidizing agents, high heat, and intense light.[1]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram 1. Formation of new degradation products.2. Contamination from solvent, glassware, or reagents.3. Sample carryover from a previous injection.1. Use LC-MS/MS to identify the mass of the unknown peaks and propose structures.2. Run a blank (solvent injection) to check for system contamination.3. Inject a blank after a concentrated sample to check for carryover and optimize the needle wash method.
Poor peak shape (tailing or fronting) 1. Column degradation (especially after acid/base hydrolysis samples).2. Inappropriate mobile phase pH.3. Column overload.1. Use a guard column. If the main column is compromised, replace it.2. Adjust the mobile phase pH. For a basic compound like this, a higher pH mobile phase with a suitable column might be necessary.3. Reduce the injection concentration or volume.
Low mass balance (<95%) 1. Some degradation products are not being detected by the analytical method (e.g., no UV chromophore, non-volatile for GC).2. Adsorption of the compound or degradants onto container surfaces.3. Formation of volatile degradants that are lost upon sample opening.1. Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).2. Consider using silanized glass vials.3. For thermal degradation, consider using sealed vials and a headspace GC analysis for volatile compounds.
Inconsistent results between replicate samples 1. Inhomogeneous sample solution (incomplete dissolution).2. Inconsistent stress conditions (e.g., temperature fluctuations in the oven).3. Pipetting or dilution errors.1. Ensure complete dissolution using sonication or vortexing before taking aliquots.2. Use calibrated and validated stability chambers or ovens.3. Review and verify all volumetric and weighing steps in the sample preparation procedure.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the typical stress conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[1] Time points and reagent concentrations may need to be adjusted based on the molecule's reactivity.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 1.0 M HCl.
    • Store at 60°C.
    • Analyze samples at 2, 6, 24, and 48 hours.
    • Before analysis, neutralize the sample with an equivalent amount of 1.0 M NaOH.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 1.0 M NaOH.
    • Store at 60°C.
    • Analyze samples at 2, 6, 24, and 48 hours.
    • Before analysis, neutralize the sample with an equivalent amount of 1.0 M HCl.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 10% hydrogen peroxide (H₂O₂).
    • Store at room temperature, protected from light.
    • Analyze samples at 2, 6, 24, and 48 hours.

  • Thermal Degradation:

    • Place the stock solution (in a sealed vial) in an oven at 80°C.
    • Analyze samples at 24, 48, and 72 hours.
    • Also, analyze a solid sample of the compound under the same conditions.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
    • Analyze the sample after the exposure period.
    • Run a dark control (sample wrapped in aluminum foil) in parallel under the same temperature conditions.

3. Sample Analysis:

  • For each time point, dilute the stressed sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze using a validated stability-indicating HPLC method.

  • Calculate the percentage degradation and determine the peak purity of the parent compound.

  • Characterize significant degradation products using LC-MS/MS.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 1.0 M HCl60°CUp to 48 hours
Base Hydrolysis 1.0 M NaOH60°CUp to 48 hours
Oxidation 10% H₂O₂Room TemperatureUp to 48 hours
Thermal (Solution) Solvent80°CUp to 72 hours
Thermal (Solid) Dry Heat80°CUp to 72 hours
Photolytic ICH Q1B compliant light sourceRoom TemperaturePer ICH Q1B
Table 2: Example Data Summary for Stability Results
Stress ConditionTime (hours)Initial Assay (%)Assay after Stress (%)% DegradationNo. of Degradants >0.1%
Control 48100.099.80.20
1.0 M HCl, 60°C 48100.0[Record Data][Calculate][Record Data]
1.0 M NaOH, 60°C 48100.0[Record Data][Calculate][Record Data]
10% H₂O₂, RT 48100.0[Record Data][Calculate][Record Data]
80°C Heat 72100.0[Record Data][Calculate][Record Data]
Photolytic -100.0[Record Data][Calculate][Record Data]

Visualizations

G cluster_prep Phase 1: Preparation & Setup cluster_stress Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Reporting prep_api 1. Characterize API (Purity, Identity) prep_method 2. Develop Stability- Indicating Method (e.g., HPLC) prep_api->prep_method prep_protocol 3. Write Stability Protocol prep_method->prep_protocol stress_start 4. Expose API to Stress Conditions prep_protocol->stress_start stress_acid Acid Hydrolysis stress_start->stress_acid stress_base Base Hydrolysis stress_start->stress_base stress_ox Oxidation stress_start->stress_ox stress_therm Thermal stress_start->stress_therm stress_photo Photolytic stress_start->stress_photo analysis_hplc 5. Analyze Samples (HPLC, LC-MS) stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_eval 6. Evaluate Data (Mass Balance, Peak Purity) analysis_hplc->analysis_eval analysis_id 7. Identify Degradants analysis_eval->analysis_id analysis_report 8. Final Stability Report analysis_id->analysis_report

Caption: General workflow for conducting a forced degradation stability study.

G cluster_oxidation Oxidative Pathway cluster_thermal Thermal/Hydrolytic Pathway parent This compound n_oxide_diisopropyl Diisopropylamino N-oxide parent->n_oxide_diisopropyl Oxidation (H₂O₂) n_oxide_piperazine1 Piperazine N-oxide (Position 1) parent->n_oxide_piperazine1 Oxidation (H₂O₂) n_oxide_piperazine4 Piperazine N-oxide (Position 4) parent->n_oxide_piperazine4 Oxidation (H₂O₂) ring_opening Ring-Opened Products parent->ring_opening High Heat / Strong Acid/Base dealkylation N-Dealkylation Products parent->dealkylation High Heat

Caption: Proposed major degradation pathways for this compound.

References

Optimizing reaction conditions for the N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-alkylation of piperazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of piperazine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Alkylated Piperazine

Question: My N-alkylation reaction is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the outcome?

Answer: Low to no yield in N-alkylation of piperazine can stem from several factors related to reagents, reaction conditions, or the work-up process.

  • Poorly Reactive Alkylating Agent: The reactivity of the alkyl halide is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive halide, consider switching to a more reactive one or adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction.

  • Inappropriate Base: The choice of base is critical for deprotonating the piperazine nitrogen. A weak base may not be sufficient to generate the nucleophilic free amine.

    • Solution: Employ stronger, non-nucleophilic bases such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure you are using at least 1.5-2.0 equivalents of the base.[1]

  • Poor Solubility of Reagents: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure all reagents are fully dissolved.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Product is Water-Soluble: Piperazine derivatives, especially salts, can be highly soluble in water, leading to poor recovery during aqueous work-up.

    • Solution: During work-up, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents like dichloromethane or chloroform, thus improving extraction efficiency.

Issue 2: Formation of Di-alkylated Byproduct Leading to Low Mono-alkylation Selectivity

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, reducing the yield of my desired mono-substituted product. How can I improve selectivity?

Answer: Achieving mono-selectivity is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Here are key strategies to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation. By protecting one of the nitrogen atoms, you can direct the alkylation to the other nitrogen. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) or acetyl (Ac). The protecting group can be removed in a subsequent step.

  • Control Stoichiometry: Using a large excess of piperazine (5-10 fold) relative to the alkylating agent can statistically favor mono-alkylation. However, this may complicate the purification process due to the need to remove the excess piperazine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Issue 3: Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. What could be the cause?

Answer: A stalled reaction can be due to several factors:

  • Reversible Reaction Equilibrium: The reaction may be reversible. The formation of an acid byproduct can protonate the piperazine, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Ensure a sufficient amount of base is present to neutralize the acid byproduct.

  • Poor Reagent Solubility: As the reaction progresses, changes in the composition of the reaction mixture might cause some reagents to precipitate out.

    • Solution: Consider switching to a solvent that can better solubilize all components throughout the reaction, such as DMF.[1]

  • Decomposition of Reagents or Product: The reactants or the product might be unstable under the reaction conditions.

    • Solution: Try running the reaction at a lower temperature and monitor it closely to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two main methods are:

  • Direct Alkylation: This involves the reaction of piperazine with an alkyl halide in the presence of a base. It is a straightforward and common technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STABH) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: What are the recommended bases and solvents for direct N-alkylation?

A2: The choice of base and solvent is crucial.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1]

  • Solvents: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. The choice depends on the solubility of the reactants and the reaction temperature.

Q3: How can I purify my N-alkylated piperazine product?

A3: Purification can be challenging due to the basic nature and potential water solubility of piperazine derivatives.

  • Extraction: As mentioned in the troubleshooting guide, basifying the aqueous layer during work-up is crucial for successful extraction into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying N-alkylated piperazines. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can help to prevent tailing of the basic product on the acidic silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of piperazine under various conditions.

Table 1: Mono-N-Alkylation of Piperazinium Salts with Substituted Benzyl Bromides

Alkylating AgentSolventYield (%)
o-Methylbenzyl bromideEthanol89
m-Methylbenzyl bromideMethanol74
m-Methylbenzyl bromideIsopropanol74
m-Methylbenzyl bromideβ-Ethoxyethanol69
p-tert-Butylbenzyl bromideEthanol83
β-Phenethyl bromideEthanol56

Data sourced from a process for the N-monoalkylation of piperazine, where a monopiperazinium salt is reacted with the alkylating agent.[2]

Table 2: N-Alkylation of N-Acetylpiperazine with Various Alkyl Bromides

Alkyl BromideProductYield (%)
1-BromobutaneN-Butyl-N'-acetylpiperazine88
1-BromohexaneN-Hexyl-N'-acetylpiperazine90
1-BromooctaneN-Octyl-N'-acetylpiperazine87
1-BromododecaneN-Dodecyl-N'-acetylpiperazine69

The reaction was carried out using K₂CO₃ as the base in dry THF under reflux overnight.

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-Alkylation of a Substituted Piperazine

This protocol describes a general method for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • Substituted piperazine (e.g., 1-(4-bromophenyl)piperazine) (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation of Mono-Boc-Protected Piperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-piperazine in dry DMF in a reaction flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the N-alkyl-N'-Boc-piperazine.

  • The Boc group can be subsequently removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane.

Protocol 3: Reductive Amination for Mono-N-Alkylation

This protocol is an alternative to direct alkylation and is useful for preventing over-alkylation.

Materials:

  • Piperazine (1.0 eq)

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STABH) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in the chosen solvent.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - Piperazine - Alkylating Agent - Base - Solvent reaction_setup 2. Reaction Setup - Combine reagents - Stir under inert atmosphere reagents->reaction_setup reaction_conditions 3. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS reaction_setup->reaction_conditions workup 4. Work-up - Quench reaction - Aqueous extraction - Dry organic layer reaction_conditions->workup purification 5. Purification - Column chromatography - Recrystallization workup->purification product 6. Product Characterization - NMR, MS purification->product

Caption: A standard experimental workflow for the N-alkylation of piperazine.

Troubleshooting_Workflow start Low or No Product? check_reagents Check Reagents - Alkylating agent reactivity? - Base strength? - Purity? start->check_reagents Yes check_conditions Check Conditions - Temperature too low? - Poor solubility? start->check_conditions Yes dialkylation Di-alkylation Observed? start->dialkylation No solution_reagents Solution: - Use more reactive halide (e.g., iodide) - Use stronger base (K₂CO₃, Cs₂CO₃) - Use anhydrous reagents check_reagents->solution_reagents solution_conditions Solution: - Increase temperature - Use a more polar solvent (DMF) check_conditions->solution_conditions incomplete_reaction Incomplete Reaction? dialkylation->incomplete_reaction No solution_dialkylation Solution: - Use protecting group (Boc) - Use excess piperazine - Slow addition of alkylating agent dialkylation->solution_dialkylation Yes solution_incomplete Solution: - Add more base - Change solvent - Lower temperature incomplete_reaction->solution_incomplete Yes

Caption: A troubleshooting decision tree for common issues in N-alkylation of piperazine.

Mono_Alkylation_Strategies goal Goal: Selective Mono-N-Alkylation strategy1 Protecting Group Strategy (Most Reliable) goal->strategy1 strategy2 Stoichiometric Control goal->strategy2 strategy3 Kinetic Control goal->strategy3 details1 - Use mono-protected piperazine (e.g., N-Boc) - Alkylate the free amine - Deprotect strategy1->details1 details2 - Use a large excess of piperazine (e.g., 5-10 equivalents) strategy2->details2 details3 - Slow, dropwise addition of the alkylating agent strategy3->details3

Caption: Key strategies to achieve selective mono-N-alkylation of piperazine.

References

Technical Support Center: Troubleshooting Chromatographic Separation of Basic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the chromatographic separation of basic amine compounds. Directed at researchers, scientists, and drug development professionals, this resource offers troubleshooting steps, detailed experimental protocols, and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my basic amine compound peaks exhibiting significant tailing?

Peak tailing is the most common problem when analyzing basic compounds via chromatography.[1] It often leads to poor resolution and inaccurate quantification.[1]

Answer: The primary cause of peak tailing for basic amines is secondary-site interactions, specifically between the positively charged (protonated) amine and negatively charged, acidic residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1] These interactions are stronger than the primary reversed-phase retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a "tailing" peak shape.

Below is a workflow to diagnose and resolve peak tailing issues.

G start Poor Peak Shape (Tailing) check_overload 1. Check for Overload Dilute sample and reinject start->check_overload overload_yes Peak shape improves? check_overload->overload_yes overload_no No Improvement overload_yes->overload_no No solution_overload Issue is Sample Overload. Reduce sample concentration. overload_yes->solution_overload Yes check_ph 2. Evaluate Mobile Phase pH Is pH ≥ 2 units away from amine pKa? overload_no->check_ph ph_no No / Unsure check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes solution_ph Adjust Mobile Phase pH. (See Q2 for details) ph_no->solution_ph check_column 3. Assess Column Type Using a modern, end-capped, high-purity silica column? ph_yes->check_column final_check Re-evaluate Separation solution_ph->final_check column_no No check_column->column_no No column_yes Yes check_column->column_yes Yes solution_column Switch to an appropriate column. (See Q3 for details) column_no->solution_column check_additives 4. Consider Mobile Phase Additives (See Q4 for details) column_yes->check_additives solution_column->final_check additives_decision Choose Additive Strategy check_additives->additives_decision use_competitor Use Competing Base (e.g., Triethylamine) additives_decision->use_competitor use_ip Use Ion-Pairing Agent (e.g., Alkyl Sulfonate) additives_decision->use_ip use_competitor->final_check use_ip->final_check

Caption: Troubleshooting workflow for peak tailing of basic amines.

Q2: How does the mobile phase pH impact the separation of my basic compounds?

Answer: Mobile phase pH is a critical parameter that directly influences the ionization state of both the basic analyte and the stationary phase, thereby affecting retention, selectivity, and peak shape.[2][3] For a basic compound, the goal is to operate at a pH that is at least 2 units away from its pKa to ensure it exists predominantly in a single ionic form.[1][4]

  • Low pH (e.g., pH 2-4): At a pH well below the amine's pKa, the compound will be fully protonated (positively charged).[2] This also suppresses the ionization of residual silanol groups on the silica surface, minimizing the secondary interactions that cause tailing.[1] However, retention on a standard C18 column may be reduced because the protonated amine is highly polar.[5]

  • High pH (e.g., pH > 8): At a pH well above the amine's pKa, the compound will be in its neutral, un-ionized state. This increases its hydrophobicity and leads to stronger retention on a reversed-phase column.[5] However, standard silica-based columns are unstable at high pH and can dissolve.[1][6] Therefore, a pH-stable column (e.g., hybrid-silica or polymer-based) is mandatory for high-pH methods.[1][5]

ParameterLow pH Mobile Phase (pH < 4)High pH Mobile Phase (pH > 8)
Analyte State Fully Protonated (BH+)Neutral (B)
Silanol State Mostly Non-ionized (SiOH)Fully Ionized (SiO⁻)
Peak Shape Generally good, reduced tailing[1]Generally good (with correct column)
Retention Often reduced due to high polarityIncreased due to higher hydrophobicity[5]
Column Choice Standard C18, end-capped columnsRequires high-pH stable column
Primary Interaction Reversed-PhaseReversed-Phase
Secondary Interaction MinimizedMinimized by analyte neutrality

Table 1. Summary of Mobile Phase pH Effects on Basic Amine Separation.

Q3: What are the most suitable column choices for separating basic amines?

Answer: Selecting the right column is crucial to overcoming the challenges of basic amine separation. Modern columns are designed to minimize the impact of residual silanols.

Stationary Phase TypeDescriptionAdvantages for Basic Amines
High-Purity, End-Capped Silica Modern silica with minimal metal content and exhaustive end-capping to cover most silanol groups.Improved peak shape over older columns by reducing available silanol interaction sites.[1]
Polar-Embedded Phases Reversed-phase chain (e.g., C18) with a polar group (e.g., amide, carbamate) embedded.The polar group helps to shield the basic analyte from underlying silanols, improving peak shape.
High pH Stable Phases (Hybrid/Polymer) Columns made from hybrid organic/inorganic silica or polymeric materials stable up to pH 12.Enables the use of high pH mobile phases to run basic compounds in their neutral, more retentive state.[5]
Mixed-Mode Phases Contain both reversed-phase (hydrophobic) and ion-exchange (charged) functional groups.Offers alternative selectivity and can provide excellent retention and peak shape for charged analytes without ion-pairing agents.[7]

Table 2. Comparison of Stationary Phases for Basic Amine Chromatography.

Q4: When and how should I use mobile phase additives like ion-pairing agents or competing bases?

Answer: If adjusting pH and selecting a modern column are insufficient, mobile phase additives can be employed to improve peak shape and retention. The choice depends on your separation goals and detector (e.g., MS compatibility).

G start Poor Separation After pH/Column Optimization check_detector Is the method for LC-MS? start->check_detector ms_yes Yes check_detector->ms_yes Yes ms_no No (UV Detector) check_detector->ms_no No volatile_options Use Volatile Additives ms_yes->volatile_options non_volatile_options Non-Volatile Additives are an Option ms_no->non_volatile_options volatile_ip Volatile Ion-Pairing (e.g., TFA, PFFA) Can cause ion suppression. volatile_options->volatile_ip volatile_base Volatile Competing Base (e.g., NH4OH, TEA) Good for peak shape. volatile_options->volatile_base non_volatile_options->volatile_base non_volatile_ip Non-Volatile Ion-Pairing (e.g., Alkyl Sulfonates) Excellent for retention & shape. non_volatile_options->non_volatile_ip

Caption: Decision tree for selecting a mobile phase additive.

  • Competing Bases: Small, volatile amines like triethylamine (TEA) or n-propylamine are added at low concentrations (e.g., 0.1%).[8] They are more basic than the analyte and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions and improving peak shape.[9]

  • Ion-Pairing (IP) Agents: These reagents contain a hydrophobic "tail" and an ionic "head" that is opposite in charge to the analyte. For basic (cationic) amines, an anionic IP agent like an alkyl sulfonate (e.g., heptanesulfonate) is used.[10] The IP agent pairs with the protonated amine in the mobile phase, forming a neutral, hydrophobic complex that is well-retained by a reversed-phase column.[10] For LC-MS, highly volatile ion-pair reagents like trifluoroacetic acid (TFA) are often used, though they can cause ion suppression.[11]

Additive TypeCommon ExamplesMechanism of ActionTypical ConcentrationMS Compatibility
Competing Base Triethylamine (TEA), Diethylamine (DEA), n-Propylamine[8][9]Competes with basic analyte for active silanol sites, reducing tailing.0.1 - 0.5%Good (if volatile)
Ion-Pairing Agent (Anionic) Sodium Alkyl Sulfonates (C5-C8), Trifluoroacetic Acid (TFA), Perfluorinated Carboxylic Acids (PFCA)[11][12]Forms a neutral ion-pair with the protonated amine, increasing hydrophobic retention.[10]5 - 20 mMPoor (non-volatile salts); Fair (TFA, PFFAs can cause ion suppression)

Table 3. Common Mobile Phase Additives for Basic Amine Analysis.

Q5: My peaks are symmetrical but not fully resolved. What other parameters can I optimize?

Answer: If peak shape is good but resolution is insufficient, you can adjust several parameters to improve the separation factor (α), efficiency (N), or retention (k).

  • Change Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity and change the elution order of compounds.[13]

  • Adjust Gradient Slope: For gradient elution, making the gradient shallower (i.e., increasing the run time) will often improve the resolution between closely eluting peaks.

  • Modify Temperature: Increasing column temperature generally decreases viscosity and can improve peak efficiency (narrower peaks), but it may also reduce retention time.[14][15] The effect on selectivity can vary, so it is an important parameter to screen.

  • Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[14][15]

  • Increase Column Length / Decrease Particle Size: Using a longer column or a column with smaller particles will increase the overall efficiency (plate count) of the separation, leading to better resolution of closely eluting peaks.[14][16]

Detailed Experimental Protocols

Protocol 1: Method Development using pH Adjustment

This protocol outlines a systematic approach to optimizing separation by modifying the mobile phase pH.

  • Analyte & Column Information:

    • Determine the pKa of your basic amine compound(s).

    • Select an appropriate column. For screening, use a modern, high-purity end-capped C18. If high pH is desired, select a column specifically designed for high pH stability.

  • Low pH Condition (e.g., pH 3.0):

    • Prepare Mobile Phase A: Water with a buffer system suitable for pH 3 (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid) or 0.1% formic acid for a simpler, MS-compatible option.

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

    • Equilibrate the column with the starting mobile phase composition for at least 10 column volumes.

    • Inject the sample and run a screening gradient (e.g., 5-95% B over 15 minutes).

    • Evaluate peak shape, retention, and resolution.

  • High pH Condition (e.g., pH 10.0) - REQUIRES HIGH-PH STABLE COLUMN:

    • Warning: Do not attempt this with a standard silica column.

    • Prepare Mobile Phase A: Water with a buffer system suitable for pH 10 (e.g., 10 mM ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide).

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

    • Thoroughly flush the HPLC system and column to remove any acidic modifiers before introducing the high pH mobile phase.

    • Equilibrate the high-pH stable column with the new mobile phase.

    • Inject the sample and run the same screening gradient.

    • Compare the chromatogram to the low pH result to determine the optimal condition.

Protocol 2: Using an Ion-Pairing Reagent (for UV Detection)

This protocol describes the use of a non-volatile ion-pairing agent to improve the retention of a basic amine.

  • Reagent and Column Selection:

    • Choose a standard C8 or C18 column.

    • Select an appropriate ion-pairing agent. Sodium 1-heptanesulfonate is a common choice.

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 25 mM potassium phosphate) and adjust the pH to an acidic value (e.g., pH 3.0) where the amine is fully protonated.

    • Dissolve the ion-pairing agent into the aqueous buffer to a final concentration of 5-10 mM. For example, to make 1 L of 5 mM sodium 1-heptanesulfonate (MW = 202.22 g/mol ), dissolve 1.011 g in the buffer.[11] This is your Mobile Phase A.

    • Mobile Phase B is your organic solvent (e.g., Acetonitrile or Methanol). It is critical that Mobile Phase B also contains the same concentration of the ion-pairing agent to ensure a consistent concentration on the column throughout the gradient.

  • System Equilibration and Analysis:

    • Dedicate the column: It is strongly recommended to dedicate a column for ion-pairing work, as the reagent can be difficult to wash out completely.

    • Equilibrate the column with the starting mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully saturated with the ion-pairing reagent.

    • Inject the sample and run the analysis. Retention should be significantly increased compared to the method without the ion-pairing reagent.

References

Minimizing side-product formation in piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the N-alkylation of piperazine, and why does it form?

A1: The most common side-product in the N-alkylation of piperazine is the 1,4-disubstituted piperazine. This occurs because piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react with the alkylating agent. Once the first nitrogen is alkylated to form the desired monosubstituted product, the second nitrogen can still react, leading to the formation of the undesired disubstituted by-product.

Q2: What are the primary strategies to achieve selective mono-alkylation of piperazine?

A2: The key strategies to favor mono-alkylation include:

  • Using a large excess of piperazine: This statistically favors the reaction of the alkylating agent with the more abundant unsubstituted piperazine.

  • Employing a mono-protecting group: The most reliable method involves using a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. This blocks one nitrogen from reacting, directing alkylation to the unprotected nitrogen. The Boc group can be removed later under acidic conditions.[1]

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event on the already mono-alkylated piperazine.[2]

  • Use of piperazine salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[2]

Q3: Are there alternative methods to direct alkylation for synthesizing N-substituted piperazines?

A3: Yes, two common and effective alternative methods are:

  • Reductive Amination: This is a one-pot, two-step process where piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STABH) to yield the N-alkylated product. This method is particularly useful for avoiding the formation of quaternary ammonium salts.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl piperazines from aryl halides.[3][4]

Q4: How can I purify my piperazine derivative to remove side-products and other impurities?

A4: Purification of piperazine derivatives can be challenging due to their basicity and polarity. Common techniques include:

  • Column Chromatography: This is a widely used method. To prevent streaking of the basic product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Acid-Base Extraction: This technique can be used to separate the basic piperazine product from non-basic impurities.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. The formation of a salt (e.g., hydrochloride) can sometimes facilitate the formation of a crystalline solid.

Troubleshooting Guides

Issue 1: High percentage of di-substituted side-product in direct N-alkylation.

Question: I am getting a significant amount of the di-substituted piperazine in my direct alkylation reaction. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of the di-substituted by-product is a common challenge. Here are several approaches to enhance the yield of the mono-substituted product:

  • Control Stoichiometry: Using a 1:1 molar ratio of piperazine to your electrophile will often result in a mixture of mono- and di-substituted products. A more effective strategy is to use a large excess of piperazine (5-10 equivalents). This increases the statistical likelihood that the electrophile will react with an unsubstituted piperazine molecule.

  • Use a Protecting Group: For optimal control, the most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group effectively blocks one nitrogen atom, forcing the alkylation to occur selectively at the other nitrogen. The protecting group can be subsequently removed.[1]

  • Reaction Conditions: High temperatures and long reaction times can promote the formation of the thermodynamically more stable di-substituted product. It is recommended to monitor the reaction progress closely using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is at its maximum.[3]

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0
Issue 2: Low yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis.

Question: My Buchwald-Hartwig amination reaction to synthesize an N-aryl piperazine is giving a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands and palladium sources.[3]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Effects: The solvent impacts the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3]

  • Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture.

  • Purify by column chromatography to isolate N-Boc-piperazine.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STABH) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde or ketone in DCE or THF.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STABH) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XantPhos, RuPhos)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[5]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).[5]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Piperazine_Alkylation_Workflow start Start: Piperazine & Alkylating Agent strategy Select Strategy start->strategy excess_piperazine Excess Piperazine strategy->excess_piperazine Direct Alkylation protecting_group Protecting Group (Boc) strategy->protecting_group Controlled Alkylation reductive_amination Reductive Amination strategy->reductive_amination Alternative buchwald_hartwig Buchwald-Hartwig Amination strategy->buchwald_hartwig N-Arylation reaction Reaction excess_piperazine->reaction protecting_group->reaction reductive_amination->reaction buchwald_hartwig->reaction workup Workup & Purification reaction->workup product Mono-substituted Piperazine Derivative workup->product

Caption: A workflow diagram illustrating the different strategies for synthesizing mono-substituted piperazine derivatives.

Reductive_Amination_Mechanism reactants Piperazine + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration reduction Reduction (e.g., STABH) iminium->reduction product N-Alkylated Piperazine reduction->product

Caption: A simplified mechanism of the reductive amination of piperazine.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Piperazine pd_amine_complex [Ar-Pd(II)-Amine(Ln)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-Amido(Ln) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-Piperazine)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[6]

References

Storage conditions to prevent degradation of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Diisopropylaminoethyl)piperazine

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. While specific stability data for this compound is limited, general guidelines for piperazine derivatives should be followed to minimize degradation. Key recommendations include storing the compound in a cool, dry, and well-ventilated area.[1][2][3] It should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric components.[1][4] For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[5][6]

Q2: How do temperature fluctuations affect the stability of this compound?

Elevated temperatures can significantly accelerate the degradation of piperazine compounds.[7] It is recommended to store this compound in a cool environment, away from direct heat sources, sparks, and open flames.[1][4][5] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the compound's integrity. For long-term storage, maintaining a consistent, cool temperature is optimal.

Q3: Is this compound sensitive to light or air?

Yes, piperazine and its derivatives can be sensitive to light and air.[4][8] Exposure to light can provide the energy for photolytic degradation pathways. Oxidation can occur upon exposure to air, particularly in the presence of catalysts such as metal ions. Therefore, it is imperative to store the compound in a tightly sealed, opaque or amber-colored container to protect it from light and atmospheric oxygen.[1]

Q4: What materials are incompatible with this compound?

To prevent chemical reactions that can lead to degradation, this compound should be stored away from incompatible materials. These include:

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[1]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates)[1][4]

  • Metals: Particularly copper, which can catalyze oxidation.[1][7]

  • Acid Anhydrides and Acid Chlorides [1][4]

Contact with these substances can lead to vigorous reactions and compromise the purity of the compound.

Troubleshooting Guide

Problem: I have observed a change in the color of my this compound sample.

  • Possible Cause: A change in color, such as darkening, can be an indicator of degradation.[8] This may be due to exposure to light, air (oxidation), or contact with impurities.

  • Solution:

    • Immediately assess the storage conditions. Ensure the container is tightly sealed and protected from light.

    • If the compound has been stored for an extended period under suboptimal conditions, it is advisable to re-analyze its purity before use.

    • For future storage, transfer the compound to an amber vial and consider purging the headspace with an inert gas like argon or nitrogen before sealing.

Problem: My experimental results are inconsistent, and I suspect degradation of the starting material.

  • Possible Cause: Inconsistent experimental outcomes can often be traced back to the degradation of a key reagent. If this compound has degraded, it will have a lower purity, which can affect reaction stoichiometry and yield.

  • Solution:

    • Purity Assessment: It is recommended to verify the purity of the compound. An experimental protocol for assessing purity via High-Performance Liquid Chromatography (HPLC) is provided below.

    • Proper Handling: Review your handling procedures. Ensure that the compound is only exposed to the atmosphere for minimal periods during weighing and dispensing. Always use clean, dry spatulas and glassware.

    • Fresh Sample: If degradation is confirmed, it is best to use a fresh, unopened sample for your experiments to ensure reproducibility.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool, consistent temperatureMinimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.[5]
Light In an opaque or amber containerPrevents photolytic degradation.[1][4]
Moisture Tightly sealed container in a dry areaPiperazines can be hygroscopic.[4]
Incompatibilities Store away from strong acids, oxidizing agents, metals.Prevents chemical reactions and degradation.[1][4]

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      • Start with 5% Mobile Phase B, hold for 2 minutes.

      • Ramp to 95% Mobile Phase B over 10 minutes.

      • Hold at 95% Mobile Phase B for 2 minutes.

      • Return to 5% Mobile Phase B over 1 minute.

      • Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

    • The presence of additional peaks may indicate degradation products.

Mandatory Visualization

cluster_storage Improper Storage & Handling cluster_degradation Degradation Pathways storage_conditions Suboptimal Conditions thermal_degradation Thermal Degradation storage_conditions->thermal_degradation exposure_light Exposure to Light photolytic_degradation Photolytic Degradation exposure_light->photolytic_degradation exposure_air Exposure to Air (Oxygen) oxidation Oxidation exposure_air->oxidation exposure_moisture Exposure to Moisture hydrolysis Hydrolysis exposure_moisture->hydrolysis incompatible_materials Contact with Incompatibles reaction Chemical Reaction incompatible_materials->reaction compound_degradation Degradation of This compound thermal_degradation->compound_degradation photolytic_degradation->compound_degradation oxidation->compound_degradation hydrolysis->compound_degradation reaction->compound_degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Scale-up Synthesis of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-(2-Diisopropylaminoethyl)piperazine. The information is presented in a question-and-answer format to address specific challenges that may be encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Alkylating Agent: The precursor, 2-chloro-N,N-diisopropylethylamine hydrochloride, may have degraded.Ensure the quality and purity of the alkylating agent. Store it under anhydrous conditions.
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures, especially with sterically hindered reagents.Gradually increase the reaction temperature while monitoring for side product formation. A typical range for N-alkylation of piperazines is 60-80°C.
Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.Consider switching to a more polar aprotic solvent such as DMF or NMP.
Inadequate Base: The base may not be strong enough or used in sufficient quantity to neutralize the formed HCl and drive the reaction forward.Use a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 2.0 equivalents.
Significant Di-alkylation Byproduct Formation Uncontrolled Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent can lead to the formation of the 1,4-disubstituted byproduct.[1][2][3]Employ a significant excess of piperazine (3-5 equivalents) to statistically favor mono-alkylation.[2][3]
Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can promote di-substitution.Add the alkylating agent slowly or dropwise to the reaction mixture over an extended period.
High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.Maintain the lowest effective temperature that provides a reasonable reaction rate.
Reaction Stalls (Incomplete Conversion) Reversible Reaction: The reaction may reach equilibrium before completion.Ensure efficient removal of the HCl byproduct by using an adequate amount of a suitable base.
Side Reactions: The alkylating agent or product may be unstable under the reaction conditions, leading to decomposition.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Difficult Product Purification Similar Polarity of Product and Byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.Optimize column chromatography conditions (e.g., solvent system, gradient). Consider using a different stationary phase like alumina.
Product is Water-Soluble as a Salt: During aqueous work-up, the protonated product may remain in the aqueous layer.Basify the aqueous layer to a pH of 10-12 with a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the amine and facilitate extraction into an organic solvent.
Presence of Unreacted Piperazine: A large excess of piperazine will need to be removed.Utilize acid-base extraction. The product can be extracted into an acidic aqueous solution, leaving the unreacted piperazine in the organic layer. The aqueous layer is then basified and the product is re-extracted. Alternatively, vacuum distillation can be used to remove excess piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common route is the N-alkylation of piperazine with a suitable 2-(diisopropylamino)ethyl halide, typically 2-chloro-N,N-diisopropylethylamine hydrochloride, in the presence of a base.

Q2: How can I minimize the formation of the di-alkylated byproduct?

To favor mono-alkylation, you can:

  • Use a large excess of piperazine (3-5 equivalents or more).[2][3]

  • Add the alkylating agent slowly to the reaction mixture.

  • Use a mono-protected piperazine, such as N-Boc-piperazine. This is a more controlled but involves additional protection and deprotection steps.[3]

  • Employ a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen atom.[4]

Q3: What are the recommended solvents and bases for this reaction?

Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally suitable. Anhydrous conditions are preferred to avoid side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or hindered organic bases like diisopropylethylamine (DIPEA).

Q4: What are the key safety considerations for this synthesis at scale?

Piperazine and its derivatives can be corrosive and cause skin and eye irritation.[5] The alkylating agent, 2-chloro-N,N-diisopropylethylamine hydrochloride, is also a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood. For scale-up, a thorough risk assessment should be conducted, considering the exothermic potential of the reaction and appropriate temperature control measures.

Q5: What are the most effective methods for purifying the final product at a larger scale?

For large-scale purification, traditional column chromatography can be costly and generate significant waste. Alternative methods include:

  • Distillation under reduced pressure: This is often the most efficient method for purifying liquid amines.

  • Acid-base extraction: This technique can effectively separate the basic product from non-basic impurities and unreacted starting materials.[6]

  • Crystallization: If the product or a salt of the product is a solid, crystallization can be a highly effective purification method.[6]

Experimental Protocols

The following is a generalized experimental protocol for the scale-up synthesis of this compound. This protocol is based on established principles of N-alkylation of piperazines and should be optimized for specific laboratory or pilot-plant conditions.

Materials:

  • Piperazine (anhydrous, 5.0 eq.)

  • 2-chloro-N,N-diisopropylethylamine hydrochloride (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq.)

  • Acetonitrile (anhydrous)

  • Toluene

  • Hydrochloric Acid (HCl) solution

  • Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Charge a suitably sized reactor with anhydrous piperazine (5.0 eq.) and anhydrous acetonitrile. Stir the mixture to dissolve the piperazine.

  • Addition of Base: Add anhydrous potassium carbonate (3.0 eq.) to the piperazine solution.

  • Addition of Alkylating Agent: Slowly add a solution of 2-chloro-N,N-diisopropylethylamine hydrochloride (1.0 eq.) in anhydrous acetonitrile to the reaction mixture at room temperature over a period of 2-4 hours. Monitor the internal temperature and apply cooling if necessary to control any exotherm.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting alkylating agent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in toluene and water.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Option 1: Distillation: Concentrate the combined organic layers under reduced pressure and purify the crude product by vacuum distillation.

    • Option 2: Acid-Base Extraction: Extract the combined organic layers with a 1 M HCl solution. The product will move to the aqueous layer. Separate the aqueous layer and wash it with fresh toluene. Basify the aqueous layer to pH > 12 with a 2 M NaOH solution. Extract the product with toluene (3 x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Quantitative Data

The following table summarizes representative quantitative data for N-alkylation reactions of piperazine derivatives. Note that specific yields and reaction times can vary significantly based on the substrate, nucleophile, and precise reaction conditions.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Alkyl Halide5NoneHighVery Low[2]
Alkyl Halide1.1None4535[3]
Alkyl Halide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[3]

Visualizations

Synthesis_Pathway piperazine Piperazine reaction N-Alkylation 60-70°C piperazine->reaction 5 eq. alkyl_halide 2-chloro-N,N- diisopropylethylamine hydrochloride alkyl_halide->reaction 1 eq. base K₂CO₃ base->reaction solvent Acetonitrile solvent->reaction product This compound byproduct Di-alkylated Byproduct reaction->product Major Product reaction->byproduct Minor Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of Mono-alkylated Product check_dialkylation Significant Di-alkylation? start->check_dialkylation check_conversion Incomplete Conversion? check_dialkylation->check_conversion No increase_piperazine Increase Piperazine Excess (3-5 eq.) Slow Addition of Alkylating Agent check_dialkylation->increase_piperazine Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Stronger Base - Check Reagent Quality check_conversion->optimize_conditions Yes end Improved Yield check_conversion->end No use_protecting_group Consider Mono-protected Piperazine (e.g., N-Boc) increase_piperazine->use_protecting_group increase_piperazine->end use_protecting_group->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in mono-alkylation.

References

Enhancing the selectivity of piperazine derivatives for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of piperazine derivatives for specific biological targets.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative is showing unexpected side effects in my cellular assays. What are the likely off-targets?

A1: Piperazine derivatives are known to interact with a variety of biological targets beyond the intended one. Common off-target activities are observed at G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] Another significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1] Due to the conserved nature of the ATP-binding pocket, interactions with various kinases are also possible.[1]

Q2: How can I proactively design piperazine derivatives with higher selectivity?

A2: A key strategy is to utilize Structure-Activity Relationship (SAR) studies to understand how chemical modifications affect biological activity and selectivity.[2][3] By making systematic changes to the piperazine core and its substituents, you can identify key pharmacophores and optimize your compound's design for better target specificity.[2] Computational methods are also invaluable for predicting and mitigating off-target effects before synthesis.[1]

Key structural modifications to consider include:

  • Substitutions on the piperazine ring: Altering substituents on the nitrogen atoms can influence physicochemical properties and target interactions.[2]

  • Aryl ring modifications: Introducing electron-donating or electron-withdrawing groups on an attached aromatic ring can modulate receptor binding affinity and selectivity.[2] For instance, adding fluorine substituents to arylpiperazine derivatives has been shown to enhance affinity and selectivity for dopamine receptors.[2]

  • Stereochemistry: The stereoisomers of a compound can exhibit different binding affinities and selectivities for the target.[2]

Q3: What is a practical workflow for experimentally profiling the selectivity of my piperazine derivative?

A3: A tiered or sequential approach is the most efficient strategy for selectivity profiling. This typically involves an initial broad screening followed by more focused dose-response assays for any identified off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: In-depth Characterization a Test Compound at a Single High Concentration (e.g., 10 µM) b Perform Concentration-Response Assays for Identified 'Hits' a->b c Determine Ki or IC50 Values b->c d Assess Functional Activity (Agonist vs. Antagonist) c->d

A tiered experimental workflow for selectivity profiling.

Troubleshooting Guides

Issue 1: Low Potency in Cell-Based Assays Despite High Potency in Biochemical Assays

Your piperazine derivative shows strong inhibition in a purified enzyme (biochemical) assay but has significantly weaker activity in a cell-based assay.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not be effectively crossing the cell membrane. Assess the compound's physicochemical properties, such as LogP and polar surface area. Consider structural modifications to improve cell permeability, for example, by increasing lipophilicity, though this must be balanced against potential increases in off-target effects.[2][3]
Compound Instability or Precipitation Ensure the compound is fully dissolved in the cell culture medium. Visually inspect for precipitates. Assess the compound's stability in your specific culture medium over the time course of the experiment using techniques like HPLC.[1]
Metabolic Activation/Inactivation Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a less active or inactive form.[1] Consider co-incubation with broad-spectrum CYP450 inhibitors to see if potency is restored.
Cellular Efflux The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Test for this possibility using cell lines that overexpress specific efflux pumps or by using known efflux pump inhibitors.
Issue 2: High Cytotoxicity Observed in Multiple Cell Lines

You are observing significant cell death in your experiments, even at low concentrations of your piperazine derivative or in non-cancerous control cell lines.

Potential Cause Troubleshooting Steps
Off-Target Cytotoxicity The compound is likely interacting with unintended cellular targets.[1] It is crucial to perform a broad off-target screening against a panel of receptors, ion channels, and kinases to identify potential liabilities.[1]
hERG Channel Inhibition Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and can lead to cell death.[1] Directly assess hERG inhibition using a specific assay (e.g., patch-clamp electrophysiology). To mitigate this, consider structural modifications to reduce lipophilicity and modulate the basicity (pKa) of the piperazine nitrogen.[1]
Solvent Toxicity Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Typically, this should be kept below 0.5%. Always include a vehicle-only control in your experiments.[1]
Compound Precipitation Precipitated compound can lead to inconsistently high localized concentrations, causing cytotoxicity. Confirm that your compound remains in solution at the tested concentrations in your cell culture medium.

Experimental Protocols

Protocol 1: In Silico Prediction of Off-Target Liabilities

This protocol outlines a general workflow for using computational methods to predict potential off-target effects of a novel piperazine derivative.

G start Novel Piperazine Derivative Structure sim_search Similarity-Based Searches (e.g., SEA) start->sim_search pharm_model Pharmacophore Modeling start->pharm_model mol_dock Molecular Docking start->mol_dock analyze Analyze Results and Prioritize Potential Off-Targets sim_search->analyze pharm_model->analyze mol_dock->analyze db Databases of Compounds with Known Off-Target Activities db->sim_search off_target_pharm Pharmacophore of Known Off-Target (e.g., hERG) off_target_pharm->pharm_model off_target_struct Crystal Structures of Common Off-Targets (e.g., GPCRs) off_target_struct->mol_dock design Guide Design of More Selective Derivatives analyze->design

Workflow for in silico off-target prediction.

Methodology:

  • Similarity-Based Searches: Compare the 2D and 3D structure of your piperazine derivative against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Tools like the Similarity Ensemble Approach (SEA) can be used for this purpose. This helps identify potential off-targets based on the principle that structurally similar molecules often have similar biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model of the key chemical features required for binding to a known off-target, such as the hERG channel. Screen your compound against this model to assess its likelihood of binding.

  • Molecular Docking: Dock your compound into the crystal structures of common off-targets, such as various GPCR subtypes or kinases, to predict its binding affinity and identify key interactions.[1] This can provide insights into how to modify the compound to disrupt these off-target interactions.

Protocol 2: Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a method to determine the inhibitory activity of a piperazine derivative against a panel of kinases.

Materials:

  • Purified kinases

  • Specific kinase substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Piperazine derivative stock solution (in DMSO)

  • Microplates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the piperazine derivative in DMSO.[1]

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (as a vehicle control). Allow this to incubate for 10-15 minutes at room temperature.[1]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.[1]

  • Reaction Termination and Detection: Stop the reaction and quantify the incorporation of ³³P into the substrate using an appropriate method (e.g., filter binding assay and scintillation counting).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The selectivity of a piperazine derivative is often quantified by comparing its potency (IC50 or Ki) at the intended target versus its potency at various off-targets. A higher selectivity index indicates a more selective compound.

Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

Table 1: Example Selectivity Profile of a Fictional Piperazine Derivative (Compound X)

TargetIC50 (nM)Selectivity Index (vs. Target A)
Target A (On-Target) 15 -
Target B (Off-Target)1,500100
Target C (Off-Target)4,500300
hERG Channel>10,000>667

Table 2: Impact of Structural Modifications on Selectivity

This table illustrates how specific chemical modifications can impact the selectivity of a piperazine derivative, based on common findings in the literature.[2][4][5]

Modification Example Potential Impact on Selectivity
Introduction of Electron-Withdrawing Groups on Aryl Ring Replacing a phenyl group with a 4-chlorophenyl group.Can increase potency and selectivity for certain targets by altering electronic properties and binding interactions.[4]
Modulation of Piperazine Nitrogen Basicity Introducing an adjacent electron-withdrawing group.Can decrease affinity for off-targets like the hERG channel.[1]
Addition of Bulky Substituents Adding a t-butyl group to the piperazine ring.May sterically hinder binding to off-targets with smaller binding pockets, thereby improving selectivity.
Introduction of Polar Groups Replacing a lipophilic substituent with a hydroxyl or amino group.Can reduce lipophilicity, which is often correlated with reduced hERG binding.[1]

References

Technical Support Center: Overcoming Low Bioavailability of Experimental Piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common challenges associated with the low bioavailability of experimental piperazine-based drugs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or poor results in in-vitro assays.

Q: My piperazine compound shows variable or no activity in my cell-free or cell-based assay. What could be the problem?

A: This is a common issue that can often be traced back to the physicochemical properties of your compound. Poor aqueous solubility is a frequent culprit for piperazine derivatives, despite the presence of the relatively polar piperazine ring. If your compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be lower than intended, leading to misleading results.

Troubleshooting Workflow for Inconsistent Assay Results

G start Inconsistent/Poor In-Vitro Results solubility Suspect Poor Solubility / Precipitation start->solubility kinetic_sol Determine Kinetic Solubility in Assay Medium solubility->kinetic_sol precipitation Precipitation Observed? kinetic_sol->precipitation adjust_ph Adjust pH of Assay Buffer (if possible) precipitation->adjust_ph Yes no_precipitation Proceed with Assay, Ensure Homogeneous Solution precipitation->no_precipitation No cosolvent Optimize Co-solvent (e.g., DMSO) Concentration adjust_ph->cosolvent advanced_form Consider Advanced Formulation (Nanosuspension, Cyclodextrin Complex) cosolvent->advanced_form

Caption: Troubleshooting workflow for inconsistent assay results.

Recommended Actions:

  • Determine Kinetic Solubility: Before proceeding with extensive biological assays, determine the kinetic solubility of your compound in the specific assay buffer you are using. This will reveal the concentration at which your compound begins to precipitate under the experimental conditions.

  • pH Adjustment: The basic nature of the piperazine moiety means its ionization and, consequently, its solubility are pH-dependent. If your assay conditions permit, lowering the pH of the buffer can significantly increase the solubility of your piperazine-based compound.[1]

  • Co-solvent Optimization: While you may already be using a co-solvent like DMSO, ensure that the final concentration in your assay is optimized. Typically, this should be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[1]

  • Advanced Formulation for In-Vitro Use: If the above steps are insufficient, consider preparing a nanosuspension or a cyclodextrin inclusion complex of your compound for your in-vitro studies to enhance its dissolution.[1]

Issue 2: Low Oral Bioavailability Due to Poor Absorption.

Q: My piperazine compound has good in-vitro activity but shows poor oral bioavailability in animal models. How can I improve its absorption?

A: Low oral bioavailability despite good in-vitro potency is a classic drug development challenge, often stemming from poor solubility, low permeability, or a combination of both (Biopharmaceutics Classification System [BCS] Class II or IV). The following strategies can be employed to enhance the absorption of your piperazine-based drug.

Strategies for Solubility Enhancement

For compounds where low solubility is the primary barrier to absorption (BCS Class II), the following approaches can be effective:

  • Salt Formation: Converting the basic piperazine moiety into a salt by reacting it with a pharmaceutically acceptable acid is a highly effective method to improve aqueous solubility and dissolution rate.[1][2] A salt screening study is recommended to identify the optimal counterion.[1]

  • Prodrug Approach: A prodrug is an inactive or less active precursor that is converted to the active drug in the body. For piperazine compounds, attaching a hydrophilic promoiety can dramatically increase aqueous solubility.[1]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution.[1]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties of the piperazine compound, including its solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[1]

Decision Tree for Improving Drug Absorption

G cluster_sol Solubility Enhancement cluster_perm Permeability Enhancement start Low Oral Bioavailability bcs Determine BCS Class start->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 class3 BCS Class III (High Solubility, Low Permeability) bcs->class3 class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 sol_enhance Solubility Enhancement Strategies class2->sol_enhance perm_enhance Permeability Enhancement Strategies class3->perm_enhance both_enhance Combine Solubility and Permeability Enhancement class4->both_enhance salt Salt Formation sol_enhance->salt prodrug_sol Hydrophilic Prodrug sol_enhance->prodrug_sol nano Nanosuspension sol_enhance->nano cocrystal Co-crystallization sol_enhance->cocrystal cyclo Cyclodextrin Complexation sol_enhance->cyclo prodrug_perm Lipophilic Prodrug perm_enhance->prodrug_perm permeation Permeation Enhancers perm_enhance->permeation lipid_form Lipid-Based Formulations perm_enhance->lipid_form both_enhance->sol_enhance both_enhance->perm_enhance

Caption: Decision tree for selecting strategies to improve drug absorption.

Strategies for Permeability Enhancement

If your compound has adequate solubility but poor permeability (BCS Class III), consider these approaches:

  • Lipophilic Prodrugs: Attaching a lipophilic promoiety can enhance the compound's ability to partition into and diffuse across the lipid membranes of intestinal epithelial cells.

  • Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.

For compounds with both low solubility and low permeability (BCS Class IV), a combination of these strategies may be necessary.

Issue 3: Rapid Clearance and Low In-Vivo Exposure.

Q: My piperazine compound is absorbed but is cleared too quickly, resulting in low systemic exposure. What could be the cause and how can I address it?

A: Rapid clearance is often due to extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver and gut wall. The piperazine ring itself can be a site of metabolic attack.

Troubleshooting Workflow for High Clearance

G start High In-Vivo Clearance met_stability Assess In-Vitro Metabolic Stability (Microsomes, Hepatocytes) start->met_stability unstable Compound Unstable? met_stability->unstable stable Compound Stable unstable->stable No met_id Identify Metabolic Hotspots (Metabolite ID Studies) unstable->met_id Yes other_mechanisms Consider Other Clearance Mechanisms (e.g., Renal, Biliary) stable->other_mechanisms structural_mod Structural Modification to Block Metabolism met_id->structural_mod

Caption: Troubleshooting workflow for addressing high in-vivo clearance.

Recommended Actions:

  • Assess In-Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. This will confirm if metabolism is the primary reason for rapid clearance.

  • Identify Metabolic "Hotspots": If your compound is metabolically unstable, conduct metabolite identification studies to pinpoint the exact sites on the molecule that are being modified by metabolic enzymes.

  • Structural Modifications: Once metabolic hotspots are identified, you can make targeted chemical modifications to block these sites of metabolism. This could involve adding blocking groups (e.g., fluorine) or altering the electronics of the molecule to disfavor metabolic reactions.

Data Presentation: Quantitative Impact of Bioavailability Enhancement Strategies

The following tables summarize quantitative data on the improvement of physicochemical properties and bioavailability of piperazine-based and other relevant compounds using various techniques.

Table 1: Solubility Enhancement of Piperazine Derivatives and Model Compounds

Parent CompoundEnhancement StrategyCo-former/Counterion/VehicleFold Increase in SolubilityReference
DaidzeinCo-crystallizationPiperazine3.9 - 60.8 (in different media)[3][4]
PiperineCo-crystallizationSuccinic Acid~2-3[5]
PiroxicamCyclodextrin Complexationβ-cyclodextrin-
PiperineNanosuspension--[6][7]
NSAIDs (e.g., Ibuprofen, Indomethacin)Salt FormationPiperazine>10[8]

Table 2: Bioavailability Enhancement of Piperazine Derivatives and Model Compounds

Parent CompoundEnhancement StrategyFold Increase in Bioavailability (AUC)Reference
DaidzeinCo-crystallization with Piperazine3.2[3][4]
PiperineNanosuspension3.65[6][7][9]
6-Methoxy-2-naphthylacetic acidProdrug (Piperazinylalkyl ester)11.2 (permeation enhancement)[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Test compound (solid)

  • Buffer solutions of various pH (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a validated analytical method for the test compound

Procedure:

  • Add an excess amount of the solid test compound to a glass vial.

  • Add a known volume of the desired buffer to the vial.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[11]

  • After the incubation period, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.

Protocol 2: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[12][13]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 25 mM HEPES, pH 7.4)

  • Test compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Procedure:

Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks and subculture them every 15-20 days.[14]

  • Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[14][15]

  • Culture the cells on the inserts for 21-28 days to allow them to differentiate and form a confluent monolayer.[15] Change the medium every 2-3 days.

Monolayer Integrity Assessment:

  • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be stable and typically above 200 Ω·cm² to ensure monolayer integrity.[16]

  • The permeability of a fluorescent marker that cannot cross the cell membrane, such as Lucifer Yellow, can also be assessed to confirm the integrity of the tight junctions.

Permeability Experiment (Bidirectional Transport):

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[15]

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add the dosing solution containing the test compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • To assess P-gp mediated efflux, run parallel experiments where a P-gp inhibitor is included in the dosing solution.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[15]

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

Analysis:

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

  • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.[12][15]

Protocol 3: In-Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[2][17]

Materials:

  • Pooled human liver microsomes (or from other species)

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for quenching the reaction)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (at a final protein concentration of, for example, 0.5 mg/mL) and the test compound (at a final concentration of, for example, 1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.[18]

  • Include a control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in-vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted piperazines.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my N-substituted piperazine show more than the expected number of signals for the piperazine ring protons at room temperature?

A1: This is a common observation for N-substituted piperazines, particularly N-acylated derivatives. The complexity arises from slow conformational dynamics on the NMR timescale. Two primary phenomena are responsible:

  • Restricted Amide Bond Rotation: In N-acylpiperazines, the partial double bond character of the C-N amide bond hinders free rotation. This leads to the presence of two distinct rotational conformers (rotamers), often referred to as syn and anti isomers. These rotamers are in slow exchange at room temperature, resulting in a doubling of the signals for the piperazine protons.[1][2][3]

  • Slow Piperazine Ring Interconversion: The piperazine ring typically exists in a chair conformation. The interconversion between the two chair forms can be slow, especially in asymmetrically substituted piperazines.[1][2][4] This slow "ring flipping" can lead to chemically non-equivalent axial and equatorial protons, further splitting the signals. For some mono-N-substituted piperazines, this can result in up to four distinct signals for the NCH2 groups at room temperature.[4][5]

Q2: My 1H NMR spectrum shows broad signals for the piperazine protons. What does this indicate?

A2: Broad signals in the NMR spectrum of a substituted piperazine are often indicative of a dynamic chemical exchange process occurring at a rate comparable to the NMR timescale. This is typically due to the interconversion between different conformations (e.g., amide bond rotation or ring flipping) at a rate that is intermediate between slow and fast exchange.[2][5] As the temperature is changed, these broad signals may resolve into sharp peaks (at lower temperatures) or coalesce into a single, averaged signal (at higher temperatures).[2][4]

Q3: How can I confirm the presence of multiple conformers in my sample?

A3: The most effective method to confirm and study conformational isomerism in substituted piperazines is Variable Temperature (VT) NMR spectroscopy .[1][2][3]

  • At low temperatures: The exchange between conformers slows down, and you should observe a set of sharp signals for each distinct conformer.

  • At high temperatures: The exchange rate increases, and the signals for the different conformers will broaden and eventually coalesce into a single, time-averaged signal.[2][4] The temperature at which the signals merge is called the coalescence temperature (Tc) , which can be used to calculate the free energy barrier (ΔG‡) for the conformational change.[1][2]

Additionally, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum can help establish the coupling relationships between the protons within each conformer, while an HSQC spectrum correlates the proton signals to their directly attached carbon atoms, helping to resolve overlapping signals and confirm assignments.[3][4]

Q4: The complexity of my spectrum changes with different NMR solvents. Why does this happen?

A4: The solvent can have a significant impact on the conformational equilibrium and the rate of exchange.[3][6] The difference in chemical shifts (Δν) between the signals of the conformers is often solvent-dependent.[3] Solvents can influence the energy barrier to rotation and inversion through factors like polarity and hydrogen bonding capabilities. For example, the coalescence temperature for a particular conformational exchange can be different in CDCl3 compared to DMSO-d6.[2][6] Therefore, it is crucial to report the solvent used when presenting NMR data for these compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly complex 1H NMR spectrum with too many signals. Slow conformational exchange (amide bond rotation, ring inversion).Run a Variable Temperature (VT) NMR experiment. Acquire spectra at a range of temperatures (e.g., from -20 °C to 100 °C) to observe signal coalescence.[2][3]
Broad, unresolved peaks in the piperazine region. Intermediate rate of conformational exchange.Perform VT-NMR. Lowering the temperature should sharpen the signals into distinct peaks for each conformer. Increasing the temperature should lead to coalescence into sharper, averaged signals.[4][5]
Overlapping signals making interpretation difficult. Accidental isochrony (signals having the same chemical shift).1. Change the NMR solvent to induce different chemical shifts.[3][6]2. Run 2D NMR experiments (COSY, HSQC) to resolve correlations and assign signals.[3][4]
13C NMR shows more than the expected number of signals. The same conformational dynamics affecting the 1H NMR also affect the 13C NMR, leading to separate signals for each carbon in each conformer.This confirms the presence of conformers. Use HSQC to correlate the proton and carbon signals for each conformer.

Data Presentation: Typical Chemical Shifts

The chemical shifts of piperazine protons are highly dependent on the substitution pattern, solvent, and temperature. The following table provides a general guide for N-benzoyl piperazines which exhibit conformational isomerism.

Proton Environment Typical 1H Chemical Shift Range (ppm) Notes
Protons on C adjacent to amide N3.3 - 3.9Often appear as two or more broad signals at room temperature due to rotamers.[2][5]
Protons on C adjacent to amine N (in mono-substituted piperazines)2.8 - 3.1Can also be split into multiple signals due to slow ring inversion.[5]
Coalesced signals at high T~3.5 - 3.7A single, averaged signal for all piperazine protons may be observed above the coalescence temperature.[2]

Note: These are approximate ranges and can vary significantly based on the specific substituents and experimental conditions.

Experimental Protocols

Variable Temperature (VT) 1H NMR Spectroscopy

This protocol outlines the key steps for analyzing the conformational dynamics of a substituted piperazine.

Objective: To determine the coalescence temperature (Tc) and calculate the activation energy barrier (ΔG‡) for conformational exchange.

Methodology:

  • Sample Preparation: Prepare a solution of the substituted piperazine in a suitable deuterated solvent (e.g., DMSO-d6 or tetrachloroethane-d2 for a high boiling point). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C) to identify the signals corresponding to the piperazine protons and to observe the initial peak separation.

  • Temperature Variation:

    • Gradually increase the temperature of the NMR probe in increments (e.g., 5-10 °C).

    • Allow the sample to equilibrate at each new temperature for several minutes before acquiring a spectrum.

    • Continue increasing the temperature until the distinct signals for the interconverting protons broaden and coalesce into a single peak. Record this coalescence temperature (Tc) .

    • It is good practice to acquire spectra at temperatures above Tc to ensure the peak sharpens into a single resonance.

  • Data Analysis:

    • Identify two exchanging signals at a temperature well below coalescence where they are sharp.

    • Measure the difference in their chemical shifts in Hertz (Δν).

    • Calculate the rate constant of exchange (k) at the coalescence temperature using the equation: k = πΔν / √2.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant. Some N-substituted piperazines may exhibit two distinct coalescence points, one for the amide bond rotation and another for the ring inversion.[1][2][3]

Visualizations

Conformational Dynamics of N-Acylpiperazines

This diagram illustrates the two primary dynamic processes that lead to complex NMR spectra in N-acylpiperazines: restricted amide bond rotation and piperazine ring inversion.

G cluster_0 Restricted Amide Bond Rotation cluster_1 Piperazine Ring Inversion cluster_2 Observed NMR Spectrum RotamerA Rotamer A (syn) RotamerB Rotamer B (anti) RotamerA->RotamerB k_rot SlowExchange Slow Exchange (Low Temp) Multiple Signals RotamerA->SlowExchange RotamerB->SlowExchange ChairA Chair Conformation 1 ChairB Chair Conformation 2 ChairA->ChairB k_inv ChairA->SlowExchange ChairB->SlowExchange IntermediateExchange Intermediate Exchange (Near Tc) Broad Signals SlowExchange->IntermediateExchange FastExchange Fast Exchange (High Temp) Single Averaged Signal IntermediateExchange->FastExchange

Caption: Conformational dynamics in N-acylpiperazines leading to temperature-dependent NMR spectra.

Troubleshooting Workflow for Complex Piperazine NMR Spectra

This workflow provides a logical sequence of steps for a researcher to follow when encountering a complex NMR spectrum of a substituted piperazine.

G Start Complex 1H NMR Spectrum (Broad/Multiple Signals) VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR ObserveCoalescence Do signals coalesce at higher temp? VT_NMR->ObserveCoalescence YesCoalescence Yes ObserveCoalescence->YesCoalescence   NoCoalescence No ObserveCoalescence->NoCoalescence   ConfirmConformers Conformational exchange confirmed. Calculate ΔG‡. YesCoalescence->ConfirmConformers CheckOverlapping Are signals still overlapping/complex? NoCoalescence->CheckOverlapping ConfirmConformers->CheckOverlapping YesOverlapping Yes CheckOverlapping->YesOverlapping   NoOverlapping No CheckOverlapping->NoOverlapping   Run2D Run 2D NMR (COSY, HSQC) YesOverlapping->Run2D FinalAnalysis Assign signals and characterize structure NoOverlapping->FinalAnalysis ChangeSolvent Change NMR Solvent Run2D->ChangeSolvent Run2D->FinalAnalysis ChangeSolvent->FinalAnalysis

Caption: A troubleshooting workflow for the analysis of complex piperazine NMR spectra.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Piperazine Analogs as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various piperazine analogs as calcium channel blockers. While specific SAR data for 1-(2-Diisopropylaminoethyl)piperazine analogs is not extensively available in the public domain, this document synthesizes findings from structurally related piperazine derivatives to offer valuable insights for drug design and development. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Quantitative Data: Comparative Analysis of Piperazine Analogs

The following table summarizes the in vitro activity of different classes of piperazine derivatives as calcium channel blockers. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassAnalog/SubstituentTarget ChannelIC50 (nM)Reference CompoundIC50 (nM)
Diphenylpiperazines NP118809N-type10-150--
Compound 5N-type---
Compound 21N-type---
Trimethoxybenzyl Piperazines NP078585N-typePotent--
Compound 16N-typeHigh Potency--
Diphenyl methyl-piperazines Compound 10eT-type (Cav3.2)~4000--

Note: Specific IC50 values for compounds 5, 21, NP078585, and 16 were described as being in the nanomolar or high potency range in the source material, but exact numerical values were not provided in the abstracts.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the calcium channel blocking activity of the compared compounds.

1. In Vitro Evaluation of Calcium Channel Blocking Activity using Isolated Rabbit Aortic Strips [2]

  • Objective: To assess the ability of test compounds to antagonize calcium-induced contractions in vascular smooth muscle.

  • Tissue Preparation:

    • Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in a Krebs-bicarbonate solution.

    • The aorta is cleaned of adhering fat and connective tissue and cut into helical strips (approximately 2 mm wide and 20 mm long).

    • The strips are mounted in a tissue bath containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Experimental Procedure:

    • The aortic strips are allowed to equilibrate for 60-90 minutes under a resting tension of 2g.

    • The tissue is depolarized by replacing the normal Krebs solution with a high-potassium (e.g., 80 mM KCl) Krebs solution, which is also calcium-free.

    • After a stable baseline is achieved, cumulative concentration-response curves to CaCl2 are obtained.

    • The tissues are washed and incubated with the test compound or vehicle for a predetermined period (e.g., 30 minutes).

    • A second cumulative concentration-response curve to CaCl2 is then generated in the presence of the test compound.

  • Data Analysis:

    • The contractile responses are measured as a percentage of the maximum contraction induced by CaCl2 in the absence of the test compound.

    • The IC50 value, the concentration of the compound that inhibits the maximum response by 50%, is calculated by Schild regression analysis.

2. Whole-Cell Patch-Clamp Electrophysiology [3]

  • Objective: To directly measure the inhibitory effect of test compounds on the ionic current flowing through specific calcium channels expressed in a cellular model.

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK-293 cells) is cultured in appropriate media.

    • Cells are transiently or stably transfected with the cDNA encoding the specific voltage-gated calcium channel subtype of interest (e.g., Cav1.2, Cav2.2, Cav3.2).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution contains a charge carrier (e.g., BaCl2 or CaCl2) and blockers for other ion channels to isolate the calcium channel currents.

    • The internal pipette solution contains a cesium-based solution to block potassium channels.

    • Cells are held at a holding potential (e.g., -80 mV), and currents are elicited by depolarizing voltage steps.

  • Drug Application and Data Analysis:

    • Test compounds are applied to the cells via a perfusion system at various concentrations.

    • The peak inward current amplitude is measured before and after drug application.

    • The percentage of inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation).[3]

Visualizing Key Pathways and Processes

Voltage-Gated Calcium Channel Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the activation of voltage-gated calcium channels (VGCCs) and the point of intervention for calcium channel blockers.

VGCC_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VGCC Voltage-Gated Calcium Channel Ca_int Ca2+ VGCC->Ca_int Blocker Piperazine Analog (Ca2+ Channel Blocker) Blocker->VGCC Inhibits Ca_ext Ca2+ Ca_ext->VGCC Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds to CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) CaM_Kinase->Cellular_Response Phosphorylates targets leading to Depolarization Membrane Depolarization Depolarization->VGCC Activates

Caption: General signaling pathway of voltage-gated calcium channels and the inhibitory action of piperazine analog blockers.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a novel compound.

IC50_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Synthesize Piperazine Analog Library C Perform Concentration-Response Experiment (e.g., Patch-Clamp) A->C B Prepare Cell Line Expressing Target Calcium Channel B->C D Measure Calcium Channel Current Inhibition C->D E Plot % Inhibition vs. Log[Compound] D->E F Fit Data to Dose-Response Curve (Hill Equation) E->F G Determine IC50 Value F->G

Caption: A typical experimental workflow for determining the IC50 of calcium channel blockers.

References

Comparative Guide to Bioanalytical Method Validation for Piperazine-Based Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of piperazine-based compounds in biological matrices. Due to a lack of publicly available, fully validated methods specifically for 1-(2-Diisopropylaminoethyl)piperazine, this document leverages data from structurally similar and well-researched piperazine derivatives. The methodologies and validation parameters presented are representative of those expected for this compound and can serve as a robust starting point for method development and validation. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and reliable methods for the quantitative analysis of such compounds in complex biological samples like plasma and urine.[1][2][3][4][5]

The validation of these bioanalytical methods is performed in accordance with regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), ensuring data reliability for pharmacokinetic and toxicokinetic studies.[6][7][8][9][10][11][12] Key validation parameters include selectivity, specificity, accuracy, precision, linearity, limit of quantification, and stability.[6][9]

Method Performance Comparison

The following tables summarize the quantitative performance of representative LC-MS/MS and GC-MS methods for the analysis of various piperazine derivatives in human plasma and urine. These parameters are critical for assessing the reliability, sensitivity, and accuracy of a bioanalytical method.

Table 1: Comparison of a Validated LC-MS/MS Method for Piperazine Derivatives in Human Plasma

Validation ParameterPerformance Metric (1-(2-pyrimidinyl)piperazine)Performance Metric (1-Benzylpiperazine)Performance Metric (Piperazine Phosphate with Derivatization)
Linearity (r²) > 0.99> 0.990.9974 - 0.9995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[13]5 ng/mL[2]0.1 µg/mL (100 ng/mL)[14]
Accuracy 95.74% to 110.18%[13]> 90%[2]Not explicitly stated, but method was successfully applied in a bioequivalence study[14]
Intraday Precision (RSD) 1.42% to 6.69%[13]< 5%[2]Not explicitly stated, but method was successfully applied in a bioequivalence study[14]
Interday Precision (RSD) 2.47% to 6.02%[13]< 10%[2]Not explicitly stated, but method was successfully applied in a bioequivalence study[14]
Recovery Not ReportedNot ReportedNot explicitly stated, but method was successfully applied in a bioequivalence study[14]

Table 2: Comparison of a Validated GC-MS Method for Piperazine Derivatives in Human Plasma and Urine

Validation ParameterPerformance Metric (1-Benzylpiperazine & TFMPP in Plasma)Performance Metric (1-Benzylpiperazine & TFMPP in Urine)Performance Metric (1-(2-pyrimidinyl)piperazine in Plasma)
Linearity Range 0 - 10 µg/mL[3]0 - 10 µg/mL[3]0.2 - 15 ng/mL[1]
Limit of Detection (LOD) 0.004 µg/mL[3]0.002 µg/mL[3]Not Reported
Limit of Quantification (LOQ) 0.016 µg/mL[3]0.008 µg/mL[3]0.2 ng/mL[1]
Intraday Precision (RSD%) < 5%< 5%Not Reported
Interday Precision (RSD%) < 5%< 5%Not Reported
Extraction Efficiency/Recovery 79% to 96%[3]90% to 108%[3]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS for piperazine derivatives.

LC-MS/MS Method for 1-(2-pyrimidinyl)-piperazine in Rat Plasma[13]

This method is suitable for the sensitive quantification of piperazine metabolites in plasma samples.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • LC System: Agilent 1260 HPLC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

GC-MS Method for 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in Human Plasma[3]

This method provides an alternative to LC-MS/MS and is suitable for the simultaneous quantification of multiple piperazine derivatives.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a plasma sample, add an internal standard.

  • Adjust the pH of the sample to alkaline conditions (e.g., pH 12).

  • Add an extraction solvent such as ethyl acetate.

  • Vortex thoroughly to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.

2. Chromatographic Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: A suitable capillary column for basic drug analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to ensure separation of the analytes.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of piperazine derivatives in a biological matrix using LC-MS/MS, from sample receipt to data analysis.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleReceipt Sample Receipt & Logging SampleThawing Sample Thawing & Homogenization SampleReceipt->SampleThawing InternalStandard Addition of Internal Standard SampleThawing->InternalStandard SamplePrep Sample Preparation (Protein Precipitation or LLE) InternalStandard->SamplePrep Analysis LC-MS/MS or GC-MS Analysis SamplePrep->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing ConcentrationCalc Concentration Calculation DataProcessing->ConcentrationCalc ReportGeneration Report Generation ConcentrationCalc->ReportGeneration

Caption: Bioanalytical workflow for piperazine compounds.

Logical Relationship of Method Validation Parameters

This diagram shows the hierarchical relationship and interdependence of key bioanalytical method validation parameters as stipulated by regulatory guidelines.

cluster_core Core Performance Characteristics cluster_stability Analyte Stability Assessment Root Bioanalytical Method Validation Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Selectivity Selectivity & Specificity Root->Selectivity Sensitivity Sensitivity (LLOQ) Root->Sensitivity Calibration Calibration Curve & Linearity Root->Calibration FreezeThaw Freeze-Thaw Stability Root->FreezeThaw BenchTop Bench-Top Stability Root->BenchTop LongTerm Long-Term Stability Root->LongTerm Accuracy->Precision Calibration->Accuracy Calibration->Sensitivity

Caption: Interrelation of method validation parameters.

References

A Comparative Analysis of Novel Piperazine Derivatives and Amifostine as Radioprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Hradec Králové, Czech Republic and Silver Spring, MD, USA – December 29, 2025 – In the ongoing quest for effective countermeasures to ionizing radiation, researchers have been exploring novel compounds that can offer superior protection with fewer side effects compared to existing agents. This guide provides a detailed comparison between the established radioprotector, amifostine, and a promising new class of compounds, 1-(2-Diisopropylaminoethyl)piperazine derivatives. While direct comparative data for this compound derivatives is limited, this guide will draw upon extensive research conducted on the closely related and promising 1-(2-hydroxyethyl)piperazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Amifostine, the only radioprotective agent approved by the U.S. Food and Drug Administration (FDA) for specific clinical applications, has long been the benchmark in the field.[1] However, its utility is hampered by significant side effects, including hypotension and nausea.[2] Recent research has focused on piperazine derivatives as a potential alternative, with studies on 1-(2-hydroxyethyl)piperazine derivatives demonstrating enhanced radioprotective efficacy and a superior safety profile in preclinical models when compared to amifostine.[1][2] These novel compounds appear to operate through distinct mechanisms, primarily by modulating apoptosis, offering a new avenue for the development of next-generation radioprotectors.

Mechanism of Action

Amifostine: The Free Radical Scavenger

Amifostine is a prodrug that is dephosphorylated in healthy tissues by the enzyme alkaline phosphatase to its active thiol metabolite, WR-1065.[1] The radioprotective effects of WR-1065 are multifactorial and include:

  • Free Radical Scavenging: WR-1065 is a potent scavenger of free radicals generated by ionizing radiation, thereby reducing damage to cellular macromolecules, including DNA.

  • DNA Protection and Repair: It can donate a hydrogen atom to repair damaged DNA and can also induce changes in chromatin structure, making DNA less accessible to radiation-induced damage.

  • Induction of Hypoxia: WR-1065 can induce a state of transient hypoxia in normal tissues, which is known to be radioprotective.

dot graph Amifostine_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Amifostine [label="Amifostine (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkalinePhosphatase [label="Alkaline Phosphatase\n(in normal tissue)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; WR1065 [label="WR-1065 (Active Thiol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeRadicals [label="Free Radicals", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Damage [label="Cellular Damage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Protection [label="Radioprotection", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypoxia [label="Induction of Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"];

Amifostine -> AlkalinePhosphatase [label="Dephosphorylation"]; AlkalinePhosphatase -> WR1065; WR1065 -> FreeRadicals [label="Scavenges"]; WR1065 -> DNA_Damage [label="Protects & Repairs"]; WR1065 -> Hypoxia; FreeRadicals -> Cellular_Damage [style=dashed]; DNA_Damage -> Cellular_Damage [style=dashed]; Hypoxia -> Protection; FreeRadicals -> Protection [style=invis]; DNA_Damage -> Protection [style=invis]; } Amifostine's Mechanism of Action.

Piperazine Derivatives: Modulators of Apoptosis

In contrast to the direct scavenging mechanism of amifostine, emerging evidence suggests that 1-(2-hydroxyethyl)piperazine derivatives exert their radioprotective effects by modulating the intrinsic pathway of apoptosis.[1][2] Key aspects of their proposed mechanism include:

  • Interaction with Bcl-2 Family Proteins: Molecular docking studies suggest that these piperazine derivatives may interact with anti-apoptotic proteins of the Bcl-2 family.[2] By interfering with the protein-protein interactions that regulate apoptosis, these compounds may prevent the initiation of the apoptotic cascade in normal cells exposed to radiation.

  • Inhibition of Caspase Activation: By stabilizing the mitochondrial outer membrane and preventing the release of cytochrome c, these derivatives can inhibit the activation of downstream executioner caspases, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

dot graph Piperazine_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Radiation [label="Ionizing Radiation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptotic_Signal [label="Apoptotic Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_Family [label="Bcl-2 Family\n(e.g., Bax/Bak activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOMP [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperazine [label="Piperazine Derivative", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radioprotection [label="Radioprotection", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

Radiation -> DNA_Damage; DNA_Damage -> Apoptotic_Signal; Apoptotic_Signal -> Bcl2_Family; Bcl2_Family -> MOMP; MOMP -> Cytochrome_c; Cytochrome_c -> Caspase_Activation; Caspase_Activation -> Apoptosis; Piperazine -> Bcl2_Family [label="Inhibits", color="#34A853"]; Bcl2_Family -> Radioprotection [style=invis]; } Proposed Mechanism of Piperazine Derivatives.

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical studies comparing the performance of amifostine and 1-(2-hydroxyethyl)piperazine derivatives. It is important to note that the data for piperazine derivatives are from studies on the 1-(2-hydroxyethyl) subclass and may not be fully representative of all this compound derivatives.

Table 1: In Vitro Radioprotective Efficacy and Cytotoxicity

CompoundCell LineParameterValueReference
Amifostine Human LymphocytesRadioprotection Factor (RF)1.33[1]
Peripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity (IC50)Significant decrease in viability at 20 µM[1]
WR-1065 Human LymphocytesRadioprotection Factor (RF)1.59[1]
Peripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity (IC50)Significant decrease in viability at 10 µM[1]
Piperazine Derivative (Compound 3) Human LymphocytesRadioprotection Factor (RF)2.43[1]
Various Human Cell LinesCytotoxicityMinimal cytotoxicity at tested concentrations[1]
Piperazine Derivative (Compound 6) Human LymphocytesRadioprotection Factor (RF)2.1[1]
Various Human Cell LinesCytotoxicityMinimal cytotoxicity at tested concentrations[1]

Table 2: In Vivo Radioprotective Efficacy and Toxicity

CompoundAnimal ModelParameterValueReference
Amifostine MiceDose Reduction Factor (DRF)1.5 - 1.7[3]
MiceAcute LD50 (Oral)~1049 mg/kg
Piperazine Derivative (Compound 8) Mice30-day survival post-irradiationEnhanced survival (not statistically significant)[2][4]
MiceToxicityWell-tolerated at effective doses[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Dicentric Chromosome Assay (DCA)

The Dicentric Chromosome Assay is a gold-standard method for quantifying radiation-induced DNA damage by scoring the frequency of dicentric chromosomes in irradiated cells.

dot graph DCA_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Start: Whole Blood Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pretreatment [label="Pre-treatment with\nRadioprotective Agent"]; irradiation [label="In Vitro Irradiation\n(e.g., Gamma source)"]; culture [label="Lymphocyte Culture\n(48-72 hours)"]; harvest [label="Metaphase Arrest & Cell Harvest"]; slide_prep [label="Slide Preparation & Staining"]; scoring [label="Microscopic Scoring of\nDicentric Chromosomes"]; analysis [label="Data Analysis:\nCalculation of Radioprotection Factor"]; end [label="End: Efficacy Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pretreatment; pretreatment -> irradiation; irradiation -> culture; culture -> harvest; harvest -> slide_prep; slide_prep -> scoring; scoring -> analysis; analysis -> end; } Dicentric Chromosome Assay Workflow.

  • Cell Culture: Peripheral blood lymphocytes are isolated and cultured in a suitable medium.

  • Drug Incubation: The cells are pre-incubated with the radioprotective agent (amifostine or piperazine derivative) for a specified duration.

  • Irradiation: The cell cultures are exposed to a precise dose of ionizing radiation.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa) and analyzed under a microscope to score the number of dicentric chromosomes.

  • Calculation of Radioprotection Factor (RF): The RF is calculated by dividing the number of dicentric chromosomes per cell in the irradiated control sample by the number in the drug-treated, irradiated sample.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony after exposure to ionizing radiation, providing a measure of cell reproductive integrity.

dot graph Clonogenic_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Start: Cell Seeding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pretreatment [label="Pre-treatment with\nRadioprotective Agent"]; irradiation [label="Irradiation with\nVarying Doses"]; incubation [label="Incubation (1-3 weeks)\nto allow colony formation"]; fix_stain [label="Fixation and Staining of Colonies\n(e.g., Crystal Violet)"]; counting [label="Colony Counting\n(>50 cells/colony)"]; analysis [label="Calculation of Surviving Fraction\nand Dose Enhancement Factor"]; end [label="End: Survival Curve Generation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pretreatment; pretreatment -> irradiation; irradiation -> incubation; incubation -> fix_stain; fix_stain -> counting; counting -> analysis; analysis -> end; } Clonogenic Survival Assay Workflow.

  • Cell Plating: A known number of cells are seeded into culture plates.

  • Drug Treatment: The cells are treated with the radioprotective agent before or after irradiation.

  • Irradiation: The plates are irradiated with a range of radiation doses.

  • Incubation: The plates are incubated for 1-3 weeks to allow surviving cells to form colonies.

  • Fixing and Staining: The colonies are fixed and stained with a dye such as crystal violet to make them visible.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate a cell survival curve. The Dose Reduction Factor (DRF) can be determined from these curves.

Conclusion and Future Directions

The available preclinical data strongly suggests that 1-(2-hydroxyethyl)piperazine derivatives represent a promising new class of radioprotective agents with the potential to overcome the limitations of amifostine. Their distinct mechanism of action, centered on the modulation of apoptosis, offers a novel therapeutic strategy. Furthermore, their superior in vitro efficacy and lower cytotoxicity are highly encouraging.

However, it is crucial to acknowledge that the research on this compound derivatives is still in its nascent stages. Further in-depth studies are required to:

  • Elucidate the precise molecular targets and signaling pathways of this compound derivatives.

  • Conduct comprehensive in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles in animal models.

  • Perform direct, head-to-head comparative studies between optimized this compound derivatives and amifostine.

The development of safer and more effective radioprotectors is of paramount importance for advancing cancer radiotherapy, as well as for biodefense and space exploration. The continued investigation of novel piperazine derivatives holds significant promise for achieving this critical goal.

References

Comparative analysis of the neuroprotective effects of novel piperazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of novel piperazine compounds reveals a diverse landscape of neuroprotective agents with significant potential for the treatment of neurodegenerative diseases and acute neuronal injury. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field. The analysis covers several classes of piperazine derivatives, including racetam-like compounds, TRPC6 agonists, multi-target ligands for Alzheimer's disease, and agents for ischemic stroke.

Key Findings:

  • Diverse Mechanisms of Action: Novel piperazine compounds exert their neuroprotective effects through various mechanisms, including modulation of glutamatergic neurotransmission, inhibition of neuroinflammation, activation of specific ion channels, and targeting of pathological protein aggregation.

  • Therapeutic Potential Across Multiple Neurological Disorders: Different classes of piperazine derivatives show promise for a range of conditions, from chronic neurodegenerative diseases like Alzheimer's and Parkinson's to acute events such as ischemic stroke.

  • Multi-Target Approach: A growing trend in the development of piperazine-based neuroprotective agents is the design of multi-target-directed ligands that can simultaneously address multiple pathological cascades in complex diseases like Alzheimer's.

Comparative Data on Neuroprotective Effects

The following tables summarize quantitative data on the efficacy of various novel piperazine compounds from preclinical studies.

Table 1: In Vitro Neuroprotective Efficacy of Piperazine Compounds

Compound ClassCompound ExampleAssay TypeModel SystemKey ParameterResultReference
Racetam-likeAniracetamElectrophysiologyRat Hippocampal SlicesEC50 for NMDA receptor modulation≤ 0.1 µM[1]
Racetam-likeSunifiramElectrophysiologyMouse Hippocampal SlicesLTP EnhancementSignificant at 10-100 nM[2]
TRPC6 AgonistPiperazine (PPZ2)Calcium ImagingHEK293 CellsEC50 for TRPC6 activation8.4 µM[3]
TRPC6 Agonistcmp2ElectrophysiologyHEK CellsTRPC6 Activation20 µM[4]
Multi-Target (AD)Compound 4gEnzyme Inhibition AssayPurified AChEIC50 for AChE inhibition0.027 ± 0.001 µM[5]
Multi-Target (AD)F3S4-mEnzyme Inhibition AssayPurified BACE1IC50 for BACE1 inhibition8.38 µM[6]
Multi-Target (AD)F2S4-mAggregation AssayAβ1-42 peptideAβ Aggregation Inhibition60.9%[6]
Pyrano[3,2-c]chromeneCompound 6cEnzyme Inhibition AssayPurified AChEIC50 for AChE inhibition1.12 µM[7]

Table 2: In Vivo Neuroprotective Efficacy of Piperazine Compounds

Compound ClassCompound ExampleAnimal ModelKey OutcomeEffective DoseReference
Racetam-likePiracetamPTZ-induced Seizure in RatsAnticonvulsant & Neuroprotective Effects30 and 100 mg/kg[8]
Racetam-likeSunifiramOlfactory Bulbectomized MiceImproved Spatial Reference Memory0.01-1.0 mg/kg p.o.[9]
TRPC6 Agonistcmp25xFAD Mouse Model of ADReversal of Synaptic Plasticity Deficits10 mg/kg i.p.[10]
Anti-inflammatoryTenilsetamGFAP-IL6 Mice (Neuroinflammation)Decreased Microglia Number50 mg/kg/day (oral)[11]
Multi-Target (AD)D-688Drosophila (human tau expression)Increased SurvivalNot specified[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Neuroprotection in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Neurotoxin (e.g., MPP+ for Parkinson's model, Aβ1-42 for Alzheimer's model, or H2O2 for oxidative stress)

  • Test piperazine compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • Pre-treatment: Treat the cells with various concentrations of the test piperazine compound for a specified duration (e.g., 24 hours).[13]

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to the neurotoxin (e.g., 1.5 mM MPP+ for 24 hours).[13]

  • MTT Addition: After the neurotoxin incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the control (untreated) cells.

Thioflavin T (ThT) Assay for Inhibition of Aβ Aggregation

This assay is used to screen for compounds that inhibit the formation of amyloid-β fibrils, a hallmark of Alzheimer's disease.

Materials:

  • Aβ1-42 peptide

  • Thioflavin T (ThT) solution (e.g., 20 µM)

  • Tris buffer (e.g., 25 mM, pH 7.4)

  • Test piperazine compound

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reaction Mixture: In each well of a 96-well plate, combine the Aβ1-42 peptide (e.g., 50 µM), ThT solution, and different concentrations of the test piperazine compound in the buffer.

  • Incubation: Incubate the plate at 37°C without shaking to allow for spontaneous aggregation.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[15]

  • Data Analysis: A decrease in ThT fluorescence in the presence of the test compound compared to the control (Aβ1-42 alone) indicates inhibition of fibril formation.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

G cluster_0 Glutamatergic Synapse Aniracetam Aniracetam/ Sunifiram AMPA_R AMPA Receptor Aniracetam->AMPA_R Positive Allosteric Modulation NMDA_R NMDA Receptor Aniracetam->NMDA_R Potentiation Ca_influx Ca2+ Influx AMPA_R->Ca_influx NMDA_R->Ca_influx LTP Long-Term Potentiation (LTP) Ca_influx->LTP

Caption: Signaling pathway for racetam-like piperazine compounds.

G start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add test piperazine compound incubate_24h_1->add_compound incubate_pretreatment Incubate for pre-treatment add_compound->incubate_pretreatment add_neurotoxin Add neurotoxin (e.g., MPP+) incubate_pretreatment->add_neurotoxin incubate_toxin Incubate with neurotoxin add_neurotoxin->incubate_toxin add_mtt Add MTT solution incubate_toxin->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT neuroprotection assay.

G cluster_1 TRPC6-Mediated Neuroprotection Piperazine Piperazine (e.g., PPZ, cmp2) TRPC6 TRPC6 Channel Piperazine->TRPC6 Activation Ca_entry Store-Operated Ca2+ Entry TRPC6->Ca_entry Dendritic_Spine Dendritic Spine Stability Ca_entry->Dendritic_Spine

Caption: Signaling pathway for TRPC6 agonist piperazine compounds.

This comparative guide highlights the significant strides made in the development of piperazine-based neuroprotective agents. The diverse mechanisms of action and promising preclinical data underscore the potential of these compounds to address the complex pathologies of various neurological disorders. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate their therapeutic utility.

References

A Comparative Analysis of the Potential Receptor Binding Affinity of 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the potential receptor binding profile of 1-(2-Diisopropylaminoethyl)piperazine, based on structure-activity relationship (SAR) studies of analogous piperazine-containing compounds.

This guide provides a comparative assessment of the potential receptor binding affinity of the piperazine derivative, this compound. Due to a lack of direct experimental binding data for this specific molecule in publicly available literature, this analysis is based on the established structure-activity relationships of structurally related compounds that have been evaluated for their affinity at various central nervous system (CNS) receptors. The information presented herein is intended to guide researchers in hypothesizing its potential biological targets and to provide a framework for experimental validation.

Introduction to Piperazine Derivatives

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological entities.[1] Its unique physicochemical properties, including its ability to be di-substituted at the 1 and 4 positions, allow for the fine-tuning of pharmacological activity. Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT), dopamine (D), and sigma (σ) receptors, making them a cornerstone in the development of treatments for psychiatric and neurological disorders.[1][2]

Potential Receptor Binding Profile of this compound

The structure of this compound features a piperazine core with a diisopropylaminoethyl substituent at one of the nitrogen atoms. This substitution pattern suggests potential interactions with several receptor families. Based on the SAR of analogous compounds, we can infer its likely binding characteristics.

Dopamine Receptors (D2/D3): Many potent D2 and D3 receptor ligands incorporate a piperazine moiety connected to an aromatic group.[3][4] The ethylamine linker in this compound is a common feature in high-affinity dopamine receptor ligands.[5] However, the absence of a larger aromatic substituent, which is crucial for high-affinity binding to the D2/D3 receptors, suggests that this compound itself may exhibit only moderate to low affinity for these receptors. The bulky diisopropyl groups on the terminal nitrogen may also influence selectivity and affinity.

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Arylpiperazine derivatives are a well-established class of serotonergic ligands.[6][7][8] While this compound lacks the typical aryl group directly attached to the second piperazine nitrogen, the core structure is still amenable to interaction with serotonin receptors. The basic nitrogen of the piperazine ring is a key pharmacophoric element for interaction with a conserved aspartate residue in the binding pocket of these G-protein coupled receptors. The overall affinity is likely to be lower than that of classical arylpiperazines.

Sigma Receptors (σ1, σ2): A number of piperazine- and piperidine-based compounds have demonstrated high affinity for sigma receptors.[9][10][11] The structure of this compound, with its tertiary amine and flexible linker, aligns with the general pharmacophore for sigma receptor ligands.[9] The N,N-disubstituted ethylamine side chain could contribute to affinity and selectivity between σ1 and σ2 subtypes.

Comparative Receptor Binding Data of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the receptor binding affinities (Ki values) of various piperazine derivatives that share structural motifs with this compound. These compounds serve as a basis for estimating the potential affinity of the target compound.

CompoundReceptor SubtypeKi (nM)Reference Compound(s)
Arylpiperazine Derivatives
2-(4-(benzyl)-1-piperidin-1-yl)-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2Haloperidol (2.5 nM)
(-)-10e (a 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivative)D30.57(+)-10e (3.73 nM)
(-)-10eD247.5(+)-10e (113 nM)
Simple Piperazine Derivatives
Compound 5 (a piperazine derivative)σ13.64Compound 4 (1531 nM)
Compound 5hH37.70Compound 4 (3.17 nM)

Note: Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. Lower Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The following is a generalized protocol for determining the receptor binding affinity of a test compound, such as this compound, using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK-293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2/D3, --INVALID-LINK---Pentazocine for σ1)

  • Test compound (this compound)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and cell membrane suspension at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for a radioligand binding assay and a simplified signaling pathway for a G-protein coupled receptor, a common target for piperazine derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution add_components Add Components to Plate (Membranes, Compound/Control) serial_dilution->add_components add_radioligand Add Radioligand (Initiate Binding) add_components->add_radioligand incubation Incubate to Reach Equilibrium add_radioligand->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing scint_counting Scintillation Counting washing->scint_counting calc_ic50 Calculate IC50 scint_counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

gpc_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand (e.g., Piperazine Derivative) receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified G-protein coupled receptor signaling pathway.

Conclusion

While direct experimental data for this compound is not currently available, a comparative analysis based on the structure-activity relationships of analogous piperazine derivatives provides valuable insights into its potential pharmacological profile. The presence of the piperazine core and the diisopropylaminoethyl side chain suggests potential interactions with dopaminergic, serotonergic, and sigma receptors. However, the lack of an aryl substituent, common in high-affinity ligands for these receptors, indicates that its affinity may be moderate to low. The provided experimental protocol for radioligand binding assays offers a clear path for the empirical determination of its receptor binding affinities. The information and methodologies presented in this guide are intended to facilitate future research and development involving this compound.

References

A Comparative Analysis of CO2 Absorption Performance: 1-(2-Diisopropylaminoethyl)piperazine vs. MDEA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 1-(2-Diisopropylaminoethyl)piperazine (DIPAE) against the benchmark solvent methyldiethanolamine (MDEA) for CO2 capture reveals a trade-off between reaction kinetics and absorption capacity. While extensive experimental data is available for MDEA, quantifying its performance across various parameters, specific quantitative data for DIPAE remains limited in publicly accessible literature. This guide synthesizes available information to provide a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

Methyldiethanolamine (MDEA) is a well-established tertiary amine known for its high CO2 loading capacity, low energy of regeneration, and good chemical stability. However, its primary drawback is a slow reaction rate with CO2. To overcome this, MDEA is often blended with activators, such as piperazine (PZ), to enhance absorption kinetics.

This compound (DIPAE) is a derivative of piperazine containing both a tertiary amine and a secondary amine. This structure suggests it may offer a favorable balance of properties. The presence of the piperazine ring and a secondary amine group is expected to contribute to faster reaction kinetics compared to MDEA alone. However, the bulky diisopropylaminoethyl group might introduce steric hindrance, potentially impacting the overall absorption capacity and rate. A definitive quantitative comparison is challenging due to the scarcity of published data on DIPAE.

Quantitative Performance Data

Due to the limited availability of specific experimental data for this compound (DIPAE), a direct quantitative comparison with MDEA is not feasible at this time. The following tables summarize the well-documented performance of MDEA and piperazine (PZ), a parent compound to DIPAE, to provide a baseline for evaluation.

Table 1: CO2 Absorption Capacity

AbsorbentConcentration (wt%)Temperature (°C)CO2 Loading (mol CO2 / mol amine)Reference
MDEA3040~1.0[1]
Piperazine (PZ)8 m40> 0.75 (at 5 kPa CO2)[2]

Table 2: CO2 Absorption Rate

AbsorbentConcentration (wt%)Temperature (°C)Kinetic Rate ConstantReference
MDEA3025Low[3]
Piperazine (PZ)8 m40High (20-100% faster than MEA)[2]
MDEA/PZ Blend45/5-Significantly enhanced vs. MDEA

Table 3: Heat of Absorption

AbsorbentConcentrationTemperature (°C)Heat of Absorption (kJ/mol CO2)Reference
MDEA--~61
Piperazine (PZ)8 m40-10075 - 85

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CO2 absorption performance. Below are typical experimental protocols for determining key parameters.

Determination of CO2 Absorption Capacity (Equilibrium Solubility)

This protocol aims to measure the maximum amount of CO2 that can be absorbed by the amine solution at equilibrium under specific temperature and pressure conditions.

Apparatus:

  • A stirred-cell reactor or a gas-liquid equilibrium cell of known volume.

  • High-pressure CO2 and N2 gas cylinders with mass flow controllers.

  • A pressure transducer and a temperature controller (e.g., a water bath).

  • A gas chromatograph (GC) or an infrared (IR) CO2 analyzer.

  • A system for sampling the liquid and gas phases.

Procedure:

  • A known volume and concentration of the amine solution is charged into the reactor.

  • The reactor is sealed and purged with N2 to remove any residual air.

  • The solution is heated to the desired experimental temperature.

  • A known amount of CO2 is introduced into the reactor.

  • The solution is stirred to facilitate gas-liquid contact and reach equilibrium, which is indicated by a stable pressure reading.

  • Once equilibrium is reached, the pressure and temperature are recorded.

  • The amount of CO2 absorbed in the liquid phase is calculated by a mass balance, subtracting the amount of CO2 remaining in the gas phase from the total amount of CO2 introduced. The gas phase amount is determined using the ideal gas law with corrections for compressibility, or by analyzing a gas sample with a GC or IR analyzer.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.

Measurement of CO2 Absorption Rate (Kinetics)

This protocol is designed to determine the rate at which CO2 is absorbed into the amine solution.

Apparatus:

  • A wetted-wall column, stirred-cell reactor, or a bubble reactor.

  • CO2 and N2 gas cylinders with mass flow controllers.

  • An infrared (IR) CO2 analyzer to measure the CO2 concentration in the outlet gas stream.

  • A temperature-controlled water bath.

  • A liquid pump for circulating the amine solution (for wetted-wall column).

Procedure:

  • The amine solution of a specific concentration is prepared and its temperature is controlled using the water bath.

  • A gas stream with a known CO2 concentration and flow rate is continuously passed through the absorption apparatus.

  • The amine solution is brought into contact with the CO2 gas stream.

  • The CO2 concentration in the gas stream leaving the absorber is continuously monitored using an IR CO2 analyzer.

  • The rate of CO2 absorption is calculated from the difference in CO2 concentration between the inlet and outlet gas streams and the known gas flow rate.

  • The overall mass transfer coefficient (KGa) can be determined from the absorption rate and the logarithmic mean CO2 partial pressure difference.

Experimental Workflow for CO2 Absorbent Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new CO2 absorbent.

experimental_workflow cluster_prep Solvent Preparation cluster_char Physicochemical Characterization cluster_abs CO2 Absorption Performance cluster_regen Regeneration & Stability cluster_analysis Data Analysis & Comparison prep_amine Prepare Amine Solution (e.g., 30 wt% in H2O) density Density Measurement prep_amine->density viscosity Viscosity Measurement prep_amine->viscosity abs_capacity Absorption Capacity (Equilibrium Cell) prep_amine->abs_capacity abs_rate Absorption Rate (Wetted-Wall Column) prep_amine->abs_rate analysis Performance Evaluation & Comparison abs_capacity->analysis desorption Desorption Performance abs_rate->desorption abs_rate->analysis heat_abs Heat of Absorption (Calorimetry) desorption->heat_abs cyclic_stability Cyclic Stability (Absorption-Desorption Cycles) desorption->cyclic_stability heat_abs->analysis degradation Thermal & Oxidative Degradation Analysis cyclic_stability->degradation cyclic_stability->analysis degradation->analysis

Fig. 1: Experimental workflow for evaluating CO2 capture absorbents.

Signaling Pathways and Logical Relationships

The CO2 absorption process in amine solutions involves a series of chemical reactions. The following diagram illustrates the simplified reaction pathways for a tertiary amine like MDEA and a secondary amine like the piperazine moiety in DIPAE.

reaction_pathways cluster_mdea MDEA (Tertiary Amine) Pathway cluster_dipae DIPAE (Secondary Amine in Piperazine Ring) Pathway CO2_gas_mdea CO2 (gas) CO2_aq_mdea CO2 (aq) CO2_gas_mdea->CO2_aq_mdea Physical Absorption Bicarbonate_mdea HCO3- CO2_aq_mdea->Bicarbonate_mdea Hydrolysis (slow) H2O H2O H2O->Bicarbonate_mdea MDEA R3N (MDEA) Protonated_MDEA R3NH+ MDEA->Protonated_MDEA Protonation CO2_gas_dipae CO2 (gas) CO2_aq_dipae CO2 (aq) CO2_gas_dipae->CO2_aq_dipae Physical Absorption Zwitterion R2N+HCOO- (Zwitterion) CO2_aq_dipae->Zwitterion Reaction (fast) DIPAE R2NH (DIPAE) DIPAE->Zwitterion Protonated_DIPAE R2NH2+ DIPAE->Protonated_DIPAE Protonation Carbamate R2NCOO- (Carbamate) Zwitterion->Carbamate Deprotonation

Fig. 2: Simplified CO2 absorption pathways for MDEA and DIPAE.

Conclusion

MDEA stands as a well-characterized and widely used absorbent for CO2 capture, particularly valued for its high loading capacity and low regeneration energy. Its primary limitation is its slow reaction kinetics. While this compound (DIPAE) presents a theoretically promising alternative due to its hybrid structure of secondary and tertiary amines, a conclusive performance comparison is hampered by the lack of publicly available experimental data. Based on the behavior of similar piperazine-based absorbents, it is reasonable to hypothesize that DIPAE could offer faster absorption rates than MDEA alone. However, the steric hindrance from the diisopropylaminoethyl group may negatively affect its absorption capacity. Further experimental investigation is imperative to fully elucidate the CO2 absorption performance of DIPAE and to ascertain its potential as a viable alternative or additive in industrial CO2 capture processes.

References

Unraveling the Molecular Secrets: Piperazine-Based Compounds in the Fight Against Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

Neuroinflammation, the chronic activation of the brain's immune cells, is a key culprit in the progression of devastating neurodegenerative diseases like Alzheimer's and Parkinson's. In the quest for effective therapies, piperazine-based compounds have emerged as a promising class of molecules with the potential to quell this damaging inflammatory cascade. This guide provides a comparative analysis of the molecular mechanisms of select piperazine derivatives, juxtaposed with established anti-inflammatory agents, to aid researchers in navigating this exciting therapeutic landscape.

The Nexus of Neuroinflammation: Key Signaling Pathways

At the heart of neuroinflammation lies a complex network of signaling pathways. A central player is the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway . When activated by inflammatory triggers like lipopolysaccharide (LPS) from bacteria, TLR4 initiates a signaling cascade that culminates in the activation of NF-κB. This transcription factor then orchestrates the production of a host of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which fuel the neuroinflammatory fire.

Many piperazine-based compounds exert their anti-inflammatory effects by targeting this critical pathway. They have been shown to inhibit the activation of NF-κB and subsequently reduce the production of these damaging cytokines.

Comparative Efficacy of Anti-Neuroinflammatory Compounds

To provide a clear comparison of the potential of piperazine-based compounds, we have compiled quantitative data on their efficacy in inhibiting key inflammatory markers, alongside data for the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the acetylcholinesterase inhibitor Donepezil, which also exhibits anti-neuroinflammatory properties. The following tables summarize the inhibitory concentration (IC50) values and percentage inhibition of TNF-α and IL-1β in in-vitro models of neuroinflammation, primarily using LPS-stimulated microglial cells (BV-2).

Table 1: Inhibition of TNF-α Production in LPS-Stimulated Microglial Cells

CompoundChemical ClassIC50 (µM)% Inhibition (at a given concentration)Citation(s)
PD-1 Piperazine DerivativeNot Reported56.97% at 10 µM[1]
PD-2 Piperazine DerivativeNot Reported44.73% at 10 µM[1]
LQFM-182 Piperazine DerivativeNot ReportedReduced levels at 100 mg/kg (in vivo)[2]
Ibuprofen NSAID~100Not Reported[3]
Donepezil Piperidine Derivative~10-20Significantly attenuated release[4][5]

Table 2: Inhibition of IL-1β Production in LPS-Stimulated Microglial Cells

CompoundChemical ClassIC50 (µM)% Inhibition (at a given concentration)Citation(s)
LQFM-182 Piperazine DerivativeNot ReportedReduced levels at 100 mg/kg (in vivo)[2]
Ibuprofen NSAIDNot ReportedNot Reported
Donepezil Piperidine DerivativeNot ReportedSignificantly attenuated release[5]

Visualizing the Molecular Mechanisms

To better understand the intricate signaling pathways involved, the following diagrams, generated using the DOT language, illustrate the key molecular interactions.

Signaling Pathways

G cluster_0 TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (nucleus) NFκB->NFκB_n Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_n->Cytokines Induces Transcription Piperazine Piperazine-Based Compounds Piperazine->IKK Inhibits Piperazine->NFκB_n Inhibits

Caption: TLR4/NF-κB signaling pathway and points of inhibition by piperazine compounds.

Experimental Workflows

G cluster_1 In-Vitro Neuroinflammation Model BV2 BV-2 Microglial Cells Pretreat Pre-treat with Piperazine Compound/Alternative BV2->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Collect->ELISA WB Western Blot for NF-κB Collect->WB

Caption: Workflow for in-vitro assessment of anti-neuroinflammatory compounds.

Detailed Experimental Protocols

For researchers looking to validate these findings or test novel compounds, the following are detailed protocols for key experiments.

In-Vitro Neuroinflammation Model Using BV-2 Microglial Cells

1. Cell Culture:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Treatment and LPS Stimulation:

  • Seed BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the piperazine-based compound or alternative (e.g., Ibuprofen, Donepezil) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours.

Measurement of Pro-inflammatory Cytokines by ELISA

1. Sample Collection:

  • After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.

2. ELISA Procedure (for TNF-α, IL-6, and IL-1β):

  • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.

  • Wash the plate and add the substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB Activation

1. Cell Lysis and Protein Quantification:

  • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB (e.g., rabbit anti-NF-κB p65) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Use a loading control, such as an antibody against β-actin or GAPDH, to normalize the results.

In-Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

1. Animal Preparation:

  • Use male Wistar rats (180-200 g). House them under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • Administer the piperazine-based compound or reference drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours after using a plethysmometer.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

Piperazine-based compounds represent a promising avenue for the development of novel therapeutics for neuroinflammatory diseases. Their ability to modulate the NF-κB signaling pathway and reduce the production of key pro-inflammatory cytokines highlights their potential to interrupt the vicious cycle of neuroinflammation and neurodegeneration. While further research, particularly head-to-head comparative studies with established anti-inflammatory agents, is needed to fully elucidate their therapeutic potential, the data presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols included herein offer a practical resource for researchers aiming to contribute to this critical area of drug discovery.

References

A Comparative Guide to the Cytotoxicity of Substituted Piperazines on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various substituted piperazine derivatives on a range of human cancer cell lines. The information, collated from recent preclinical studies, is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel anticancer therapeutics. This document summarizes quantitative cytotoxicity data, details the experimental methodologies employed for these assessments, and visualizes key cellular pathways and experimental workflows.

Quantitative Data Summary: Comparative Cytotoxicity of Piperazine Derivatives

The in vitro cytotoxic activity of several novel piperazine derivatives is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower values are indicative of higher potency.

Compound ID/NameTarget Human Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference(s)
A novel piperazine derivativeK562Chronic Myeloid LeukemiaCell Proliferation Assay0.06 - 0.16[1][2]
Compound 7g (guanidine derivative)HT-29Colon CancerMTT Assay< 2[1]
Compound 7g (guanidine derivative)A549Lung CancerMTT Assay< 2[1]
Compound 9LNCaPProstate CancerCCK-8 Assay< 5[1]
Compound 15LNCaPProstate CancerCCK-8 Assay< 5[1]
CB01U87GlioblastomaNot Specified< 0.05[1]
CB01HeLaCervical CancerNot Specified< 0.05[1]
RB-1MDA-MB-231Breast CancerNot Specified98.34[1]
Quinoxalinyl–piperazine compound 30Various (Breast, Skin, Pancreas, Cervix)VariousNot SpecifiedDose-dependent inhibition[3]
Vindoline-piperazine conjugate 23MDA-MB-468Breast CancerNot Specified1.00[4][5]
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung cancerNot Specified1.35[4][5]
Phthalazinylpiperazine derivative 7eMDA-MB-231Breast CancerNot Specified0.013[6]
Sarsasapogenin-piperazine derivative 45A549Lung CancerNot Specified1.70[7]
Amino steroid derivative 56HL-60, MCF-7, T-47D, LNCaP, WEHI-3Leukemia, Breast Cancer, Prostate CancerNot Specified0.1, 0.1, 0.1, 2.0, 1.1[8]

Experimental Protocols

The assessment of the cytotoxic activity of these piperazine derivatives relies on standardized in vitro assays. Detailed methodologies for the key experiments cited in the referenced literature are provided below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: After 24 hours, the medium is removed and replaced with fresh medium containing various concentrations of the piperazine derivatives. The cells are then incubated for a specified treatment period (e.g., 72 hours).[1]

  • MTT Addition: Following the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated control cells.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell-staining method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is then added to each well, and the plates are incubated at room temperature for 30 minutes.[4]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[4]

  • Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with a 10 mM Tris base solution.[4]

  • Absorbance Measurement: The absorbance is read at approximately 510 nm.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Intrinsic Mitochondrial Apoptosis

Many novel piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[1]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase Piperazine Derivatives Piperazine Derivatives Bax/Bak Activation Bax/Bak Activation Piperazine Derivatives->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Apoptosome Cytochrome c Release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of novel chemical compounds against cancer cell lines.[1]

G Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Cell Culture & Seeding Cell Culture & Seeding Cell Line Selection->Cell Culture & Seeding Treatment of Cells Treatment of Cells Cell Culture & Seeding->Treatment of Cells Compound Preparation & Dilution Compound Preparation & Dilution Compound Preparation & Dilution->Treatment of Cells Incubation Incubation Treatment of Cells->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Collection Data Collection Cytotoxicity Assay->Data Collection Data Analysis (IC50/GI50 Calculation) Data Analysis (IC50/GI50 Calculation) Data Collection->Data Analysis (IC50/GI50 Calculation) Results Interpretation Results Interpretation Data Analysis (IC50/GI50 Calculation)->Results Interpretation End End Results Interpretation->End

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Evaluating the Enzyme Inhibition Kinetics of Novel Piperazine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibition kinetics of novel piperazine inhibitors against two key enzymatic targets: urease and tyrosinase. The performance of these piperazine derivatives is evaluated against established alternative inhibitors, supported by experimental data and detailed methodologies.

Introduction to Piperazine Inhibitors

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets. Recently, novel piperazine derivatives have emerged as potent inhibitors of various enzymes, offering promising avenues for the development of new therapeutic agents. This guide focuses on their activity against urease, a crucial enzyme in the pathogenesis of Helicobacter pylori, and tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

Comparative Inhibition Kinetics

The inhibitory potential of novel piperazine derivatives is summarized below, with IC50 values providing a quantitative measure of their efficacy. For comparison, data for standard and alternative inhibitors are also presented.

Urease Inhibition

Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that allows H. pylori to survive in the acidic environment of the stomach. Inhibition of urease is a key strategy for eradicating this pathogen. The following tables compare the inhibitory activities of various piperazine derivatives against Jack Bean Urease, alongside standard and alternative inhibitors.

Table 1: Urease Inhibition Data for Piperazine Derivatives

Compound ClassSpecific DerivativeIC50 (µM)Reference
Pyridylpiperazine HybridsCompound 5b2.0 ± 0.73[1][2]
Compound 7e2.24 ± 1.63[1][2]
Piperazine (precursor)3.90 ± 1.91[2]
Benzimidazole-Piperazine HybridsCompound 9L (-NO2 at meta)0.15 ± 0.09[3]
Compound 9a (unsubstituted)11.09 ± 1.18[3]

Table 2: Urease Inhibition Data for Alternative Inhibitors

Inhibitor ClassSpecific DerivativeIC50 (µM)Reference
Standard Inhibitor Thiourea 15.51 ± 0.11 to 23.2 ± 11.0 [1][2][4][5]
Thiourea Derivatives1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (4i)0.0019 ± 0.0011[6]
Alkyl chain-linked thiourea (3c)10.65 ± 0.45[4][5]
Hydroxamic Acid DerivativesMethionine-hydroxamic acid3.9[7]
Cinnamoyl hydroxamic acids3.8 - 12.8[8]
Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. The following tables compare the inhibitory activities of various piperazine derivatives against Mushroom Tyrosinase, alongside standard and alternative inhibitors.

Table 3: Tyrosinase Inhibition Data for Piperazine Derivatives

Compound ClassSpecific DerivativeIC50 (µM)Reference
Nitrophenylpiperazine DerivativesCompound 4l (indole moiety)72.55[9]
1-(4-Fluorobenzyl)piperazine DerivativesCompound 18 (-NO2 at para)1.71[10]
Compound 20 (-NH2 at ortho)3.74[10]
Tosyl Piperazine-Dithiocarbamate HybridsCompound 4d (p-methoxy)6.88 ± 0.11[11]
Compound 4g7.24 ± 0.15[11]
Cinnamoyl-Aryl Piperazine HybridsCompound 19t0.12[12]
Compound 19p0.16[12]
4-(4-hydroxyphenyl)piperazine DerivativesMehT-33.52 (AbTYR), 5.4 (hTYR)[13]

Table 4: Tyrosinase Inhibition Data for Alternative Inhibitors

Inhibitor ClassSpecific DerivativeIC50 (µM)Reference
Standard Inhibitor Kojic Acid 17.76 to 48.62 [10][14][15][16]
Kojic Acid DerivativesKojic acid-triazole-based≤ 3.75[17]
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one0.46 - 5.32[17]
Resveratrol and DerivativesOxyresveratrol1.2 - 10.3[16][18]
Resveratrol57.05[19][20]
Oresveratrol4.02 ± 0.46[21]

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below.

Urease Inhibition Assay (Jack Bean Urease)

This protocol is based on the indophenol method, which measures the concentration of ammonia produced by the hydrolysis of urea.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (pH 6.8-7.0)

  • Test compounds (piperazine derivatives and alternatives)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol, Sodium Nitroprusside)

  • Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of Jack Bean Urease solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent.

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 625-630 nm using a microplate reader.[22]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol measures the inhibition of the oxidation of L-DOPA to dopachrome by tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.5-6.8)

  • Test compounds (piperazine derivatives and alternatives)

  • Kojic acid (standard inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.[23]

  • Add 140 µL of phosphate buffer and 20 µL of Mushroom Tyrosinase solution.[23]

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.[23]

  • Immediately measure the absorbance at 475-492 nm at different time intervals using a microplate reader.[24][25]

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample reaction / Rate of control reaction)] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Urease in H. pylori Pathogenesis

Urease is a key virulence factor for H. pylori, enabling its survival in the stomach's acidic environment and contributing to gastric inflammation and tissue damage. The ammonia produced neutralizes gastric acid, and the enzyme itself can trigger inflammatory responses.[26][27][28]

Urease_Pathway Urea Urea H_pylori H. pylori Urea->H_pylori Urease Urease H_pylori->Urease Contains NH3 Ammonia (NH3) Urease->NH3 Hydrolyzes Urea to CO2 Carbon Dioxide (CO2) Urease->CO2 Inflammation Inflammation NH3->Inflammation Cell_Damage Cell Damage NH3->Cell_Damage Causes Inflammation->Cell_Damage Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor_Workflow Start Start: Novel Piperazine Inhibitor Synthesis Screening Primary Screening (Single Concentration) Start->Screening IC50 IC50 Determination (Dose-Response) Screening->IC50 Kinetic_Studies Kinetic Studies (e.g., Lineweaver-Burk) IC50->Kinetic_Studies Mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism End Lead Optimization Mechanism->End

References

A Comparative Guide to the Synthesis of 1-(2-Diisopropylaminoethyl)piperazine: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds requires reliable and reproducible protocols. This guide provides a comparative analysis of potential synthetic routes to 1-(2-Diisopropylaminoethyl)piperazine, a disubstituted piperazine derivative. Due to a lack of specific published protocols for this exact molecule, this guide outlines plausible methodologies based on well-established N-alkylation techniques for piperazine, along with a discussion on factors influencing their reproducibility and robustness.

Introduction

This compound is a tertiary amine containing a piperazine scaffold. The synthesis of such N-substituted piperazines is a common objective in medicinal chemistry due to the prevalence of the piperazine motif in a wide range of biologically active compounds. The primary challenge in the synthesis of monosubstituted or unsymmetrically disubstituted piperazines lies in controlling the selectivity of the alkylation reaction at the two nitrogen atoms of the piperazine ring. This guide explores two primary strategies for the synthesis of this compound: direct alkylation and reductive amination.

Comparison of Synthetic Protocols

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Reaction Principle Nucleophilic substitution of a haloalkane by piperazine.Formation of an iminium ion followed by reduction.
Starting Materials Piperazine, 2-(Diisopropylamino)ethyl chloride hydrochloridePiperazine, N,N-Diisopropylaminoacetaldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)
Plausible Yield Moderate to HighHigh
Potential Purity Variable, risk of over-alkylationGenerally High
Reaction Time Several hours to overnightSeveral hours
Robustness Sensitive to stoichiometry and reaction conditions to control selectivity.Generally robust and high-yielding for a variety of substrates.[1]

Experimental Protocols

Protocol 1: Direct Alkylation of Piperazine with 2-(Diisopropylamino)ethyl chloride

This method involves the direct reaction of piperazine with a suitable alkylating agent, such as 2-(diisopropylamino)ethyl chloride. A key challenge is to control the reaction to favor mono-alkylation and prevent the formation of the undesired N,N'-bis(2-diisopropylaminoethyl)piperazine byproduct.

Methodology:

  • Preparation of Piperazine Monohydrochloride (in situ): To a solution of piperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or methanol, one equivalent of piperazine dihydrochloride is added. The mixture is heated until a clear solution is obtained, forming piperazine monohydrochloride in situ. This effectively protects one of the piperazine nitrogens, favoring mono-alkylation.

  • Alkylation: The solution is cooled to room temperature, and a base (e.g., potassium carbonate, 2.0 equivalents) is added, followed by the dropwise addition of 2-(diisopropylamino)ethyl chloride hydrochloride (1.0 equivalent).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle heating (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Discussion on Robustness:

The robustness of this protocol is highly dependent on the careful control of stoichiometry and reaction conditions. Using an excess of piperazine or the in situ formation of the monohydrochloride salt can significantly improve the selectivity for the mono-alkylated product. The choice of base and solvent can also influence the reaction rate and selectivity.

Protocol 2: Reductive Amination of Piperazine with N,N-Diisopropylaminoacetaldehyde

Reductive amination is a widely used and generally more robust method for the synthesis of N-alkylated amines.[1] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde, followed by its in-situ reduction.

Methodology:

  • Iminium Ion Formation: To a solution of piperazine (1.0 equivalent) and N,N-diisopropylaminoacetaldehyde (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, a catalytic amount of acetic acid may be added to facilitate iminium ion formation.

  • Reduction: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up and Purification: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Discussion on Robustness:

Reductive amination is generally considered a more robust and high-yielding method for N-alkylation compared to direct alkylation.[1] It is less prone to over-alkylation and often provides cleaner reaction profiles, simplifying purification. The choice of the reducing agent can be critical; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both synthetic protocols.

G cluster_0 Protocol 1: Direct Alkylation P1_start Start P1_step1 Dissolve Piperazine & Piperazine Dihydrochloride in Solvent P1_start->P1_step1 P1_step2 Heat to form Piperazine Monohydrochloride P1_step1->P1_step2 P1_step3 Add Base and 2-(Diisopropylamino)ethyl chloride P1_step2->P1_step3 P1_step4 Stir and Monitor Reaction (TLC/LC-MS) P1_step3->P1_step4 P1_step5 Work-up and Purification (Filtration, Extraction, Chromatography) P1_step4->P1_step5 P1_end This compound P1_step5->P1_end

Figure 1. Workflow for the direct alkylation synthesis of this compound.

G cluster_1 Protocol 2: Reductive Amination P2_start Start P2_step1 Dissolve Piperazine & N,N-Diisopropylaminoacetaldehyde in Solvent P2_start->P2_step1 P2_step2 Add Reducing Agent (e.g., NaBH(OAc)₃) P2_step1->P2_step2 P2_step3 Stir and Monitor Reaction (TLC/LC-MS) P2_step2->P2_step3 P2_step4 Work-up and Purification (Quenching, Extraction, Chromatography) P2_step3->P2_step4 P2_end This compound P2_step4->P2_end

Figure 2. Workflow for the reductive amination synthesis of this compound.

Conclusion

While specific, reproducible protocols with detailed performance data for the synthesis of this compound are not currently available in peer-reviewed literature, this guide provides two plausible and robust methodologies based on established chemical principles. The reductive amination approach is generally favored for its higher selectivity and yields in the synthesis of unsymmetrically substituted piperazines. However, the direct alkylation method, with careful control over reaction conditions, can also be a viable route. Researchers aiming to synthesize this compound should consider these protocols as a starting point and optimize the reaction conditions for their specific needs to ensure reproducibility and achieve the desired product in high purity and yield.

References

Safety Operating Guide

Safe Disposal of 1-(2-Diisopropylaminoethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-(2-Diisopropylaminoethyl)piperazine is critical to ensure the safety of laboratory personnel and to protect the environment. This document provides a comprehensive overview of the necessary procedures, emphasizing regulatory compliance and safe handling practices. The following guidelines are intended for researchers, scientists, and drug development professionals.

Hazard Summary

Understanding the hazards associated with this compound is the first step in its safe management. This chemical is classified with multiple hazards that dictate its handling and disposal requirements.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, respiratory protection should be worn.[2][4]

2. Waste Collection:

  • Unused Product: Keep the chemical in its original, suitable, and closed container for disposal.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as paper towels, gloves, or absorbent pads, should be collected in a separate, labeled, and sealed container for hazardous waste.

  • Spills: In the event of a spill, contain the spillage using an inert absorbent material like sand, earth, or vermiculite.[5] Collect the material using non-sparking tools and place it in a designated hazardous waste container.[5] Do not allow the product to enter drains or waterways.[2][5]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, heat, and ignition sources.[4][6] Store locked up.[5]

4. Final Disposal:

  • The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Provide the waste disposal company with a complete and accurate safety data sheet (SDS) for this compound.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical Waste Generated: This compound assess_waste Assess Waste Type start->assess_waste unused_product Unused Product: Keep in original, sealed container. assess_waste->unused_product Unused Product contaminated_material Contaminated Material: Place in a sealed, labeled hazardous waste container. assess_waste->contaminated_material Contaminated PPE, etc. spill_cleanup Spill Cleanup Material: Collect in a sealed, labeled hazardous waste container. assess_waste->spill_cleanup Spill Residue label_waste Label all containers with: 'Hazardous Waste' Chemical Name Associated Hazards unused_product->label_waste contaminated_material->label_waste spill_cleanup->label_waste store_waste Store in a designated, secure, and well-ventilated area. label_waste->store_waste contact_ehs Contact Institutional EHS for pickup schedule. store_waste->contact_ehs licensed_disposal Arrange for disposal by a licensed waste disposal company. contact_ehs->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-(2-Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 1-(2-Diisopropylaminoethyl)piperazine (CAS No. 59955-93-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and emergency responses.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1] Appropriate handling and the use of proper personal protective equipment are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

Body Part Required PPE Specifications & Notes
Eyes/Face Safety Goggles / Face ShieldMust be tight-sealing.[2] A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Lab Coat / Protective ClothingA flame-retardant lab coat or chemical-resistant apron should be worn.[3] For larger quantities or increased exposure risk, impervious clothing is necessary.
Respiratory Fume Hood / RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Standard Operating Protocol for Handling

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the work area is clean and uncluttered.
  • Verify that a safety shower and eyewash station are accessible and operational.[2]
  • Confirm that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents.
  • Review the Safety Data Sheet (SDS) for this compound.

2. Donning Personal Protective Equipment:

  • Put on a lab coat and ensure it is fully buttoned.
  • Don safety goggles and a face shield if necessary.
  • Put on the appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all manipulations of this compound inside a chemical fume hood.
  • Carefully weigh the required amount of the solid compound, avoiding the creation of dust.
  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.
  • Keep all containers of the chemical tightly closed when not in use.[2]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water.[2][4]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan

All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be tightly sealed and clearly labeled.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_control Engineering Controls cluster_end start Start: Handling This compound assess_quantity Quantity of Chemical? start->assess_quantity assess_operation Nature of Operation? (e.g., weighing, dissolution, reaction) assess_quantity->assess_operation fume_hood Work in Fume Hood assess_operation->fume_hood ppe_low Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves end_procedure Proceed with Experiment ppe_low->end_procedure ppe_medium Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron - Double Gloving ppe_medium->end_procedure ppe_high Maximum Protection: - Full Face Respirator - Impervious Clothing - Heavy-duty Gloves ppe_high->end_procedure fume_hood->ppe_low Small quantity, low splash risk fume_hood->ppe_medium Moderate quantity, splash risk fume_hood->ppe_high Large quantity, aerosolization risk

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.